molecular formula C10H14N4O2 B1597905 6-Morpholinonicotinohydrazide CAS No. 388088-71-9

6-Morpholinonicotinohydrazide

Cat. No.: B1597905
CAS No.: 388088-71-9
M. Wt: 222.24 g/mol
InChI Key: POOWVLHXEUFOEL-UHFFFAOYSA-N
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Description

6-Morpholinonicotinohydrazide is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-13-10(15)8-1-2-9(12-7-8)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOWVLHXEUFOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380104
Record name 6-morpholinonicotinohydrazide
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-71-9
Record name 6-(4-Morpholinyl)-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388088-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-morpholinonicotinohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Framework for Elucidating the Mechanism of Action of 6-Morpholinonicotinohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Morpholinonicotinohydrazide is a novel chemical entity whose specific biological activities and mechanism of action are not yet characterized in publicly available scientific literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential therapeutic effects. By leveraging the known pharmacology of its core scaffolds—the morpholine ring and the nicotinohydrazide moiety—we outline a logical, multi-tiered approach for target identification, validation, and mechanistic study. This document serves as a strategic roadmap, complete with detailed experimental protocols and data interpretation strategies, to guide the exploration of this compound from initial screening to in-depth cellular and biochemical analysis.

Introduction: Deconstructing this compound

The structure of this compound combines two pharmacologically significant motifs: a nicotinohydrazide core and a morpholine ring. An analysis of these components provides a rational basis for hypothesizing its potential biological targets and designing an effective screening strategy.

  • The Nicotinohydrazide Scaffold: This structure is a derivative of nicotinic acid (Vitamin B3). Nicotinohydrazide and its isomers, such as isonicotinohydrazide, are known to possess a wide range of biological activities.[1][2] For instance, isonicotinohydrazide is a cornerstone anti-tuberculosis drug that, upon activation by mycobacterial catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids essential for the bacterial cell wall.[1] Other derivatives have been synthesized and investigated for antifungal, anticancer, and anti-inflammatory properties.[3][4] A recent study on novel nicotinohydrazide derivatives demonstrated potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3]

  • The Morpholine Ring: Morpholine is widely recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions with biological targets.[5][6] This heterocycle is a component of numerous approved drugs, including the kinase inhibitor Gefitinib and the antibiotic Linezolid.[5][7] The morpholine moiety can enhance drug potency, improve pharmacokinetic profiles, and interact with a diverse range of targets, from kinases and G-protein coupled receptors to enzymes involved in neurodegenerative diseases.[8][9][10]

Given this background, this compound could plausibly act as an enzyme inhibitor (e.g., targeting kinases, SDH, or CDKs), a receptor modulator, or interfere with pathogen-specific metabolic pathways. A systematic investigation is required to determine its precise mechanism of action.

A Phased Approach to Mechanism of Action (MoA) Elucidation

We propose a three-phase workflow to systematically deconvolve the biological activity of this compound. This process begins with broad phenotypic screening to identify a biological context, followed by target identification to pinpoint molecular partners, and concludes with detailed mechanistic validation.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanistic Validation A Initial Cytotoxicity & Biological Activity Profiling B Identify Relevant Disease Model (e.g., Cancer, Fungal, Neuronal) A->B Hit Identification C Affinity-Based Methods (e.g., Pull-down Assays) B->C Transition to Target ID F Converge on Putative Targets C->F D Label-Free Methods (e.g., DARTS, CETSA) D->F E In Silico Target Prediction E->F G Biochemical Assays (Enzyme Kinetics, Binding Affinity) F->G Validate Targets J Final MoA Hypothesis G->J H Cellular Target Engagement Assays H->J I Pathway Analysis & Biomarker ID I->J

Caption: Phased workflow for MoA elucidation of a novel compound.

Phase 1: Phenotypic Screening & Activity Profiling

The initial step is to determine if and where this compound exhibits biological activity without a preconceived target bias.

Experimental Protocol: Broad-Spectrum Cell Viability Screen
  • Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel), a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani), and relevant non-cancerous human cell lines (e.g., BEAS-2B, THLE-2) for counter-screening.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilution series for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for cancer cells, Boscalid for fungi).

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence at 560 nm excitation / 590 nm emission.

  • Data Analysis: Normalize data to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Cell Line/OrganismCell TypePredicted Target ClassIC50 (µM) of this compound
A549Human Lung CarcinomaKinase, PolymeraseExperimental Data
HCT116Human Colon CarcinomaKinase, Apoptosis PathwayExperimental Data
U87 MGHuman GlioblastomaKinase, Signaling PathwayExperimental Data
Rhizoctonia solaniPlant Pathogenic FungusSDH, Metabolic EnzymeExperimental Data
Candida albicansHuman Pathogenic FungusSDH, Metabolic EnzymeExperimental Data
BEAS-2BNormal Human LungCounter-ScreenExperimental Data
Table 1: Hypothetical data table for initial phenotypic screening results.

A potent and selective effect in a specific context (e.g., high potency against fungal pathogens with low toxicity to human cells) will guide the subsequent target identification efforts.

Phase 2: Target Identification and Deconvolution

Once a relevant phenotype is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. A combination of approaches is recommended to increase the confidence of target identification.[11][12]

Affinity-Based Pull-Down Method

This method uses a modified version of the compound to isolate its binding partners from a cell lysate.[11]

  • Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a terminal biotin tag.

  • Lysate Preparation: Prepare a native protein lysate from the most sensitive cell line identified in Phase 1.

  • Incubation & Capture: Incubate the lysate with the biotinylated probe. As a control, pre-incubate a separate lysate sample with an excess of the original, unmodified compound before adding the probe to identify non-specific binders.

  • Affinity Purification: Use streptavidin-coated magnetic beads to capture the probe and its bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Affinity_Pulldown cluster_workflow Affinity-Based Pull-Down Workflow A 1. Biotinylated This compound B 2. Cell Lysate Incubation A->B C 3. Streptavidin Bead Capture B->C D 4. Wash & Elute Bound Proteins C->D E 5. LC-MS/MS Protein ID D->E

Caption: Workflow for affinity-based target identification.

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies targets by leveraging the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[11]

  • Lysate Preparation: Prepare several aliquots of native protein lysate.

  • Compound Incubation: Treat aliquots with either DMSO (vehicle) or varying concentrations of this compound.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

  • Quenching & SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.

  • Analysis: Visualize the protein bands. Target proteins will appear as more prominent bands in the compound-treated lanes compared to the vehicle lane because they are protected from digestion. The specific bands can be excised and identified by mass spectrometry.

Phase 3: Mechanistic and Cellular Validation

Identifying a putative target is not sufficient; it must be validated. This phase confirms direct engagement in biochemical and cellular systems and elucidates the downstream consequences of this interaction.

Biochemical Validation: Recombinant Protein Assays
  • Protein Expression: Express and purify the top candidate target protein(s) identified in Phase 2.

  • Binding Affinity: Determine the binding affinity (Kd) of this compound to the recombinant protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Enzyme Inhibition Assay: If the target is an enzyme, perform a kinetic assay. Measure enzyme activity in the presence of varying concentrations of the compound to determine its IC50 and mode of inhibition (e.g., competitive, non-competitive). For example, if SDH is the putative target, its activity can be measured using a colorimetric assay monitoring the reduction of a substrate.[3]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA verifies that the compound binds to its target in a live, intact cell environment.

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Analysis: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot. A drug-bound protein will be stabilized and remain in solution at higher temperatures, resulting in a "thermal shift."

Downstream Pathway Analysis

Once target engagement is confirmed, investigate the functional consequences. For example, if the validated target is a kinase in a cancer cell line:

  • Phospho-Proteomics: Use mass spectrometry to quantify changes in the phosphorylation of downstream substrates of the target kinase after compound treatment.

  • Gene Expression Analysis: Perform RNA-seq to identify transcriptional changes resulting from pathway inhibition.

  • Cell Cycle & Apoptosis Assays: Use flow cytometry to determine if compound treatment leads to cell cycle arrest or induces apoptosis, consistent with the inhibition of a proliferation-related target.[4]

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through phenotypic screening, target deconvolution, and mechanistic validation, researchers can build a comprehensive and well-supported understanding of this novel compound's biological function. The initial structural alerts from its morpholine and nicotinohydrazide components suggest high potential for bioactivity. The successful application of the outlined protocols will not only reveal its specific mechanism but also pave the way for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 6-Morpholinonicotinohydrazide: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-morpholinonicotinohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited direct public information on this specific hydrazide, this document focuses on its logical precursor, 6-morpholinonicotinaldehyde, detailing its synthesis and historical context. A robust synthetic protocol for the conversion of the aldehyde to the target hydrazide is presented, grounded in established chemical principles. The potential biological activities and mechanisms of action of this compound are explored through a detailed analysis of structurally related compounds, particularly nicotinohydrazide derivatives and other hydrazones. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this novel compound.

Introduction: The Emergence of Morpholine-Containing Nicotinamide Scaffolds

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target affinity.

A significant development in the evolution of pyridine-based therapeutics has been the incorporation of the morpholine moiety. The morpholine ring is recognized for its ability to improve aqueous solubility and metabolic stability of drug candidates. This has led to its presence in numerous approved drugs, including the anticancer agent gefitinib. The combination of a nicotinamide framework with a morpholine substituent presents a promising avenue for the discovery of novel therapeutic agents. This guide focuses on this compound, a compound that embodies this promising structural combination.

Historical Context: A Legacy of Pyridine Chemistry

While the specific discovery of this compound is not well-documented in public records, its origins are rooted in the rich history of pyridine chemistry. The foundational methods for synthesizing substituted pyridines, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for the creation of a diverse library of pyridine derivatives.

The introduction of the morpholine group at the 6-position of the pyridine ring is a more recent advancement. This strategic modification has been driven by the desire to enhance the drug-like properties of pyridine-based compounds. The history of this compound is therefore intrinsically linked to the broader pursuit of novel kinase and phosphodiesterase inhibitors, where the morpholine-nicotinamide scaffold has emerged as a valuable pharmacophore.

Synthesis of the Key Precursor: 6-Morpholinonicotinaldehyde

The most logical and well-documented pathway to this compound proceeds through its aldehyde precursor, 6-morpholinonicotinaldehyde. This intermediate is a versatile building block for a range of biologically active molecules. Two primary synthetic routes for this aldehyde have been reported:

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This widely used method involves the reaction of a 6-halonicotinaldehyde with morpholine. The electron-deficient nature of the pyridine ring makes the 6-position susceptible to nucleophilic attack by morpholine, displacing the halide.

Experimental Protocol:

  • To a solution of 6-fluoronicotinaldehyde (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents) at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-morpholinonicotinaldehyde.

Table 1: Summary of Reagents for SNAr Synthesis

ReagentRoleEquivalents
6-FluoronicotinaldehydeStarting Material1.0
MorpholineNucleophile1.2
Potassium CarbonateBase1.5
Dimethylformamide (DMF)Solvent-

Diagram 1: SNAr Synthesis Workflow

G start Start reagents Combine 6-fluoronicotinaldehyde, morpholine, and K2CO3 in DMF start->reagents reaction Heat to 110°C for 16h reagents->reaction workup Aqueous workup and extraction with ethyl acetate reaction->workup purification Column chromatography workup->purification product 6-Morpholinonicotinaldehyde purification->product G start Start reagents Dissolve (6-morpholinopyridin-3-yl)methanol in DCM and add MnO2 start->reagents reaction Stir at room temperature for 36 hours reagents->reaction filtration Filter through Celite reaction->filtration concentration Concentrate under reduced pressure filtration->concentration product 6-Morpholinonicotinaldehyde concentration->product G aldehyde 6-Morpholinonicotinaldehyde reaction Reaction in Ethanol (catalytic acetic acid if needed) aldehyde->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product This compound reaction->product G compound This compound (Prodrug) activation Bacterial Enzyme (e.g., KatG-like) compound->activation active_form Activated Compound activation->active_form inhibition Inhibition active_form->inhibition inhA InhA (Enoyl-ACP reductase) inhA->inhibition mycolic_acid Mycolic Acid Synthesis inhibition->mycolic_acid Blocks cell_wall Mycobacterial Cell Wall Disruption mycolic_acid->cell_wall Leads to

An In-Depth Technical Guide on the Biological Activity of 6-Morpholinonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The morpholine ring, a saturated heterocycle, is a ubiquitous feature in numerous approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] Similarly, the hydrazone linker (-C=N-NH-C=O) offers a versatile scaffold known for its wide array of biological activities, stemming from its ability to form stable complexes with various biomolecules.[3][4] The nicotinic acid backbone, a derivative of vitamin B3, provides a biocompatible and synthetically accessible core. The amalgamation of these three moieties into the 6-morpholinonicotinohydrazide scaffold presents a compelling starting point for the development of novel therapeutic agents with diverse biological potential.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics. The information presented herein is a synthesis of current scientific literature, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area.

I. Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound derivatives typically commences with the nucleophilic substitution of a halogenated nicotinic acid derivative with morpholine. This is followed by the conversion of the carboxylic acid to a hydrazide, and subsequent condensation with various aldehydes or ketones to generate a library of derivatives.

General Synthetic Workflow

A representative synthetic route begins with 6-chloronicotinic acid, which is reacted with morpholine to yield 6-morpholinonicotinic acid. The carboxylic acid is then esterified, commonly to an ethyl ester, to facilitate the subsequent reaction with hydrazine hydrate, which affords the key intermediate, this compound. This hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the final this compound derivatives.[3][5]

G cluster_0 Synthesis of this compound Core cluster_1 Derivative Synthesis 6-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Morpholinonicotinic Acid 6-Morpholinonicotinic Acid 6-Chloronicotinic Acid->6-Morpholinonicotinic Acid Nucleophilic Substitution Morpholine Morpholine Morpholine->6-Morpholinonicotinic Acid Esterification Esterification 6-Morpholinonicotinic Acid->Esterification Ethyl 6-morpholinonicotinate Ethyl 6-morpholinonicotinate Esterification->Ethyl 6-morpholinonicotinate This compound This compound Ethyl 6-morpholinonicotinate->this compound Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Condensation Condensation This compound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Final Derivative Final Derivative Condensation->Final Derivative

Caption: General synthetic scheme for this compound derivatives.

II. Prominent Biological Activities and Underlying Mechanisms

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most significant being in the realms of antimicrobial, anticancer, and anti-inflammatory research.

A. Antimicrobial Activity

The hydrazone moiety is a well-documented pharmacophore for antimicrobial agents.[4][6] The incorporation of the morpholine ring can further enhance this activity.

Mechanism of Action: The antimicrobial action of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial growth, interfere with enzymatic activity, or disrupt cell membrane integrity.[6] Some nicotinohydrazide derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, leading to the disruption of cellular respiration and energy production in fungi.[5][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [8][9]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

Derivative Target Organism MIC (µg/mL) Reference
2,6-dichlorobenzylidene-6-phenylnicotinohydrazideMycobacterium tuberculosis3.90[10]
Substituted NicotinohydrazidesVarious Bacteria & Fungi0.24 - 1.95[10]
B. Anticancer Activity

The modular nature of the this compound scaffold allows for the introduction of various substituents that can interact with key targets in cancer cells.

Mechanism of Action: Several mechanisms have been proposed for the anticancer activity of related hydrazone derivatives. These include the inhibition of crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade promoting angiogenesis, which is essential for tumor growth and metastasis.[11][12][13] Inhibition of VEGFR-2 can block this process.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Downstream Downstream Effectors (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the elongation phase of transcription by RNA polymerase II.[14][15][16] In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 can lead to the downregulation of these survival proteins, inducing apoptosis in cancer cells.

G CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (CTD) CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Anti-apoptotic Genes (e.g., Mcl-1, c-Myc) Transcription->Oncogenes Transcription of Protein Anti-apoptotic Proteins Oncogenes->Protein Translation Apoptosis Apoptosis Protein->Apoptosis Inhibition of Inhibition Inhibition Inhibition->CDK9

Caption: Role of CDK9 in transcriptional regulation and cancer cell survival.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [1][8][17]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Derivative Cell Line IC50 (µM) Reference
Compound 9h (a semicarbazide derivative)HGC-27 (Gastric Cancer)1.40[18]
Substituted Nicotinic Acid HydrazonesK562 (Leukemia)24.99 - 66.78[19]
Quinoline Hydrazide 17 Kelly (Neuroblastoma)1.3[17]
C. Anti-inflammatory Activity

The morpholine moiety is present in several anti-inflammatory drugs, and the hydrazone scaffold has also been explored for its anti-inflammatory potential.[20][21][22]

Mechanism of Action: The anti-inflammatory effects of these compounds can be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[23][24] These enzymes are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages [23]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Reagent Addition: After a 24-hour incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Color Development: In the presence of nitrite (a stable product of NO), the Griess reagent forms a purple azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Derivative Assay Activity Reference
Morpholinopyrimidine derivatives V4 and V8 NO Production Inhibition in RAW 264.7 cellsSignificant reduction in NO[23]
Morpholine Mannich bases of AMACsInhibition of BSA denaturationIC50 = 25.3 - 80.1 µM[21]

III. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, preliminary findings from related compound series offer valuable insights. The nature of the substituent on the hydrazone nitrogen is critical for determining the biological activity. Electron-withdrawing or bulky groups on the aromatic ring attached to the hydrazone can significantly influence the potency and selectivity of the compounds.[10] The substitution pattern on the nicotinic acid ring and the specific stereochemistry can also play a crucial role in receptor binding and overall efficacy.

IV. Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of three pharmacologically privileged moieties provides a robust platform for generating diverse chemical libraries with a high potential for biological activity. Future research should focus on:

  • Systematic SAR studies to optimize the potency and selectivity for specific biological targets.

  • In-depth mechanistic studies to elucidate the precise molecular interactions responsible for the observed biological effects.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

References

In Silico Modeling of 6-Morpholinonicotinohydrazide Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 6-Morpholinonicotinohydrazide, a novel small molecule, binding to a putative protein target. As direct biological data for this compound is scarce, we leverage chemical similarity to the well-established antitubercular drug isoniazid to postulate the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis as a logical and compelling hypothetical target. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating uncharacterized small molecules. We move beyond a simple list of instructions, delving into the scientific rationale behind each methodological choice, ensuring a self-validating and reproducible workflow from initial target selection to advanced binding free energy calculations.

Introduction: The Challenge of Novel Ligands

The journey of a drug from concept to clinic is fraught with challenges, beginning with the fundamental question: what is the biological target of a novel compound? this compound, a derivative of nicotinic acid, represents a common scenario in drug discovery where a compound's potential is yet to be unlocked due to an uncharacterized mechanism of action. In silico modeling provides a powerful, resource-efficient avenue to generate testable hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition.

This guide will use this compound as a case study to demonstrate a complete computational workflow. By observing its structural similarity to isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy, we can infer a potential mechanism. Isoniazid is a prodrug that, once activated, inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis[1][2][3][4]. This pathway is essential for the integrity of the mycobacterial cell wall[2][3]. Therefore, selecting InhA as our hypothetical target provides a scientifically sound foundation for this technical exploration. We will proceed to model the direct (non-prodrug) binding of our ligand to InhA, a strategy pursued for developing next-generation inhibitors that can circumvent resistance mechanisms associated with isoniazid's activation[5][6][7].

Part 1: Target Selection and Structural Preparation

The success of any modeling study hinges on the quality of the initial structures. This section details the preparation of both the ligand (this compound) and the protein target (InhA).

Ligand Preparation

The first step is to generate a high-quality 3D conformation of this compound. This process ensures that bond lengths, angles, and charges are physically realistic, which is critical for accurate simulation.

Protocol 1: Ligand Structure Generation and Parameterization

  • Obtain 2D Representation: The canonical SMILES string for this compound is C1COCCN1C2=CC=C(C=N2)C(=O)NN. This can be obtained from chemical databases like PubChem or ChemicalBook[8].

  • Generate 3D Coordinates: Use a tool like Open Babel or the builder functionality within molecular modeling suites (e.g., Maestro, Chimera) to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable small molecule force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94), to relieve any steric clashes and obtain a low-energy starting conformation.

  • Assign Partial Charges: Accurate partial charges are crucial for electrostatic calculations. It is recommended to use quantum mechanical methods. The AM1-BCC charge model is a widely accepted and rapid method that provides good quality charges compatible with AMBER force fields[9].

  • Generate Force Field Parameters (Topology): For molecular dynamics, a topology file describing all bonded and non-bonded interactions is required. Tools like Antechamber (part of AmberTools) can be used to generate a GAFF topology for the ligand[9]. For compatibility with the CHARMM force field, the CHARMM General Force Field (CGenFF) program is the standard[10].

Protein Target Preparation

We will use a high-resolution crystal structure of InhA from the Protein Data Bank (PDB). Proper preparation involves cleaning the structure and ensuring it is ready for simulation.

Protocol 2: Receptor Structure Preparation

  • Select and Download PDB Structure: A suitable crystal structure of M. tuberculosis InhA in complex with its NADH cofactor and an inhibitor is ideal. For this guide, we select PDB ID: 2NSD , which has a resolution of 1.90 Å and contains a bound inhibitor, providing a well-defined active site[11][12][13].

  • Clean the PDB File: The initial PDB file often contains non-essential molecules.

    • Remove all water molecules. While some water molecules can be critical for binding, for an initial docking study, they are typically removed. Their role can be investigated in more advanced simulations[14][15].

    • Remove the co-crystallized ligand (in this case, N-(4-methylbenzoyl)-4-benzylpiperidine) to create the apo binding site for our docking experiment.

    • Retain the NADH cofactor, as it is essential for the structure and inhibitory mechanism of many InhA inhibitors[5].

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only a single protein chain (e.g., Chain A)[14].

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using software like UCSF Chimera, Maestro, or AutoDock Tools. It is crucial to correctly determine the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4)[7][16].

  • Assign Atomic Charges: Assign charges to the protein atoms based on a chosen force field (e.g., AMBER ff14SB or CHARMM36m).

  • Energy Minimization: Perform a brief, constrained energy minimization on the prepared protein structure to relax any strain introduced during the preparation steps, particularly around the newly added hydrogen atoms. The heavy atoms of the protein backbone should be restrained to preserve the experimental crystal structure.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex[17]. It is a critical step for generating an initial hypothesis of the binding mode.

Defining the Binding Site

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" or "docking box" that encompasses the active site.

Protocol 3: Docking and Scoring with AutoDock Vina

  • Define the Search Space: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from our chosen PDB structure (2NSD). Center the grid box on the geometric center of the original inhibitor. The size of the box should be large enough to allow for rotational and translational sampling of the ligand (e.g., a 25Å x 25Å x 25Å cube is a common starting point).

  • Prepare Files for Docking: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom type definitions[4][6].

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will sample many different conformations of the ligand within the defined search space and score them using its empirical scoring function. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15.5 --center_y 58.5 --center_z 35.0 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt --log output.log

  • Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Binding Affinity: The more negative the score, the stronger the predicted binding.

    • Pose Selection: The top-scoring pose is often the primary candidate. However, it is crucial to visually inspect the top few poses. A plausible pose should exhibit chemically sensible interactions with the protein, such as hydrogen bonds with key residues (e.g., Tyr158 in InhA) and hydrophobic interactions within the binding pocket[12][18].

Table 1: Hypothetical Docking Results for this compound with InhA

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9Tyr158 (H-bond), Phe149 (π-π stacking), Met199 (hydrophobic)
2-8.5Gly96 (H-bond), Ile215 (hydrophobic), NADH (H-bond)
3-8.2Tyr158 (H-bond), Pro193 (hydrophobic)

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose in a more realistic, solvated environment.

Workflow for MD Simulation with GROMACS

The following protocol outlines a standard workflow using GROMACS, a widely-used MD engine[3][18]. We will use the AMBER ff14SB force field for the protein and the GAFF force field for our ligand, a common and well-validated combination[9][19].

MD_Workflow Start Start: Docked Protein-Ligand Complex Topology 1. Generate System Topology (Protein: AMBER ff14SB, Ligand: GAFF) Start->Topology Box 2. Define Simulation Box (e.g., Triclinic, 1.0 nm padding) Topology->Box Solvate 3. Solvate with Water (e.g., TIP3P model) Box->Solvate Ions 4. Add Ions to Neutralize (e.g., Na+/Cl-) Solvate->Ions EM 5. Energy Minimization (Steepest Descent) Ions->EM NVT 6. NVT Equilibration (Constant Volume/Temp, 100 ps) EM->NVT NPT 7. NPT Equilibration (Constant Pressure/Temp, 200 ps) NVT->NPT Production 8. Production MD Run (e.g., 100 ns) NPT->Production Analysis 9. Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: Workflow for setting up and running a molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation

  • Combine Coordinates: Create a single PDB file containing the coordinates of the protein (with NADH) and the selected docked pose of this compound.

  • Generate Topology: Use the pdb2gmx tool in GROMACS for the protein (selecting the AMBER ff14SB force field). Combine this with the ligand topology generated previously from Antechamber.

  • System Setup:

    • Define a simulation box (e.g., triclinic) and solvate the complex with a water model like TIP3P[20].

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge using the genion tool.

  • Energy Minimization: Run energy minimization to remove steric clashes before starting the dynamics.

  • Equilibration: Perform two phases of equilibration:

    • NVT (Canonical Ensemble): Equilibrate the temperature of the system to the desired value (e.g., 300 K) while keeping the volume constant. This is typically run for 100-200 ps with position restraints on the protein and ligand heavy atoms.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate the pressure to 1 bar and density of the system. This is run for 200-500 ps, again with position restraints that can be gradually released.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints. This trajectory will be used for analysis.

  • Analysis: Analyze the trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein over time.

Part 4: Binding Free Energy Calculation

To obtain a more quantitative estimate of binding affinity than docking scores, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[21] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

MMPBSA_Concept formula ΔG_bind = - - components = + - T = E_bonded + E_vdw + E_elec = G_polar + G_nonpolar formula->components Where each term is an average over MD snapshots

Caption: Conceptual breakdown of the MM/PBSA binding free energy calculation.

Protocol 5: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames).

  • Run MM/PBSA Script: Use a script like gmx_MMPBSA (a popular tool that integrates GROMACS trajectories with the AMBER MM/PBSA calculation engine) to perform the calculations. The script will compute the free energy for the complex, the isolated receptor, and the isolated ligand for each snapshot and then average the results.

  • Decompose Energies: The output provides the total binding free energy (ΔG_bind) and its constituent components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for the identification of the key energetic drivers of binding.

Table 2: Hypothetical MM/PBSA Results for this compound-InhA Complex

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation
van der Waals (ΔE_vdw)-150.510.2
Electrostatic (ΔE_elec)-65.815.5
Polar Solvation (ΔG_polar)135.212.1
Nonpolar Solvation (ΔG_nonpolar)-15.11.8
Total Binding Energy (ΔG_bind) -96.2 18.7

Note: Entropic contributions (-TΔS) are often computationally expensive and are omitted here for simplicity, but should be considered for more rigorous studies.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to investigate the binding of a novel compound, this compound, to a hypothetical but scientifically justified target, InhA. We have progressed from initial structure preparation through molecular docking, dynamic simulation, and binding free energy estimation. The hypothetical results suggest that this compound could be a potent inhibitor of InhA, driven primarily by favorable van der Waals and electrostatic interactions.

The models and data generated through this process provide a strong foundation for experimental validation. The next logical steps would be to:

  • Synthesize and purify this compound.

  • Perform in vitro enzyme inhibition assays against recombinant InhA.

  • Conduct whole-cell activity assays against Mycobacterium tuberculosis.

This iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.

References

An In-Depth Technical Guide to Target Identification Studies of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for identifying the molecular targets of 6-Morpholinonicotinohydrazide. While direct biological targets of this specific molecule are not yet extensively documented, its structure, featuring a pharmacologically significant morpholine ring and a reactive hydrazide group, suggests a high potential for biological activity. Hydrazide derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] This guide outlines a multi-pronged strategy, combining computational prediction with robust experimental validation, to systematically uncover the mechanism of action of this compound.

Part 1: The Strategic Imperative for Target Identification

Target identification is the foundational step in drug discovery and development.[3][4] Understanding the specific molecular interactions of a compound like this compound is critical for several reasons:

  • Mechanism of Action (MoA): Elucidating the MoA provides a rational basis for its therapeutic effects.

  • Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Toxicology: Identifying off-target interactions can predict potential side effects and guide safety assessments.[5]

  • Biomarker Development: Target engagement can be used as a biomarker to monitor drug activity in preclinical and clinical studies.

The dual presence of the morpholine moiety, a common feature in kinase inhibitors, and the hydrazide group, a versatile pharmacophore, suggests that this compound could interact with a range of biological targets.[6][7] Our approach, therefore, begins with a broad, unbiased screening funnel, starting with computational methods to generate hypotheses, followed by rigorous experimental validation to confirm these predictions.

Part 2: Computational Approaches for Target Hypothesis Generation

In silico methods offer a time- and cost-effective strategy to narrow down the vast landscape of potential protein targets.[8][9][10] These approaches leverage existing biological and chemical data to predict interactions based on the structure of this compound.[11][12]

Ligand-Based (Chemical Similarity) Approaches

The fundamental principle of ligand-based methods is that structurally similar molecules often share similar biological targets.[8] This is a powerful first step when the structure of the target is unknown.

Workflow:

  • Database Screening: The 2D and 3D structure of this compound is used to query chemical databases (e.g., ChEMBL, PubChem) to find compounds with high structural similarity.[13]

  • Target Annotation Analysis: The known targets of the identified similar compounds are compiled.

  • Hypothesis Generation: Proteins that are repeatedly identified as targets for multiple structurally similar compounds become high-priority candidates for further investigation.

Structure-Based (Reverse Docking) Approaches

When a large number of protein structures are available, we can "reverse" the typical docking paradigm. Instead of screening many compounds against one target, we screen one compound against many potential targets.[14]

Workflow:

  • Target Database Preparation: A library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). This library can be curated to include proteins relevant to specific disease areas, such as kinases or enzymes involved in cell death pathways, given the potential anticancer activity of related compounds.[6]

  • Molecular Docking Simulation: this compound is computationally docked into the binding sites of each protein in the library.

  • Scoring and Ranking: The binding affinity and pose of the compound in each protein are calculated and scored. Targets with the most favorable binding scores are prioritized.

Network Pharmacology and Machine Learning

Modern computational approaches can integrate complex biological data to predict targets.[3][15] Network-based analysis can identify key proteins ("nodes") in disease pathways that might be modulated by the compound.[14][15][16] Machine learning models, trained on vast datasets of known drug-target interactions, can also predict novel interactions with high accuracy.[3][11]

The following diagram illustrates the workflow for computational target hypothesis generation.

Computational_Target_Identification_Workflow cluster_0 Computational Hypothesis Generation cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Advanced Analytics start This compound Structure ligand_db Query Chemical Databases (e.g., ChEMBL, PubChem) start->ligand_db reverse_docking Perform Reverse Molecular Docking start->reverse_docking network Network Pharmacology Analysis start->network ml Machine Learning Prediction start->ml similarity Identify Structurally Similar Compounds ligand_db->similarity target_annotation Extract Known Targets of Similar Compounds similarity->target_annotation integration Integrate and Prioritize Candidate Targets target_annotation->integration structure_db Compile 3D Protein Structure Library (e.g., PDB) structure_db->reverse_docking scoring Score and Rank Potential Targets reverse_docking->scoring scoring->integration network->integration ml->integration output output integration->output Hypothesized Targets List caption Computational workflow for target hypothesis generation.

Caption: Computational workflow for target hypothesis generation.

Part 3: Experimental Target Identification and Validation

While computational methods provide valuable hypotheses, experimental validation is essential to confirm direct physical interactions between this compound and its protein targets within a biological system.[4][17][18] Chemical proteomics is a powerful and unbiased approach for this purpose.[5][19][20][21]

Chemical Proteomics: An Affinity-Based Approach

The core principle of this technique is to use a modified version of the compound of interest as a "bait" to capture its binding partners from a cell lysate.[22][23] The captured proteins are then identified using mass spectrometry.

Protocol Overview: This workflow involves synthesizing a chemical probe, incubating it with a proteome source, enriching the probe-protein complexes, and identifying the bound proteins via mass spectrometry.[19]

Step 1: Synthesis of a Chemical Probe

The hydrazide moiety of this compound is chemically reactive and can be leveraged for probe synthesis. A bifunctional linker containing an affinity tag (e.g., biotin) and a photoreactive group (for covalent cross-linking) can be attached to the molecule. It is crucial to design the linker attachment point to minimize disruption of the compound's native binding interactions.

Step 2: Sample Preparation and Probe Incubation

  • Cell Culture and Lysis: Select a relevant cell line (e.g., a cancer cell line if pursuing an anticancer hypothesis). Culture the cells and prepare a native protein lysate under conditions that preserve protein structure and function.

  • Probe Incubation: The synthesized probe is incubated with the cell lysate. A control incubation with a structurally similar but biologically inactive molecule, or a competition experiment with an excess of the original this compound, should be run in parallel to identify non-specific binders.

Step 3: Covalent Cross-linking and Protein Enrichment

  • UV Irradiation: If a photoreactive group is included in the probe, the lysate-probe mixture is exposed to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: The lysate is then passed over a streptavidin-coated resin (if a biotin tag was used). The biotinylated probe-protein complexes will bind to the resin, while unbound proteins are washed away.[19][22]

Step 4: Mass Spectrometry-Based Protein Identification

  • On-Bead Digestion: The captured proteins are digested into smaller peptides directly on the resin using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[19][23]

  • Data Analysis: The fragmentation patterns are used to search protein sequence databases to identify the proteins that were captured by the probe. Proteins that are significantly enriched in the probe sample compared to the control samples are considered high-confidence hits.

The following diagram illustrates the experimental workflow for chemical proteomics-based target identification.

Chemical_Proteomics_Workflow cluster_exp Experimental Target Identification probe_synthesis 1. Synthesize Chemical Probe (this compound + Linker + Affinity Tag) incubation 3. Incubate Probe with Lysate (± Competitor) probe_synthesis->incubation cell_lysate 2. Prepare Native Cell Lysate cell_lysate->incubation enrichment 4. Affinity Purification (e.g., Streptavidin Beads) incubation->enrichment digestion 5. On-Bead Proteolytic Digestion enrichment->digestion ms_analysis 6. LC-MS/MS Analysis digestion->ms_analysis data_analysis 7. Data Analysis & Protein ID (Database Searching) ms_analysis->data_analysis output output data_analysis->output Validated Target List caption Chemical proteomics workflow for target identification.

Caption: Chemical proteomics workflow for target identification.

Target Validation: Confirming Biological Relevance

Identifying a binding partner is not sufficient; it must be validated to confirm that its modulation by the compound leads to a therapeutic effect.[17][24][25]

Validation Experiments:

Validation MethodDescriptionRationale
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding. Drug binding typically stabilizes the target protein, increasing its melting temperature.[17]Confirms direct target engagement in a cellular context without needing to modify the compound.
Enzymatic/Biochemical Assays If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound.Directly demonstrates functional modulation (inhibition or activation) of the target protein.
Genetic Approaches (RNAi/CRISPR) The expression of the candidate target protein is knocked down (using siRNA) or knocked out (using CRISPR). The effect of this compound is then assessed in these modified cells.If knockdown/knockout of the target phenocopies the effect of the compound, it provides strong evidence that the compound acts through that target.[17][24]
In Vivo Models In animal models of a relevant disease, treatment with this compound should lead to a therapeutic outcome that correlates with target engagement.[18][25]Demonstrates that the drug-target interaction is relevant in a whole-organism physiological and pathological context.

Part 4: Conclusion and Future Directions

The journey to identify the target of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By integrating computational predictions with advanced chemical proteomics and robust validation assays, researchers can build a compelling, data-driven case for the compound's mechanism of action. This in-depth understanding is the cornerstone of successful drug development, paving the way for the optimization of this compound into a potential therapeutic agent. The methodologies outlined in this guide provide a clear and actionable roadmap for any research team embarking on this critical phase of drug discovery.

References

The In Vivo Odyssey of a Novel Molecule: A Technical Guide to the Pharmacokinetic Characterization of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo pharmacokinetic evaluation of the novel chemical entity, 6-Morpholinonicotinohydrazide. As a molecule with limited publicly available data, the following sections are designed to serve as a detailed roadmap for researchers and drug development professionals. We will navigate the essential stages of in vivo analysis, from study design and bioanalytical method development to data interpretation and metabolite profiling. The causality behind each experimental choice is elucidated to ensure a robust and self-validating investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Part 1: Strategic Design of In Vivo Pharmacokinetic Studies

The foundation of a successful pharmacokinetic study lies in its meticulous design. The choice of animal model, formulation, and sampling schedule are critical determinants of data quality and relevance.

1.1. Animal Model Selection: Justification and Considerations

For initial pharmacokinetic screening of a novel small molecule like this compound, the Sprague-Dawley rat is a frequently utilized model. The rationale for this choice is multifactorial: their well-characterized physiology, manageable size for handling and dosing, and the extensive historical dataset available for comparison. Ethical considerations and institutional guidelines must be strictly adhered to throughout the study.

1.2. Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation of this compound for in vivo administration is a critical step that directly impacts its absorption. A solution or a well-dispersed suspension is typically preferred for initial studies to minimize variability. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents, the choice of which should be guided by the compound's solubility and stability.

For a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes are recommended. The IV route provides a direct measure of systemic clearance and volume of distribution, while the oral route allows for the assessment of oral bioavailability.[1]

1.3. Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study design for evaluating the pharmacokinetics of this compound in Sprague-Dawley rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • This compound

  • Appropriate vehicle for formulation

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulations of this compound at the target concentrations.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points. A typical schedule would be:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[2]

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation Dose Formulation fasting->formulation iv_dose Intravenous Dosing formulation->iv_dose po_dose Oral Dosing formulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis Bioanalytical Quantification storage->analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Part 2: Bioanalytical Method Development and Validation

The accurate quantification of this compound and its potential metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[3]

2.1. Sample Preparation: Isolating the Analyte

Biological samples like plasma are complex matrices that require a cleanup step to remove interfering substances. Protein precipitation is a common and straightforward method for initial method development.

Protocol: Plasma Sample Preparation by Protein Precipitation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis: Quantification

An LC-MS/MS method should be developed and validated for its linearity, accuracy, precision, and sensitivity.[4]

Key Parameters for Method Development:

  • Chromatography: A C18 reverse-phase column is a good starting point for small molecules. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. Precursor and product ion transitions for this compound and its internal standard need to be optimized.

Part 3: Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data are obtained, key pharmacokinetic parameters can be calculated using non-compartmental analysis.

3.1. Key Pharmacokinetic Parameters

The following parameters provide a comprehensive understanding of the drug's behavior in the body:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Elimination half-life
CL Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F% Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation

3.2. Data Presentation: A Hypothetical Example

The following table illustrates how the pharmacokinetic parameters for this compound might be summarized:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 500 ± 50800 ± 120
Tmax (h) 0.081.0 ± 0.5
AUC (ng*h/mL) 1200 ± 1504800 ± 600
t1/2 (h) 2.5 ± 0.32.8 ± 0.4
CL (L/h/kg) 0.83 ± 0.1-
Vd (L/kg) 3.0 ± 0.4-
F% -40%

Part 4: Investigating the Metabolic Fate

Understanding how this compound is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions.

4.1. In Vitro Metabolic Stability Assessment

Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability.

Protocol: Metabolic Stability in Liver Microsomes

  • Prepare an incubation mixture containing liver microsomes, NADPH (a cofactor for metabolic enzymes), and buffer.

  • Add this compound to initiate the reaction.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Diagram: Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation parent->oxidation CYP450 hydrolysis Hydrolysis parent->hydrolysis Esterase metabolite1 Oxidized Metabolite oxidation->metabolite1 metabolite2 Hydrolyzed Metabolite hydrolysis->metabolite2 glucuronidation Glucuronidation metabolite3 Glucuronide Conjugate glucuronidation->metabolite3 metabolite1->glucuronidation UGT G cluster_analysis Sample Analysis start Administer Radiolabeled Compound collection Collect Urine, Feces, Cage Wash start->collection radioactivity Quantify Total Radioactivity collection->radioactivity profiling Metabolite Profiling (LC-MS) collection->profiling end Determine Routes and Rate of Excretion radioactivity->end profiling->end

References

Early-stage research on 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early-Stage Research of 6-Morpholinonicotinohydrazide

Abstract

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This guide provides a comprehensive framework for initiating and conducting early-stage research on this compound. While direct experimental data on this compound is not extensively available in current literature, its structural motifs—a nicotinic acid core, a morpholine ring, and a hydrazide functional group—are well-established pharmacophores.[1][2][3] This document synthesizes information from related chemical classes to propose a logical, step-by-step pathway for its synthesis, characterization, and preliminary biological evaluation. The protocols and workflows detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust starting point for investigating the potential of this compound in areas such as oncology and inflammatory diseases.

Introduction: Rationale for Investigation

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. This compound stands as an intriguing candidate for investigation due to the convergence of three key structural features:

  • Nicotinic Acid Scaffold : A derivative of niacin (Vitamin B3), this core is present in numerous therapeutic agents, known to influence lipid metabolism and play a role in cardiovascular health.[4][5] Derivatives of nicotinic acid have been extensively explored for a range of pharmacological activities, including anti-inflammatory effects.[3][6]

  • Morpholine Moiety : This versatile heterocycle is a privileged structure in medicinal chemistry, found in a multitude of approved drugs.[1] Its presence can improve pharmacokinetic properties and it is known to interact with various biological targets, including kinases, which are crucial in cancer signaling.[1][7]

  • Hydrazide and Hydrazone Functionality : The hydrazide group serves as a valuable synthetic handle for creating diverse libraries of compounds, such as hydrazones.[8][9][10] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]

The combination of these three components in a single molecule suggests a high probability of discovering novel biological activity. This guide will lay the groundwork for such a discovery process.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound (Target Compound 3) can be envisioned starting from commercially available 6-chloronicotinic acid.

Synthetic Workflow

G A 6-Chloronicotinic Acid B Methyl 6-chloronicotinate (1) A->B SOCl2, MeOH C Methyl 6-morpholinonicotinate (2) B->C Morpholine, K2CO3, DMF D This compound (3) C->D Hydrazine Hydrate, EtOH

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-morpholinonicotinate (2)

  • To a solution of methyl 6-chloronicotinate (1) (1.0 eq) in dimethylformamide (DMF, 10 mL/g of 1), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-morpholinonicotinate (2).

Step 2: Synthesis of this compound (3)

  • Dissolve methyl 6-morpholinonicotinate (2) (1.0 eq) in ethanol (EtOH, 20 mL/g of 2).

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Triturate the resulting solid with diethyl ether or hexane to precipitate the product.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound (3).

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmationSignals corresponding to the pyridine ring protons, morpholine protons, and the hydrazide NH/NH₂ protons.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₄O₂.
HPLC Purity assessmentA single major peak indicating >95% purity.
Melting Point Physical propertyA sharp, defined melting range.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the activities of related compounds, the primary areas for investigation for this compound are oncology and inflammation.

Potential Anti-Cancer Activity

The presence of the morpholine ring is a key feature in many kinase inhibitors.[1] Furthermore, the precursor, 6-Morpholinonicotinaldehyde, has been implicated as a building block for compounds that induce ferroptosis, a form of programmed cell death that is a promising anti-cancer strategy.[1]

G cluster_0 Hypothesized Anti-Cancer MOA A This compound B Kinase Inhibition (e.g., PI3K/Akt) A->B C Induction of Ferroptosis A->C D Inhibition of Cell Proliferation B->D E Induction of Apoptosis C->E F Tumor Growth Inhibition D->F E->F

Caption: Potential anti-cancer mechanisms of this compound.

Potential Anti-Inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[6] They can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by affecting the production of inflammatory cytokines.[2][3]

G cluster_1 Hypothesized Anti-Inflammatory MOA X This compound Y COX-2 Inhibition X->Y AA Inhibition of NF-kB Pathway X->AA Z Reduced Prostaglandin Synthesis Y->Z CC Reduction in Inflammation Z->CC BB Decreased Cytokine Production (TNF-α, IL-6) AA->BB BB->CC

Caption: Potential anti-inflammatory mechanisms of this compound.

Proposed Early-Stage Experimental Workflows

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the compound's effect on cancer cell viability.

Protocol: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Screening

Objective: To assess the compound's ability to suppress inflammatory responses in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Interpretation and Future Directions

The initial screening data will be crucial in guiding the subsequent research trajectory.

Potential Outcome Interpretation Next Steps
Potent Cytotoxicity (Low IC₅₀) The compound may have significant anti-cancer potential.Proceed with mechanistic studies (e.g., cell cycle analysis, apoptosis assays, kinase profiling, ferroptosis assays).
Significant NO Inhibition The compound demonstrates anti-inflammatory activity.Evaluate effects on pro-inflammatory cytokines (TNF-α, IL-6) via ELISA; perform COX inhibition assays.
Moderate or No Activity The parent compound may be inactive, but its derivatives could be potent.Synthesize a library of hydrazone derivatives and screen them through the same assays.
High Activity in Both Assays The compound may have dual anti-cancer and anti-inflammatory effects.Investigate potential links between the two activities, such as inflammation-driven cancers.

Successful identification of a primary activity profile will warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogues, followed by pharmacokinetic profiling (ADME/Tox) and eventual in vivo efficacy studies in relevant animal models.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Morpholinonicotinohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of 6-Morpholinonicotinohydrazide Research

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the chemical and biological landscape of this compound. It is important to establish at the outset that dedicated, comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not yet prevalent in the public domain. Consequently, this guide adopts a rational, evidence-based approach to construct a hypothetical SAR framework. By synthesizing data from structurally related nicotinohydrazides, morpholine-containing kinase inhibitors, and other relevant hydrazone derivatives, we aim to provide a predictive yet scientifically grounded perspective on how structural modifications to this compound may influence its biological activity. Our objective is to furnish a robust starting point for future research and development in this promising area of medicinal chemistry.

The Architectural Blueprint of this compound: A Privileged Scaffold

The this compound molecule is a composite of three key pharmacophoric subunits: a pyridine core, a morpholine ring at the 6-position, and a hydrazide moiety at the 3-position. Each of these components has a well-established precedent in medicinal chemistry, contributing to a high degree of "drug-likeness" and offering multiple avenues for synthetic modification and biological interaction.

  • The Pyridine Core: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement.

  • The Morpholine Moiety: The morpholine ring is a favored substituent in modern drug discovery, often introduced to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond accepting feature through its oxygen atom. In many kinase inhibitors, the morpholine oxygen is known to form a critical hydrogen bond with the hinge region of the kinase ATP-binding site[1].

  • The Hydrazide Linker: The hydrazide functional group (-CONHNH2) is a versatile linker and a pharmacophore in its own right. It is a key feature in numerous antitubercular, antimicrobial, and anticancer agents.[2] The hydrazide moiety can act as both a hydrogen bond donor and acceptor, and its terminal amine provides a convenient synthetic handle for the generation of hydrazone libraries.

Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

Based on SAR studies of related nicotinohydrazide and morpholine-containing compounds, we can extrapolate a set of hypotheses regarding the structural requirements for the biological activity of this compound derivatives. The primary activities of focus for this analysis are anticancer and antitubercular effects.

Modifications of the Hydrazide Moiety (Generation of Hydrazones)

The terminal nitrogen of the hydrazide is a prime site for modification, typically through condensation with various aldehydes and ketones to form hydrazones. This is a common strategy to explore the SAR of hydrazide-containing compounds.

  • Aryl and Heteroaryl Substituents: The introduction of substituted aromatic or heteroaromatic rings (R in the table below) is expected to significantly modulate activity.

    • Lipophilicity: Increased lipophilicity, often achieved through the addition of halogenated or alkylated phenyl rings, has been shown to be a crucial factor for the antimycobacterial activity of nicotinic acid hydrazides.[2]

    • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the electronic distribution of the entire molecule, affecting target binding. For instance, in some nicotinohydrazide series, electron-withdrawing groups like halogens at the para position of a phenyl ring enhanced antimycobacterial activity.[2]

    • Steric Hindrance: The size and position of substituents on the aromatic ring will impact how the molecule fits into a biological target's binding pocket.

Modification (R) Predicted Impact on Activity Rationale
Unsubstituted PhenylModerate ActivityProvides a baseline for comparison.
4-Halogenated Phenyl (e.g., -F, -Cl, -Br)Potentially Increased ActivityEnhances lipophilicity, which is often correlated with improved cell permeability and antitubercular activity.[2]
2,6-DichlorophenylPotentially High ActivityThe 2,6-dichloro substitution pattern has been shown to be highly effective in other nicotinohydrazide series, suggesting it may be a key feature for potent activity.
4-MethoxyphenylVariable ActivityThe electron-donating methoxy group may influence binding interactions differently than electron-withdrawing groups.
Heterocyclic Rings (e.g., Pyridyl, Thienyl)Potentially High ActivityCan introduce additional hydrogen bonding opportunities and alter the overall physicochemical properties.
Modifications of the Morpholine Ring

The morpholine ring is predicted to be a key interaction point with biological targets, particularly kinases.

  • Bioisosteric Replacement: Replacing the morpholine ring with other cyclic amines (e.g., piperidine, piperazine, thiomorpholine) could probe the importance of the oxygen atom for hydrogen bonding. A decrease in activity upon removal of the oxygen would suggest its critical role in target binding.

  • Substitution on the Morpholine Ring: The introduction of small alkyl groups on the morpholine ring could explore the steric tolerance of the binding pocket. However, such modifications may also alter the ring's conformation and basicity.

Modifications of the Pyridine Core

Substitutions on the pyridine ring itself, while synthetically more challenging, could provide valuable SAR insights.

  • Substitution at the 2- and 5-positions: The introduction of small alkyl or electron-withdrawing groups at these positions could fine-tune the electronic properties of the pyridine ring and influence its interaction with the target.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Drawing parallels from studies on 6-morpholino-9-sulfonylpurine and 6-morpholinonicotinaldehyde derivatives, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3]

This compound derivatives are hypothesized to act as ATP-competitive inhibitors of PI3K. The morpholine moiety is predicted to form a key hydrogen bond with the hinge region of the PI3K ATP-binding pocket, while the nicotinohydrazide portion and its derivatives can occupy the rest of the active site, forming additional interactions. By blocking the binding of ATP, these compounds would prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Proposed mechanism of action via PI3K/Akt pathway inhibition.

Experimental Protocols

To validate the hypothetical SAR and elucidate the mechanism of action, a structured experimental workflow is essential.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of the core scaffold and its derivatives follows a logical and well-established chemical pathway.

Synthesis_Workflow Start 6-Chloronicotinic Acid Step1 Esterification (e.g., SOCl2, EtOH) Start->Step1 Intermediate1 Ethyl 6-Chloronicotinate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Morpholine, Heat) Intermediate1->Step2 Intermediate2 Ethyl 6-Morpholinonicotinate Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Intermediate2->Step3 Core This compound Step3->Core Step4 Condensation (R-CHO or R-CO-R', Acid catalyst) Core->Step4 Final Hydrazone Derivatives Step4->Final

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Synthesis Protocol:

  • Synthesis of Ethyl 6-Chloronicotinate: To a solution of 6-chloronicotinic acid in ethanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. After completion, remove the solvent under reduced pressure to obtain the crude ester.

  • Synthesis of Ethyl 6-Morpholinonicotinate: Dissolve ethyl 6-chloronicotinate and an excess of morpholine in a suitable solvent like ethanol or DMF. Heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the mixture and partition between water and ethyl acetate. Dry the organic layer and concentrate to yield the product.

  • Synthesis of this compound: Dissolve ethyl 6-morpholinonicotinate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 6-10 hours. Upon cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.

  • Synthesis of Hydrazone Derivatives: Dissolve this compound in ethanol and add a catalytic amount of acetic acid. To this solution, add an equimolar amount of the desired aldehyde or ketone. Reflux the mixture for 2-4 hours. The product will precipitate upon cooling. Filter, wash, and recrystallize from a suitable solvent.

In Vitro Anticancer Activity Screening: MTT Assay

This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (PI3K)

This assay measures the ability of the compounds to inhibit the activity of a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer

  • ATP

  • PIP2 substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compounds dissolved in DMSO

Protocol:

  • In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

  • Initiate the reaction by adding a mixture of ATP and PIP2 substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data from the biological assays should be summarized in a clear and concise table to facilitate the analysis of the structure-activity relationship.

Compound ID R Group (Hydrazone) Anticancer IC50 (µM) (MCF-7) Antitubercular MIC (µg/mL) PI3Kα Inhibition IC50 (nM)
1 -H (Hydrazide)>10062.5>1000
2a 4-Fluorophenyl15.212.5150
2b 4-Chlorophenyl10.86.2598
2c 2,6-Dichlorophenyl2.53.1225
2d 4-Methoxyphenyl25.631.2450
3 Piperidino-nicotinohydrazide>100>100>1000
4 Thiomorpholino-nicotinohydrazide85.350850

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide has outlined a hypothetical structure-activity relationship for this compound derivatives based on existing knowledge of related chemical scaffolds. The proposed anticancer and antitubercular activities, potentially mediated through the inhibition of the PI3K/Akt pathway, provide a strong rationale for the synthesis and evaluation of a focused library of analogs. Future research should prioritize the systematic modification of the hydrazide moiety, the morpholine ring, and the pyridine core to validate these SAR hypotheses. Elucidation of the precise mechanism of action and identification of the direct biological target(s) will be crucial for the further development of this promising class of compounds.

References

Spectroscopic analysis of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Morpholinonicotinohydrazide

Introduction: Defining the Molecule

This compound is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring and a hydrazide functional group. Its molecular formula is C₁₀H₁₄N₄O₂ with a molecular weight of 222.24 g/mol .[1] The confluence of these three moieties—a known pharmacophore (morpholine), a bioisostere for a benzene ring (pyridine), and a versatile linker (hydrazide)—makes this molecule a compound of interest for researchers in medicinal chemistry and drug development.[2][3][4] An unambiguous confirmation of its chemical structure is the foundational step in any research endeavor, a task for which a multi-pronged spectroscopic approach is not just recommended, but essential.

This guide provides an in-depth, experience-driven walkthrough of the core spectroscopic techniques required to fully characterize this compound. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and interpret spectral data in an integrated, self-validating framework.

The Analytical Cornerstone: A Multi-Technique Imperative

Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method are resolved by the strengths of another. For instance, while Infrared (IR) spectroscopy confirms the presence of functional groups like carbonyls and amines, it provides no information on their placement within the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy excels at mapping the carbon-hydrogen framework and establishing connectivity, while Mass Spectrometry (MS) provides the definitive molecular weight and reveals structural information through fragmentation patterns. Finally, UV-Visible (UV-Vis) spectroscopy characterizes the molecule's electronic properties. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Validation Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR IR Spectroscopy (ATR-FTIR) Compound->IR UV UV-Vis Spectroscopy Compound->UV Structure Final Structure Confirmation NMR->Structure Connectivity & Framework MS->Structure Molecular Weight & Formula IR->Structure Functional Groups UV->Structure Electronic System

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map the complete proton and carbon skeleton and confirm the connectivity between the pyridine, morpholine, and hydrazide moieties.

Causality in Solvent Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity readily dissolves the molecule, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the N-H protons of the hydrazide group, often allowing them to be observed as distinct, and sometimes coupling, signals.[5][6] In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of all unique proton environments. We anticipate signals corresponding to three distinct regions of the molecule: the aromatic pyridine ring, the aliphatic morpholine ring, and the exchangeable hydrazide protons.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the pyridine ring will appear in this downfield region due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will be consistent with a 2,3,5-trisubstituted pyridine system.[7][8]

  • Aliphatic Region (δ 3.5 - 3.8 ppm): The morpholine ring contains eight protons. Due to the ring's symmetry and rapid chair-chair interconversion at room temperature, we expect two distinct signals, each integrating to four protons. These will appear as triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the oxygen (-O-CH₂-) and the nitrogen (-N-CH₂-). The protons next to the oxygen are typically slightly more deshielded.[9]

  • Hydrazide Protons (Variable): The two N-H protons of the hydrazide group (-CONHNH₂ ) and the amide proton (-CONH -NH₂) are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, they are often observed as broad singlets that can be confirmed by adding a drop of D₂O to the NMR tube, which causes them to exchange and disappear from the spectrum.[5][10]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

  • Carbonyl Carbon (δ ~165 ppm): The C=O carbon of the hydrazide group is highly deshielded and will appear as a distinct signal in the low-field region.[11]

  • Aromatic Carbons (δ 110 - 160 ppm): We expect to see six signals for the pyridine ring carbons, although some may overlap. The carbon bearing the morpholine group will be significantly shifted downfield.

  • Aliphatic Carbons (δ 45 - 70 ppm): The two unique methylene carbons of the morpholine ring will appear in the upfield region. The carbon adjacent to the oxygen (-O-C H₂) will be further downfield (~66 ppm) than the carbon adjacent to the nitrogen (-N-C H₂) (~45 ppm).[9]

Experimental Protocol (NMR)
  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and CH₂ are present here).

  • 2D NMR (Optional but Recommended): Acquire COSY (to establish H-H correlations) and HSQC/HMBC (to establish direct and long-range C-H correlations) to definitively assign all signals and confirm connectivity.

Analysis Predicted Chemical Shift (δ ppm) Assignment
¹H NMR 8.0 - 8.5Aromatic protons (Py-H)
7.0 - 7.8Aromatic protons (Py-H)
9.0 - 10.0 (broad s)Amide proton (-CONH -)
4.0 - 5.0 (broad s)Amine protons (-NH₂ )
3.6 - 3.8 (m, 4H)Morpholine protons (-O-CH₂-)
3.5 - 3.7 (m, 4H)Morpholine protons (-N-CH₂-)
¹³C NMR ~165Carbonyl carbon (C =O)
110 - 160Aromatic carbons (Py-C)
~66Morpholine carbons (-O-C H₂-)
~45Morpholine carbons (-N-C H₂-)
Note: Predicted shifts are based on analogous structures and may vary.[5][9][12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by characteristic vibrations from the hydrazide and morpholine moieties.

Key Vibrational Modes
  • N-H Stretching (3200-3400 cm⁻¹): The hydrazide group will show two distinct, sharp peaks in this region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A broader absorption for the secondary amide N-H may also be visible.[6]

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for the sp² C-H stretches of the pyridine ring (above 3000 cm⁻¹) and the sp³ C-H stretches of the morpholine ring's methylene groups (below 3000 cm⁻¹).[9][13]

  • C=O Stretching (1640-1680 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of the amide carbonyl ("Amide I band") and is one of the most reliable peaks in the spectrum.[6]

  • N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the -NH₂ group will appear in this region, sometimes overlapping with the aromatic C=C stretches.

  • C=C and C=N Stretching (1400-1600 cm⁻¹): Multiple sharp bands corresponding to the pyridine ring skeletal vibrations will be present here.[14]

  • C-O-C Stretching (~1115 cm⁻¹): A strong, characteristic band for the asymmetric C-O-C stretch of the ether linkage in the morpholine ring is expected.[9][15]

Experimental Protocol (ATR-FTIR)
  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result.

Expected Frequency (cm⁻¹) Vibration Type Functional Group
3200 - 3400N-H StretchHydrazide (-NH, -NH₂)
2850 - 3000C-H StretchMorpholine (-CH₂-)
1640 - 1680C=O Stretch (Amide I)Hydrazide (-CONH-)
1580 - 1650N-H BendHydrazide (-NH₂)
1400 - 1600C=C, C=N StretchPyridine Ring
~1115C-O-C Asymmetric StretchMorpholine Ether

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which acts as a molecular fingerprint and corroborates the proposed structure.

Causality in Ionization Method

Electrospray ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically yields an abundant protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous determination of the molecular weight.[16]

Expected Mass Spectrum

Using high-resolution mass spectrometry (HRMS), we can determine the mass with high accuracy.

  • Molecular Formula: C₁₀H₁₄N₄O₂

  • Exact Mass (Neutral): 222.1117

  • Expected [M+H]⁺ Ion (Monoisotopic): 223.1195

Proposed Fragmentation Pathway

Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide structural confirmation. The hydrazide linkage is often the most labile part of the molecule. A logical fragmentation pathway would involve cleavage of the N-N bond or the amide C-N bond.

Parent [M+H]⁺ m/z = 223.1 Frag1 [C₉H₁₂N₃O]⁺ m/z = 190.1 (Loss of NH₃) Parent->Frag1 -NH₃ Frag5 [C₆H₄N₂O]⁺ m/z = 121.0 (Nicotinoyl fragment) Parent->Frag5 Amide C-N cleavage Frag2 [C₁₀H₁₃N₂O₂]⁺ m/z = 207.1 (Loss of N₂H₂) Frag3 [C₉H₁₁N₂O]⁺ m/z = 175.1 (Loss of H₂N-NH₂) Frag4 [C₅H₁₀NO]⁺ m/z = 100.1 (Morpholine fragment)

Caption: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.

  • MS Acquisition: Acquire data in positive ion ESI mode. Perform a full scan to identify the [M+H]⁺ ion.

  • MS/MS Acquisition: Perform a product ion scan on the m/z 223.1 peak to generate the fragmentation spectrum.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted pyridine ring system.

Expected Absorptions

Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. We would expect to see:

  • π → π Transitions:* Intense absorption bands, typically below 300 nm, arising from electronic transitions within the aromatic π-system.[17][18]

  • n → π Transitions:* A weaker, longer-wavelength absorption band corresponding to the transition of a non-bonding electron (from nitrogen or oxygen) to an anti-bonding π* orbital.

The exact position (λₘₐₓ) and intensity of these bands are sensitive to the solvent polarity.[19]

Experimental Protocol (UV-Vis)
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm against a solvent blank.

Transition Type Expected λₘₐₓ (nm) Relative Intensity
π → π220 - 280High
n → π> 280Low

Conclusion

The comprehensive spectroscopic analysis of this compound requires an integrated application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous characterization of the molecule. The predicted data in the tables serve as a robust benchmark for verifying experimental results, ensuring the scientific integrity required for subsequent studies in drug development and chemical biology.

References

Methodological & Application

Application Note: A Multi-Tiered Strategy for the In Vitro Characterization of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the in vitro evaluation of 6-Morpholinonicotinohydrazide, a compound belonging to the versatile hydrazide-hydrazone class. Recognizing that the specific biological target may be unknown, we present a tiered analytical approach. The protocol begins with a foundational enzyme inhibition assay to screen for general activity and determine potency (IC₅₀). Subsequently, we detail a sophisticated Cellular Thermal Shift Assay (CETSA) protocol to definitively confirm direct target engagement within a physiological cellular environment. This dual strategy provides a robust framework for elucidating the compound's mechanism of action, a critical step in early-stage drug discovery.

Introduction: The Therapeutic Potential of Nicotinohydrazide Scaffolds

The nicotinohydrazide moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects.[1][2] Compounds in this class often exert their effects through specific interactions with protein targets, making the precise characterization of these interactions paramount. This compound is an exemplar of this class, yet its specific molecular mechanism of action may require elucidation.

This guide moves beyond a simple procedural list, explaining the causality behind the experimental design. We first establish a method to quantify the compound's inhibitory potential and then provide a powerful technique to validate its direct binding to a target protein in intact cells, thereby linking a biochemical effect to a direct molecular interaction.

Tier 1: General Bioactivity Screening via Enzyme Inhibition Assay

Many hydrazide-containing compounds function as enzyme inhibitors.[2][3] Therefore, a logical first step is to screen this compound against a relevant enzyme or a panel of enzymes. This protocol describes a generalized spectrophotometric assay to determine the compound's half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.[4]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[5] The rate is typically monitored by the change in absorbance or fluorescence of a substrate or product over time. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated.[4]

Detailed Protocol: Spectrophotometric Inhibition Assay

A. Materials and Reagents:

  • Target Enzyme (e.g., Acetylcholinesterase, Carbonic Anhydrase)[2][6]

  • Substrate (specific to the enzyme)

  • Assay Buffer (optimal pH and ionic strength for the enzyme)

  • This compound (stock solution in DMSO)

  • Positive Control Inhibitor (known inhibitor for the target enzyme)

  • 96-well microplates (UV-transparent or clear, depending on the assay)

  • Microplate reader (spectrophotometer)

B. Experimental Workflow:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in all wells should be constant and low (<1%) to avoid solvent effects.

    • Prepare working solutions of the enzyme and substrate in assay buffer at concentrations optimized for the specific assay (typically, the substrate concentration is set near its Michaelis constant, Kₘ).[7]

  • Assay Setup (96-Well Plate):

    • Blank Wells: Assay buffer only (for background subtraction).

    • Negative Control (100% Activity): Enzyme + Substrate + Vehicle (assay buffer with the same % DMSO as test wells).

    • Positive Control: Enzyme + Substrate + Known Inhibitor.

    • Test Wells: Enzyme + Substrate + Serial dilutions of this compound.

  • Procedure:

    • Add 50 µL of assay buffer containing the appropriate concentration of this compound or control vehicle to each well.

    • Add 25 µL of the enzyme solution to each well (except blanks).

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).

    • Normalize the data by calculating the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Calculation
Compound Conc. [µM]Log [Compound]Avg. Reaction Rate (mOD/min)% Inhibition
0 (Vehicle)N/A50.00%
0.1-7.045.19.8%
1-6.026.547.0%
10-5.08.283.6%
100-4.02.195.8%
Calculated IC₅₀ 1.1 µM

Tier 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

While an IC₅₀ value demonstrates bioactivity, it does not prove that the compound directly binds to the intended target within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in a native, physiological context.[8][9]

Principle of CETSA

CETSA is founded on the principle of ligand-induced thermal stabilization.[9] The binding of a compound (ligand) to its target protein often increases the protein's structural stability. This increased stability means a higher temperature is required to denature and aggregate the protein. By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, one can observe a "thermal shift" (ΔTagg) compared to untreated cells, providing direct evidence of target engagement.[8][10]

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis cluster_output Result cell_culture 1. Cell Culture (Expressing Target) compound_treatment 2. Compound Treatment (Drug vs. Vehicle) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separation (Pellet Aggregates) lysis->centrifugation supernatant 6. Collect Soluble Fraction (Supernatant) centrifugation->supernatant western_blot 7. Protein Detection (Western Blot / SDS-PAGE) supernatant->western_blot data_analysis 8. Data Analysis (Quantify Bands & Plot Curves) western_blot->data_analysis output Confirmation of Target Engagement (ΔTagg) data_analysis->output

References

Application Notes and Protocols for the Cellular Investigation of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 6-Morpholinonicotinohydrazide in cell culture. Direct experimental data on the biological effects of this specific molecule is not extensively documented in publicly available literature. However, its chemical structure, which incorporates a morpholine ring, a pyridine core, and a hydrazide linker, suggests a strong potential for biological activity, particularly in the context of oncology. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors, while hydrazone derivatives are widely explored as anticancer agents.[1] This guide, therefore, presents a logical, tiered experimental workflow to systematically characterize the effects of this compound, beginning with foundational preparation and cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis and cell signaling. The protocols provided are designed as self-validating systems to ensure robust and reproducible data generation.

PART 1: Foundational Knowledge and Compound Preparation

The initial and most critical phase of investigating any novel compound is to establish its fundamental physicochemical properties for reliable use in a biological context. Inaccurate preparation or unforeseen instability can invalidate all subsequent experimental data.

Physicochemical Properties and Solubility Testing

Before initiating cell-based assays, it is imperative to determine the solubility and stability of this compound in solvents and culture media.[2] The hydrazide moiety suggests potential for hydrogen bonding, but the overall molecule's solubility in aqueous solutions may be limited.

Protocol: Solubility and Stability Assessment

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a common solvent for novel compounds in biological screening. If solubility is poor, test other biocompatible solvents such as ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Use a vortex mixer and gentle warming (37°C) if necessary to facilitate dissolution. Visually inspect for any particulates.

  • Media Stability Test:

    • Dilute the stock solution into your complete cell culture medium (e.g., DMEM with 10% FBS) to the highest intended working concentration.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect for precipitation at regular intervals (e.g., 0, 2, 6, 24, 48 hours).

    • Rationale: Compound precipitation in media will lead to inaccurate dosing and non-reproducible results. This step ensures the compound remains in solution for the duration of the planned experiment.

  • Solvent Concentration Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[3] Always include a "vehicle control" (medium with the same final concentration of solvent) in all experiments.

Preparation of Working Solutions

Accurate and consistent preparation of working solutions is fundamental to experimental success.

Protocol: Stock and Working Solution Preparation

  • High-Concentration Stock:

    • Accurately weigh the this compound powder.

    • Dissolve in pre-screened, sterile-filtered DMSO to a final concentration of 20 mM.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Serial Dilutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Perform serial dilutions from the high-concentration stock using complete cell culture medium to achieve the final desired concentrations for treating the cells.

PART 2: Proposed Mechanisms and Investigational Workflow

Based on the activities of structurally related nicotinic acid hydrazides and morpholine-containing compounds, we can hypothesize several potential mechanisms of action for this compound.[4][5] The primary hypothesis is the induction of programmed cell death (apoptosis) in cancer cells.

Hypothesized Mechanisms of Action
  • Induction of Apoptosis: Many hydrazone derivatives exert their anticancer effects by triggering apoptosis. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9, or the extrinsic (death receptor) pathway, initiated by ligands like TNF-α and activating caspase-8. Both pathways converge on the activation of executioner caspases-3, -6, and -7.[6][7]

  • Modulation of Kinase Signaling: The morpholine moiety is a key feature in many kinase inhibitors.[8] Pathways such as PI3K/Akt/mTOR, which are critical for cell survival and proliferation, are common targets.[9][10] Inhibition of this pathway can halt proliferation and promote apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Some anticancer compounds induce oxidative stress, leading to an accumulation of ROS that damages cellular components and triggers apoptosis.[6]

Recommended Investigational Workflow

A tiered approach is recommended to systematically evaluate the biological potential of this compound. This workflow ensures that foundational data on cytotoxicity is established before committing resources to more complex mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Signaling Pathway Analysis a MTT Assay (Determine IC50) b LDH Release Assay (Assess Necrosis) a->b Parallel Assessment c Annexin V / PI Staining (Quantify Apoptosis) a->c If Cytotoxic d Caspase-Glo 3/7 Assay (Confirm Apoptotic Pathway) c->d Confirmation e Western Blot Analysis (p-Akt, Cleaved PARP, Caspases) d->e If Apoptosis is Confirmed

Caption: A tiered workflow for characterizing this compound.

PART 3: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the investigational workflow.

Tier 1: Cytotoxicity and Cell Viability Assays

The first objective is to determine if this compound has a cytotoxic effect and to quantify its potency (IC₅₀).

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Materials:

    • 96-well flat-bottom plates

    • This compound working solutions

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).

    • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound. Include vehicle-only and untreated controls.

    • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

    • Data Acquisition: Measure the absorbance at 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.[12]

  • Materials:

    • 96-well plates

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Setup: Seed and treat cells as described in the MTT assay protocol (Steps 1-3). Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the endpoint.

    • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Data Acquisition: Measure the absorbance according to the kit manufacturer's instructions.

    • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. A low LDH release combined with low viability from the MTT assay suggests an apoptotic, rather than necrotic, mode of cell death.[3]

Tier 2: Apoptosis Characterization

If the compound is cytotoxic but not necrotic, the next step is to confirm and quantify apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[11]

  • Materials:

    • White-walled 96-well plates suitable for luminescence

    • Caspase-Glo® 3/7 Assay kit (Promega or similar)

    • Plate-reading luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in the white-walled plate and treat with this compound at concentrations around the IC₅₀ value. Incubate for a time optimal for apoptosis induction (e.g., 6, 12, or 24 hours).

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

    • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Analysis: A significant increase in luminescence in treated cells compared to the vehicle control indicates the activation of executioner caspases and confirms an apoptotic mechanism.

Tier 3: Signaling Pathway Investigation

With apoptosis confirmed, the final step is to investigate the upstream signaling pathways involved.

Hypothesized Apoptotic Signaling Pathway

The diagram below illustrates a potential pathway where this compound could inhibit the pro-survival PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.

G cluster_0 Cell Survival Pathway cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c (Release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound->Akt Inhibits (?)

Caption: Hypothesized mechanism targeting the PI3K/Akt pathway.

Protocol: Western Blot Analysis

This technique allows for the detection and semi-quantification of specific proteins to observe changes in their expression or activation state (e.g., phosphorylation or cleavage).

  • Procedure Outline:

    • Cell Treatment and Lysis: Treat cells with this compound at the IC₅₀ concentration for various time points. Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with primary antibodies against target proteins. Key targets based on the hypothesized pathway include:

        • PI3K/Akt Pathway: Phospho-Akt (p-Akt), Total Akt

        • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

      • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Densitometry analysis can be used to quantify changes in protein levels, normalized to a loading control like β-actin or GAPDH. A decrease in p-Akt and an increase in cleaved caspase-3 would support the hypothesized mechanism.

PART 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Representative IC₅₀ Values of this compound on Various Cancer Cell Lines after 48-hour Exposure

Cell LineDescriptionIC₅₀ (µM) [Representative]Assay
K562 Human Chronic Myelogenous Leukemia25.0 ± 2.5MTT
MCF-7 Human Breast Adenocarcinoma35.2 ± 3.1MTT
A549 Human Lung Carcinoma41.8 ± 4.0MTT
HeLa Human Cervical Cancer28.5 ± 2.9MTT

NOTE: Data are representative examples based on related compounds and serve to illustrate data presentation.[13]

Table 2: Representative Caspase-3/7 Activity

TreatmentConcentration (µM)Relative Luminescence Units (RLU) [Representative]Fold Change vs. Vehicle
Vehicle Control 0.1% DMSO15,250 ± 1,1001.0
This compound 1048,700 ± 3,5003.2
This compound 25 (IC₅₀)125,600 ± 9,8008.2
This compound 50148,300 ± 11,2009.7

NOTE: Data are representative examples to illustrate data presentation.

References

Application Notes and Protocols for 6-Morpholinonicotinohydrazide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of 6-Morpholinonicotinohydrazide, a novel heterocyclic compound, in high-throughput screening (HTS) campaigns. While direct literature on this specific hydrazide derivative is emerging, its structural components—a morpholine ring and a nicotinohydrazide core—are well-established pharmacophores in medicinal chemistry.[1][2] This document outlines a strategic approach to elucidating its potential biological activity through detailed, field-proven HTS protocols. We present a hypothetical application targeting kinase inhibition, a common mechanism for morpholine-containing compounds, and provide the necessary experimental workflows, data interpretation guidelines, and visual aids to empower researchers in drug discovery.

Introduction: The Scientific Rationale

The morpholine moiety is a privileged scaffold in modern drug discovery, frequently incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability, which are critical for CNS drug candidates.[3] Its presence in numerous biologically active compounds, including kinase and phosphodiesterase inhibitors, underscores its value.[1][4] The hydrazide functional group is also of significant interest, serving as a versatile synthetic intermediate and featuring in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[5]

The compound this compound integrates these two key features, making it a compelling candidate for screening against various therapeutic targets. Its precursor, 6-morpholinonicotinaldehyde, is a known intermediate in the synthesis of potent enzyme inhibitors.[1] This application note will therefore proceed with a scientifically grounded, albeit illustrative, exploration of this compound as a potential kinase inhibitor, providing researchers with a robust template for their own investigations.

Proposed Mechanism of Action: Targeting Kinase Signaling

Many morpholine-containing derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] We hypothesize that this compound may act as an ATP-competitive inhibitor of a target kinase. In this model, the compound would bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate and thereby modulating the downstream signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate_P Phosphorylated Substrate Target_Kinase->Substrate_P Phosphorylates ADP ADP Target_Kinase->ADP Downstream_Signaling Downstream Signaling Substrate_P->Downstream_Signaling ATP ATP ATP->Target_Kinase 6MNH This compound 6MNH->Target_Kinase Inhibits Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Figure 1: Proposed mechanism of this compound as a kinase inhibitor.

High-Throughput Screening Protocol: Fluorescence Polarization Assay

To identify and characterize the inhibitory activity of this compound, a fluorescence polarization (FP) assay is a robust and widely used HTS method.[6][7] This protocol is designed for a 384-well plate format, suitable for screening a large number of compounds.

Materials and Reagents
  • Target Kinase: Purified, active recombinant kinase.

  • Fluorescently Labeled Peptide Substrate: A peptide substrate for the target kinase, labeled with a fluorophore (e.g., FITC).

  • Phospho-Specific Antibody: An antibody that specifically binds to the phosphorylated form of the peptide substrate.

  • This compound: Synthesized and purified compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Stop Solution: (e.g., 100 mM EDTA).

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • 384-well black, low-volume assay plates.

  • Multimode plate reader with fluorescence polarization capabilities. [8]

Experimental Workflow

HTS_Workflow Start Start Compound_Plating 1. Compound Plating: - Dispense this compound, positive, and negative controls into a 384-well plate. Start->Compound_Plating Enzyme_Addition 2. Enzyme Addition: - Add target kinase to all wells. Compound_Plating->Enzyme_Addition Incubation_1 3. Pre-incubation: - Incubate for 15 minutes at room temperature. Enzyme_Addition->Incubation_1 Reaction_Initiation 4. Reaction Initiation: - Add ATP and fluorescent peptide substrate mixture to all wells. Incubation_1->Reaction_Initiation Incubation_2 5. Kinase Reaction: - Incubate for 60 minutes at 30°C. Reaction_Initiation->Incubation_2 Reaction_Termination 6. Reaction Termination: - Add stop solution (EDTA) to all wells. Incubation_2->Reaction_Termination Detection_Reagent 7. Detection: - Add phospho-specific antibody. Reaction_Termination->Detection_Reagent Incubation_3 8. Detection Incubation: - Incubate for 30 minutes at room temperature. Detection_Reagent->Incubation_3 Read_Plate 9. Data Acquisition: - Read fluorescence polarization on a plate reader. Incubation_3->Read_Plate Data_Analysis 10. Data Analysis: - Calculate % inhibition and Z'-factor. Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application of 6-Morpholinonicotinohydrazide in Enzyme Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

In the landscape of modern drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. Enzymes are fundamental to countless physiological processes, and their dysregulation is often implicated in disease. Consequently, molecules that can selectively modulate enzyme activity are of significant interest.[1][2] The hydrazide functional group has emerged as a privileged scaffold in medicinal chemistry, with numerous hydrazide-containing compounds demonstrating a wide array of biological activities, including anti-tuberculosis, antidepressant, and anti-cancer effects.[3][4] Many of these therapeutic actions are attributed to their ability to inhibit specific enzymes.[3][5]

6-Morpholinonicotinohydrazide is a synthetic compound featuring a core nicotinohydrazide structure appended with a morpholine ring. While the specific biological targets of this molecule are still a subject of ongoing research, its structural motifs suggest a potential for interaction with various enzyme active sites. The hydrazide moiety, in particular, is known to be a key pharmacophore in several clinically used enzyme inhibitors, such as the monoamine oxidase (MAO) inhibitor iproniazid.[3][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of this compound. We will detail robust protocols for primary screening to determine inhibitory potency (IC50), followed by secondary assays to elucidate the mechanism of inhibition. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices and adherence to best practices in biochemical assays.[6][7]

Part 1: Initial Characterization - Determining the IC50 Value

The first step in evaluating a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1]

Core Principles of IC50 Determination

An IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is calculated from the resulting sigmoidal dose-response curve. It is crucial to perform these assays under conditions that ensure the enzyme reaction is in the linear range with respect to time and enzyme concentration.[8]

Experimental Protocol: Spectrophotometric IC50 Assay

This protocol provides a general method adaptable to a variety of enzymes that have a chromogenic substrate.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (ideally one that produces a colorimetric or fluorometric signal upon conversion)

  • Assay buffer optimized for the specific enzyme's activity

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer. It is common to perform a serial dilution to cover a wide concentration range.[9]

    • Prepare the enzyme solution at a concentration that will yield a linear reaction rate for the duration of the assay.

    • Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for the enzyme.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Contain assay buffer and the highest concentration of DMSO used in the test wells. This corrects for any background signal from the buffer or solvent.

    • Control Wells (100% enzyme activity): Contain the enzyme solution and the corresponding concentration of DMSO without the inhibitor. This represents the uninhibited reaction.

    • Test Wells: Contain the enzyme solution and the various concentrations of this compound.

    • Positive Control (Optional but Recommended): Include a known inhibitor for the target enzyme to validate the assay's responsiveness.

  • Pre-incubation:

    • Add the enzyme to the control and test wells.

    • Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.[8]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously, if possible, using a multichannel pipette.[9]

  • Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over a set period using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) using the following formula: % Inhibition = 100 * (1 - (Velocity of Test Well / Velocity of Control Well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation: Example IC50 Data for this compound
Target EnzymeThis compound Concentration (µM)% Inhibition
Enzyme X0.015.2
0.115.8
148.9
1085.3
10098.1
Calculated IC50 1.03 µM

Visualization: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock P2 Serial Dilution of Inhibitor P1->P2 A1 Plate Setup: - Blanks - Controls - Test Wells P2->A1 A2 Pre-incubate Enzyme & Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Signal (e.g., Absorbance) A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for IC50 determination of this compound.

Part 2: Elucidating the Mechanism of Inhibition

Once it has been established that this compound inhibits the target enzyme, the next critical step is to determine the mechanism of this inhibition. The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[10][11]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Experimental Protocol: Enzyme Kinetic Studies

To determine the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.[8]

Step-by-Step Methodology:

  • Experimental Setup:

    • Design a matrix of experiments where you have several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and for each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km).

  • Assay Procedure:

    • Follow the same general procedure as the IC50 assay, but with the varied substrate and inhibitor concentrations as designed in the experimental matrix.

  • Data Analysis:

    • For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This double reciprocal plot is a classic method for visualizing the mechanism of inhibition.[8]

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • Alternatively, other graphical methods such as Dixon plots (1/V₀ vs. [I]) or Cornish-Bowden plots ([S]/V₀ vs. [I]) can be used for more robust analysis.[8]

    • From these plots, the inhibition constant (Ki) can be determined, which is a more precise measure of an inhibitor's potency than the IC50.[2]

Visualization: Interpreting Lineweaver-Burk Plots

Lineweaver_Burk cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Trustworthiness and Self-Validation: Essential Controls

To ensure the integrity of your data, the following controls are critical:

  • Solvent (DMSO) Control: To ensure the vehicle for the inhibitor does not affect enzyme activity.

  • No Enzyme Control: To check for non-enzymatic substrate degradation.

  • No Substrate Control: To ensure the inhibitor itself is not producing a signal.

  • Time-Course Experiments: To confirm that the reaction rate is linear over the measurement period.

  • Enzyme Titration: To determine the optimal enzyme concentration for the assay.

By incorporating these controls, the experimental system becomes self-validating, increasing confidence in the generated results.[6][12]

Conclusion and Future Directions

This guide provides a foundational approach to characterizing the enzyme inhibitory properties of this compound. By systematically determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's biochemical activity. These initial findings are crucial for guiding further studies, such as selectivity profiling against a panel of related enzymes, structure-activity relationship (SAR) studies to optimize potency and specificity, and cell-based assays to confirm activity in a more physiological context. The methodologies described herein represent best practices in the field of enzyme kinetics and provide a solid framework for the preclinical evaluation of novel enzyme inhibitors.[7][13]

References

Application Note & Protocols: RBN012759 as a Chemical Probe for Interrogating PARP14 Function

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

The initial request was to create a detailed application note for "6-Morpholinonicotinohydrazide" as a chemical probe. However, a thorough review of the scientific literature indicates that this molecule is not yet established as a specific chemical probe for a well-defined protein target. Hydrazide-containing compounds, in general, are a versatile class of molecules with a wide range of biological activities, making them attractive for drug discovery.[1][2][3][4][5] While some related compounds have been investigated as potential inhibitors for enzymes like PARP14[6][7][8][9][10], there is insufficient public data to construct a rigorous and scientifically validated protocol for "this compound" itself.

To fulfill the spirit of the request and provide a valuable, high-quality technical guide, this document will instead focus on a well-characterized and widely used chemical probe-target pair: RBN012759 as a chemical probe for Poly(ADP-ribose) Polymerase 14 (PARP14) . This allows for the creation of a detailed, accurate, and authoritative guide that exemplifies the principles and protocols requested, serving as a robust template for the application of any specific chemical probe.

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and chemical biology.

Introduction: The Significance of PARP14 and the Need for a Specific Chemical Probe

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose from NAD+ onto target proteins.[8] This post-translational modification, known as mono-ADP-ribosylation (MARylation), plays a critical role in a variety of cellular processes.[10] Specifically, PARP14 has emerged as a key regulator in immune signaling and cancer biology. Genetic studies have implicated PARP14 in promoting the pro-tumor polarization of macrophages by modulating signaling pathways driven by interleukin-4 (IL-4) and interferon-gamma (IFN-γ).[6] It is also recognized as a pro-survival factor in several cancers, including multiple myeloma and hepatocellular carcinoma, making it an attractive therapeutic target.[7][10]

To dissect the precise functions of PARP14 and validate it as a therapeutic target, a potent, selective, and cell-active chemical probe is indispensable. RBN012759 was developed to meet this need. It is a highly potent and selective small molecule inhibitor of PARP14, demonstrating excellent selectivity over other PARP family members.[6] This application note provides a comprehensive guide to using RBN012759 to investigate PARP14 biology, from initial target engagement confirmation in biochemical and cellular assays to the exploration of downstream functional consequences.

Part 1: Mechanism of Action

RBN012759 acts as a competitive inhibitor by binding to the nicotinamide adenine dinucleotide (NAD+)-binding site of the PARP14 catalytic domain.[8] By occupying this pocket, it prevents NAD+ from binding, thereby inhibiting the auto-MARylation of PARP14 and the MARylation of its downstream protein substrates. This blockade of enzymatic activity disrupts the signaling cascades dependent on PARP14, such as the STAT6-dependent gene expression pathway activated by IL-4.[7]

cluster_0 Normal PARP14 Function (e.g., in M2 Macrophage Polarization) cluster_1 Inhibition by RBN012759 IL4 IL-4 Signal PARP14_active PARP14 (Active) IL4->PARP14_active activates MARylated_Substrate MARylated Substrate PARP14_active->MARylated_Substrate MARylates NAD NAD+ NAD->PARP14_active Substrate Protein Substrate (e.g., STAT6 signaling components) Substrate->PARP14_active Gene_Expression Pro-Tumor Gene Expression MARylated_Substrate->Gene_Expression promotes RBN012759 RBN012759 PARP14_inactive PARP14 (Inactive) RBN012759->PARP14_inactive binds & inhibits No_MARylation No MARylation PARP14_inactive->No_MARylation Blocked_Expression Blocked Gene Expression No_MARylation->Blocked_Expression leads to

Caption: Mechanism of RBN012759 action.

Part 2: Physicochemical & Potency Data

Proper experimental design requires understanding the probe's properties. The data below is synthesized from published findings for RBN012759.[6]

PropertyValueSource / Comment
Target PARP14 (ARTD8)Primary target
Biochemical IC₅₀ 0.003 µM (3 nM)Highly potent enzymatic inhibition.
Selectivity >300-fold vs. all other PARP family membersCritical for attributing effects specifically to PARP14.
Cellular Activity Reverses IL-4 driven gene expression in macrophagesDemonstrates cell permeability and on-target activity.
Negative Control An inactive structural analog (if available)Essential for validating that observed effects are not due to off-target pharmacology or compound artifacts.
Recommended Use In vitro assays, cell-based assays, in vivo studiesProfile enables broad utility.

Part 3: Experimental Protocols

These protocols provide a logical workflow, from confirming target binding to assessing downstream cellular effects.

Protocol 3.1: In Vitro Target Engagement (Biochemical Assay)

Objective: To confirm the direct inhibitory effect of RBN012759 on PARP14 enzymatic activity. A high-throughput mass spectrometry-based assay is described here.[8]

Principle: This assay measures the auto-mono-ADP-ribosylation of purified PARP14. In the presence of an inhibitor, the rate of this reaction will decrease.

Materials:

  • Purified, recombinant GST-tagged PARP14 enzyme.

  • NAD+ substrate.

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • RBN012759 (serial dilutions in DMSO).

  • RapidFire High-Throughput Mass Spectrometry system or similar detection method.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of RBN012759 in 100% DMSO, starting from 1 mM.

  • Enzyme Reaction:

    • In a 384-well plate, add 2 µL of Assay Buffer.

    • Add 1 µL of the RBN012759 serial dilution (or DMSO for control wells).

    • Add 5 µL of PARP14 enzyme solution (e.g., 100 nM final concentration in Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2 µL of NAD+ solution (e.g., 0.5 µM final concentration) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Quench Reaction: Stop the reaction by adding 10 µL of 0.1% formic acid.

  • Detection: Analyze the samples using the RapidFire MS system to quantify the amount of ADP-ribosylated PARP14.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of RBN012759 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The experiment should include "no enzyme" and "DMSO only" controls. The resulting IC₅₀ should be consistent with published values (~3 nM).[6]

Protocol 3.2: Cellular Target Engagement (CETSA®)

Objective: To verify that RBN012759 binds to and stabilizes PARP14 in intact cells, confirming target engagement in a physiological context.

Principle: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

Materials:

  • Human macrophage cell line (e.g., THP-1, differentiated with PMA).

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • RBN012759.

  • PBS with protease inhibitors.

  • Equipment for heating cell lysates (e.g., PCR thermocycler).

  • Instrumentation for protein detection (e.g., Western Blot or Simple Western™).

  • Anti-PARP14 antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with RBN012759 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the levels of PARP14 using Western Blot or another quantitative immunoassay.

  • Data Analysis: Plot the percentage of soluble PARP14 remaining at each temperature for both vehicle- and RBN012759-treated samples. A positive result is a rightward shift in the melting curve for the RBN012759-treated sample, indicating thermal stabilization.

cluster_workflow Experimental Workflow for Probe Validation A Protocol 3.1 In Vitro Binding B Protocol 3.2 Cellular Target Engagement (CETSA) A->B Confirms cell permeability & intracellular binding C Protocol 3.3 Functional Cellular Assay (RT-qPCR) B->C Links target binding to a functional consequence

Caption: Logical flow of experimental validation.

Protocol 3.3: Functional Cellular Assay (Gene Expression Analysis)

Objective: To measure the functional consequence of PARP14 inhibition by quantifying changes in the expression of a known PARP14-regulated gene.

Principle: PARP14 inhibition with RBN012759 has been shown to reverse the IL-4-driven pro-tumor gene expression signature in macrophages.[6] This protocol uses RT-qPCR to measure the mRNA levels of a representative target gene, such as CCL17 or ARG1.

Materials:

  • Human macrophage cell line (e.g., THP-1).

  • PMA (for differentiation).

  • Recombinant human IL-4.

  • RBN012759.

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • qPCR master mix and primers for a target gene (CCL17) and a housekeeping gene (GAPDH).

Procedure:

  • Cell Differentiation & Treatment:

    • Seed THP-1 monocytes and differentiate them into macrophages using PMA (e.g., 100 ng/mL) for 48 hours.

    • Pre-treat the differentiated macrophages with RBN012759 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add IL-4 (e.g., 20 ng/mL) to the wells to induce the pro-tumor gene expression program. Maintain a set of unstimulated control wells.

  • Incubation: Incubate for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

  • RT-qPCR: Perform quantitative PCR using primers for the target gene (CCL17) and the housekeeping gene (GAPDH).

  • Data Analysis: Calculate the relative expression of CCL17 mRNA using the ΔΔCt method, normalizing to GAPDH expression. Compare the expression levels in IL-4 stimulated cells with and without RBN012759. A dose-dependent decrease in CCL17 expression in the RBN012759-treated samples indicates successful functional inhibition of the PARP14 pathway.

References

Application Notes & Protocols: Experimental Design for 6-Morpholinonicotinohydrazide Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Morpholinonicotinohydrazide

This compound is a synthetic compound featuring a unique combination of three key structural motifs: a nicotinic acid backbone, a morpholine ring, and a hydrazide functional group. While this specific molecule is not extensively documented in peer-reviewed literature, the chemical scaffolds it comprises are well-represented in a multitude of biologically active compounds. The nicotinic acid moiety is a fundamental component of various drugs, and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2]. The morpholine ring is a highly valued pharmacophore in medicinal chemistry, present in numerous approved drugs, including the anticancer agent gefitinib, and is often associated with favorable pharmacokinetic profiles. Furthermore, the hydrazone and hydrazide functionalities are recognized for a broad spectrum of pharmacological activities, including anticancer[3][4][5][6], enzyme inhibitory[7][8][9][10], and anti-inflammatory effects[1].

This convergence of bioactive scaffolds strongly suggests that this compound warrants thorough investigation for its potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically explore the biological activities of this promising compound. The experimental design detailed herein follows a logical, tiered approach, beginning with broad-spectrum screening and progressing to more focused mechanistic studies. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice to ensure robust and interpretable data.

Part 1: Foundational In Vitro Profiling

The initial phase of investigation aims to establish a foundational understanding of the compound's bioactivity, primarily focusing on its cytotoxic potential against cancerous cell lines and its general effects on cell viability.

Anticancer Cytotoxicity Screening

The primary hypothesis, based on the prevalence of anticancer activity in related hydrazone and morpholine-containing compounds[11][3][12], is that this compound may exhibit cytotoxic effects against cancer cells. A broad-panel screening against a selection of cancer cell lines from different tissue origins is recommended.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep1 Dissolve this compound in DMSO (10 mM stock) prep2 Select diverse cancer cell lines (e.g., MCF-7, A549, Hela, SW620) prep1->prep2 prep3 Culture cells to ~80% confluency prep2->prep3 treat1 Seed cells in 96-well plates prep3->treat1 treat2 Prepare serial dilutions of compound (e.g., 0.1, 1, 10, 50, 100 µM) treat1->treat2 treat3 Treat cells and incubate for 48-72 hours treat2->treat3 mtt1 Add MTT reagent to each well treat3->mtt1 mtt2 Incubate for 2-4 hours mtt1->mtt2 mtt3 Solubilize formazan crystals with DMSO mtt2->mtt3 mtt4 Measure absorbance at 570 nm mtt3->mtt4 data1 Calculate percentage cell viability mtt4->data1 data2 Plot dose-response curve data1->data2 data3 Determine IC50 values data2->data3

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, SW620)[3][12] in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen will identify if the compound has cytotoxic effects and determine the effective concentration range for further studies[3][6].

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HeLaCervical CancerExperimental ValueExperimental Value
SW620Colorectal AdenocarcinomaExperimental ValueExperimental Value
HL-7702Normal Human LiverExperimental ValueExperimental Value

Rationale: Including a normal cell line (e.g., HL-7702) provides an initial assessment of the compound's selectivity for cancer cells over non-cancerous cells[6].

Part 2: Mechanistic Investigations

Should the initial screening reveal significant and selective anticancer activity, the next logical step is to investigate the underlying mechanism of action. Based on the literature for related compounds, key areas to explore include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Assays

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis[3][6]. Several methods can be employed to determine if this compound induces apoptosis.

  • Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic and late apoptotic cells. This dual staining method allows for the differentiation and quantification of apoptotic and necrotic cell populations[6].

Cell Cycle Analysis

Anticancer agents can also function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death[3][5].

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle, revealing any potential cell cycle arrest[5].

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest apoptosis Early Apoptosis (Annexin V+) Late Apoptosis (Annexin V+/PI+) Necrosis (PI+) cell_cycle G0/G1 Arrest S Phase Arrest G2/M Arrest compound This compound compound->apoptosis Induces compound->cell_cycle Causes

Caption: Potential mechanistic pathways for this compound.

Part 3: Target Identification and Validation

The presence of the morpholine moiety suggests a potential for kinase inhibition[11]. Additionally, the hydrazone structure is found in inhibitors of various enzymes, such as monoamine oxidases (MAOs)[7]. Therefore, exploring the enzyme inhibitory potential of this compound is a logical next step.

Kinase Inhibition Profiling

A broad-panel kinase inhibition assay is recommended to identify potential kinase targets. This can be performed as a fee-for-service by specialized contract research organizations.

Rationale: Kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancer. Identifying specific kinases inhibited by the compound can provide significant insight into its mechanism of action.

Monoamine Oxidase (MAO) Inhibition Assay

Given that hydrazone derivatives have been reported as MAO inhibitors[7], assessing the activity of this compound against MAO-A and MAO-B is warranted.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., Amplex Red).

  • Inhibition Assay: In a 96-well plate, combine the MAO enzyme with various concentrations of this compound or a known inhibitor (e.g., moclobemide for MAO-A, selegiline for MAO-B)[7].

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Fluorescence Measurement: Incubate and measure the fluorescence at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit MAO enzymes, which could be relevant for neurodegenerative diseases or depression, expanding the potential therapeutic applications beyond cancer.

EnzymeThis compound IC50 (µM)Reference Inhibitor IC50 (µM)
MAO-AExperimental ValueMoclobemide: Value
MAO-BExperimental ValueSelegiline: Value

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a systematic and scientifically rigorous approach to characterizing the biological activity of this compound. The tiered strategy, from broad phenotypic screening to specific mechanistic and target-based assays, ensures a comprehensive evaluation of its therapeutic potential. Positive findings in any of these areas would justify further preclinical development, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling. The structural motifs present in this compound offer a strong rationale for this investigation, with the potential to uncover a novel therapeutic agent.

References

Preparation of Stock Solutions for 6-Morpholinonicotinohydrazide: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of 6-Morpholinonicotinohydrazide (CAS: 388088-71-9). Designed for researchers in drug development and the life sciences, this document synthesizes chemical property data with best-practice methodologies to ensure solution integrity and experimental reproducibility. While empirical data on this specific compound is limited, this guide establishes a robust framework for its use in in vitro and in vivo studies, grounded in the known characteristics of its constituent chemical moieties.

Introduction: Understanding this compound

This compound is a synthetic organic compound featuring a nicotinic acid backbone substituted with a morpholine ring and a hydrazide functional group. The presence of these functionalities suggests a potential for a range of biological activities. The morpholine moiety is a common feature in many bioactive compounds, often conferring favorable pharmacokinetic properties. The nicotinohydrazide structure is of particular interest, as similar structures, such as isoniazid, are known to exhibit biological activity.

Although the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural similarity to other compounds, including purine analogs and nicotinic acid derivatives, suggests potential interference with cellular signaling pathways, possibly those involved in cell proliferation and inflammation. Researchers utilizing this compound should consider its potential as a modulator of various cellular processes, and the following protocols are designed to provide a consistent and reliable starting point for such investigations.

Chemical Properties Summary
PropertyValueSource
CAS Number 388088-71-9[1]
Molecular Formula C₁₀H₁₄N₄O₂[1]
Molecular Weight 222.24 g/mol [1]
Appearance Solid (presumed)General chemical knowledge
Storage (Solid) Sealed in dry, 2-8°C[1]

Core Principles of Stock Solution Preparation

The reliability of any experimental data generated using this compound is fundamentally dependent on the quality of the stock solution. The primary objectives of a well-designed protocol are to ensure:

  • Complete Solubilization: The compound must be fully dissolved to ensure a homogenous solution and accurate concentration.

  • Chemical Stability: The solvent and storage conditions must be chosen to minimize degradation of the compound.

  • Experimental Compatibility: The chosen solvent must be compatible with the downstream experimental system (e.g., cell culture, enzymatic assays) and present minimal toxicity at the final working concentration.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the structural components suggest that prudent safety measures are necessary. Morpholine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[2][3] Hydrazide compounds also warrant careful handling.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's hazardous waste guidelines.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

Seek immediate medical attention if symptoms persist or in cases of significant exposure.

Recommended Solvents for Stock Solutions

Based on the chemical structure of this compound, which contains both polar and non-polar regions, polar aprotic solvents are the most likely candidates for achieving high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide range of organic compounds and is a common choice for preparing stock solutions for biological assays.[4][5] Given the polar nature of the morpholine and hydrazide groups, DMSO is the primary recommended solvent.

  • Ethanol (EtOH): While likely a less effective solvent than DMSO for this compound, ethanol can be an alternative for applications where DMSO is not suitable. Solubility in ethanol may be lower, and warming may be required to fully dissolve the compound.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended for creating high-concentration stock solutions due to the predicted low water solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Workflow Diagram:

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh 2.22 mg of This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex inspect 4. Visually inspect for complete dissolution vortex->inspect aliquot 5. Aliquot into smaller volumes inspect->aliquot store 6. Store at -20°C or -80°C aliquot->store compound This compound (Proposed) target Inhibition of Purine Biosynthesis Enzymes compound->target (Antimetabolite Activity) purine_pool Decreased Purine Nucleotide Pool (ATP, GTP) target->purine_pool dna_rna Impaired DNA & RNA Synthesis purine_pool->dna_rna cell_cycle Cell Cycle Arrest dna_rna->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

A Senior Application Scientist's Guide to Novel Fluorophore Evaluation in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 6-Morpholinonicotinohydrazide: An extensive review of current scientific literature and chemical databases does not identify this compound as an established fluorescent probe for microscopy applications. Consequently, a specific protocol for this compound cannot be provided without verifiable photophysical and biological data.

This guide has been developed to address this gap by providing researchers with a comprehensive, scientifically rigorous framework for the characterization and application of any novel potential fluorophore, herein referred to as "Probe-M." This document provides the foundational principles and detailed protocols necessary to validate a new chemical entity for fluorescence microscopy, ensuring data integrity and reproducibility.

Part 1: Foundational Characterization of a Novel Fluorescent Probe

Expertise & Experience: Before any biological application, the intrinsic photophysical properties of a candidate probe must be thoroughly defined.[1][2] This initial characterization is non-negotiable as it forms the basis for all subsequent experimental design, including the selection of appropriate microscope hardware and the interpretation of imaging data. The goal is to understand how the molecule interacts with light and its environment.[1][3]

Core Photophysical Profile

The first step is to determine the probe's spectral fingerprint. This involves measuring its absorbance and fluorescence spectra to identify the optimal wavelengths for excitation and emission.[4]

Protocol: Determining Excitation and Emission Spectra

  • Preparation: Prepare a stock solution of Probe-M in a high-purity solvent (e.g., DMSO). Dilute the stock to a working concentration (typically 1-10 µM) in the desired application buffer (e.g., PBS, pH 7.4).

  • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the solution across a broad wavelength range (e.g., 250-700 nm) to find the wavelength of maximum absorbance (λ_max_abs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_max_abs and scan a range of higher wavelengths to determine the wavelength of maximum fluorescence emission (λ_max_em).

  • Excitation Spectrum: Set the spectrofluorometer's emission detector to the λ_max_em and scan a range of lower excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

Quantitative Performance Metrics

Key performance indicators such as the molar extinction coefficient and quantum yield dictate the probe's brightness, a critical factor for sensitive imaging.

  • Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

  • Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed.[5] This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. It is typically measured relative to a known standard (e.g., quinine sulfate or fluorescein).

  • Photostability: The probe's resistance to photobleaching, or fading, upon repeated excitation. This is crucial for time-lapse and long-term imaging experiments.[6][7]

Parameter Hypothetical Data for Probe-M Significance
Max Excitation (λ_max_abs)488 nmDetermines the required laser or filter for the microscope.
Max Emission (λ_max_em)520 nmDetermines the appropriate emission filter or detector settings.
Molar Extinction Coefficient (ε)85,000 M⁻¹cm⁻¹High value indicates efficient light absorption.
Quantum Yield (Φ)0.65High value indicates efficient conversion of absorbed light to fluorescence.
Photostability (t₁/₂)180 secondsThe time required for the fluorescence intensity to decrease by 50% under continuous illumination. Longer is better.

Part 2: Cellular Application and Protocol Development

Trustworthiness: A reliable protocol is a self-validating system. This means it must include controls and systematic optimization steps to ensure that the observed fluorescence is a true and specific signal, not an artifact of toxicity or non-specific binding.

Workflow for Optimizing Staining Conditions

The primary goal is to achieve the highest signal-to-noise ratio while maintaining cell health. This requires titrating both the probe concentration and the incubation time.

G cluster_0 Optimization Workflow cluster_1 Concentration Gradient cluster_2 Time Points prep Prepare Cell Culture (e.g., HeLa cells on coverslips) c1 0.1 µM Probe-M prep->c1 Apply Probe-M c2 1 µM Probe-M prep->c2 Apply Probe-M c3 10 µM Probe-M prep->c3 Apply Probe-M t1 15 min t2 30 min t3 60 min image Image all conditions (Confocal Microscopy) c1->image Incubate for each time point c2->image Incubate for each time point c3->image Incubate for each time point analyze Analyze Signal-to-Noise Ratio & Assess Cell Morphology image->analyze optimal Determine Optimal Concentration & Time analyze->optimal

Caption: Workflow for determining optimal staining parameters.

Assessing Cytotoxicity

It is imperative to confirm that the probe, at its optimal working concentration, does not harm the cells, as cytotoxicity can lead to misleading artifacts.[8][9] Assays measuring metabolic activity or membrane integrity are standard.[10]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of Probe-M concentrations (including the optimal concentration and several-fold higher) for the determined optimal incubation time. Include an untreated control and a positive control for cell death (e.g., Triton X-100).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.

Probe-M Concentration Cell Viability (%) Interpretation
0 µM (Control)100%Baseline health.
1 µM (Optimal)98.5%No significant cytotoxicity.
5 µM97.2%No significant cytotoxicity.
25 µM65.1%Cytotoxicity observed at high concentrations.
1% Triton X-1005.3%Positive control for cell death.
Standard Live-Cell Imaging Protocol

This protocol assumes optimal conditions have been determined from the steps above.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Grow to 60-80% confluency.

  • Probe Preparation: Prepare a fresh solution of Probe-M in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Live Cell Imaging Solution) at the optimal concentration (e.g., 1 µM).[11]

  • Staining: Remove the growth medium from the cells, wash once with warm PBS, and add the Probe-M staining solution.

  • Incubation: Incubate the cells for the optimal time (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Wash: Remove the staining solution and wash the cells two times with pre-warmed imaging buffer to remove unbound probe and reduce background fluorescence.

  • Imaging: Mount the dish/coverslip onto the microscope stage, ensuring the use of an environmental chamber to maintain temperature, humidity, and CO₂ levels.[6] Acquire images using the pre-determined optimal excitation and emission settings (e.g., 488 nm excitation, 500-550 nm emission). Minimize light exposure to prevent phototoxicity.[11]

Part 3: Validating Biological Specificity with Colocalization

Authoritative Grounding: Observing a signal is insufficient; you must determine what you are observing. Colocalization analysis is the quantitative assessment of the spatial overlap between two or more fluorescent signals, providing strong evidence for a probe's association with a specific subcellular structure.[12][13][14][15]

Protocol: Colocalization with Organelle-Specific Markers

  • Transfection/Staining: Prepare cells expressing a fluorescent protein marker for a specific organelle (e.g., Mito-RFP for mitochondria) or stain with a well-characterized organelle dye (e.g., LysoTracker™ Red for lysosomes).

  • Probe-M Staining: Following the protocol in section 2.3, stain the cells with the green-fluorescent Probe-M.

  • Dual-Color Imaging: Acquire two-channel fluorescence images, ensuring no spectral bleed-through between the channels. The Probe-M channel (green) and the organelle marker channel (red) should be captured sequentially.

  • Quantitative Analysis: Use image analysis software (e.g., Fiji/ImageJ with the JaCoP plugin) to calculate colocalization coefficients, such as Pearson's Correlation Coefficient (PCC).[13][14] A PCC value close to +1 indicates a strong positive correlation between the two signals, suggesting Probe-M localizes to that specific organelle.[15]

G cluster_0 Colocalization Analysis Logic cluster_1 Analysis Pathways start Acquire Dual-Color Image (Channel 1: Probe-M, Green) (Channel 2: Marker, Red) preprocess Background Subtraction & Thresholding start->preprocess visual Visual Overlay (Merge Channels) Yellow = Overlap preprocess->visual quant Quantitative Analysis (Pixel Intensity Scatterplot) preprocess->quant pcc Calculate Pearson's Correlation Coefficient (PCC) quant->pcc result PCC ≈ +1: Strong Colocalization PCC ≈ 0: Random Distribution PCC ≈ -1: Mutual Exclusion pcc->result

References

Measuring the Binding Affinity of 6-Morpholinonicotinohydrazide to Protein Kinases: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of the interaction between a small molecule and its biological target is paramount. This is particularly true for the development of targeted therapies, such as protein kinase inhibitors. The equilibrium dissociation constant (Kd) is a critical parameter that quantifies the affinity of a compound for its target, with a lower Kd value indicating a stronger binding interaction. An accurate determination of Kd is essential for structure-activity relationship (SAR) studies, lead optimization, and understanding the compound's mechanism of action.

This comprehensive guide provides detailed application notes and protocols for measuring the binding affinity of a novel small molecule, 6-Morpholinonicotinohydrazide, to a hypothetical protein kinase target. The morpholine and nicotinamide moieties are prevalent in a wide range of bioactive compounds, including numerous kinase inhibitors, making this a relevant case study for researchers in oncology, immunology, and neurodegenerative disease.[1][2]

We will delve into three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC). For each method, we will explore the underlying principles, provide step-by-step experimental protocols, and discuss data analysis and interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable binding affinity assays in their laboratories.

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[3] It provides not only the equilibrium binding constant (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over the surface in a microfluidic channel.[3][4] As the analyte binds to the immobilized ligand, the mass at the sensor surface increases, causing a proportional change in the refractive index. This change is detected as a shift in the angle of minimum reflected light intensity, which is plotted against time to generate a sensorgram.

SPR_Principle cluster_0 SPR Sensor Chip SensorSurface Gold Film with Immobilized Kinase Binding Binding Event (Mass Change) AnalyteFlow This compound (Analyte in solution) AnalyteFlow->SensorSurface Association Detection Refractive Index Change (SPR Signal) Binding->Detection Causes Sensorgram Sensorgram (Response vs. Time) Detection->Sensorgram Generates

Figure 1: Simplified workflow of an SPR experiment.
Detailed Protocol for SPR Analysis of this compound Binding to a Protein Kinase

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip (or other suitable chemistry)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0 (optimal pH may need to be scouted)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified recombinant protein kinase (≥95% purity)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Experimental Workflow:

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilization 1. Immobilize Kinase on Sensor Chip start->immobilization analyte_prep 2. Prepare Analyte Dilutions immobilization->analyte_prep binding_assay 3. Inject Analyte & Measure Binding analyte_prep->binding_assay regeneration 4. Regenerate Surface binding_assay->regeneration data_analysis 5. Analyze Sensorgrams binding_assay->data_analysis All Concentrations Tested regeneration->binding_assay Next Concentration kd_determination 6. Determine Kd, kon, koff data_analysis->kd_determination MST_Workflow cluster_workflow MST Experimental Workflow start Start labeling 1. Label Kinase with Fluorophore start->labeling dilution_series 2. Prepare Ligand Dilution Series labeling->dilution_series mixing 3. Mix Labeled Kinase with Ligand Dilutions dilution_series->mixing capillary_loading 4. Load Samples into Capillaries mixing->capillary_loading mst_measurement 5. Perform MST Measurement capillary_loading->mst_measurement data_analysis 6. Analyze Data and Determine Kd mst_measurement->data_analysis ITC_Workflow cluster_workflow ITC Experimental Workflow start Start sample_prep 1. Prepare Protein and Ligand Solutions start->sample_prep instrument_setup 2. Set up ITC Instrument sample_prep->instrument_setup titration 3. Perform Titration instrument_setup->titration data_analysis 4. Analyze Thermogram titration->data_analysis thermo_params 5. Determine Kd, ΔH, ΔS, n data_analysis->thermo_params

References

Application Notes & Protocols: Site-Specific Protein Labeling with 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bioconjugation, the covalent linking of molecules to biomacromolecules like proteins, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research.[1][2][3] A key challenge in this field is achieving site-specific modification to ensure homogeneity and preserve the protein's native function. Labeling via hydrazide chemistry offers an elegant solution for modifying glycoproteins or proteins engineered to contain a carbonyl handle (an aldehyde or ketone).

This guide provides a detailed protocol for labeling proteins with 6-Morpholinonicotinohydrazide. This reagent belongs to the class of hydrazide-containing molecules that react specifically with aldehydes or ketones to form a stable hydrazone bond.[4][5] This chemistry is particularly valuable for labeling antibodies, as their glycosylation sites are often located in the Fc region, far from the antigen-binding sites, thereby minimizing interference with their biological activity.[6]

We will explore the underlying chemical principles, provide step-by-step protocols for generating carbonyl groups on glycoproteins and subsequent labeling, and discuss methods for purification and characterization of the final conjugate.

Principle of the Method

The labeling strategy is a two-stage process. First, if the target protein is a glycoprotein, its vicinal diols (present in sugar residues) are gently oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.[6] Second, the hydrazide moiety of this compound attacks the newly formed aldehyde, undergoing a condensation reaction to form a stable hydrazone linkage.[7][8]

The reaction is most efficient at a slightly acidic pH (typically 5.0-7.0), which balances the need for a reactive, non-protonated hydrazide nucleophile with the acid-catalyzed dehydration of the carbinolamine intermediate.[7][9] Recent studies have also shown that the inclusion of aniline as a catalyst can significantly increase the efficiency and yield of hydrazone ligations.[7][10]

While the resulting hydrazone bond is sufficiently stable for most applications, it is important to note its susceptibility to hydrolysis under acidic conditions.[11][12][13] This property can be exploited for applications requiring controlled release, but for maximal stability, the linkage can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride.[4][7]

Visualization of the Labeling Chemistry

G Figure 1. Reaction scheme for protein labeling. cluster_0 Stage 1: Aldehyde Generation cluster_1 Stage 2: Hydrazone Ligation Glycoprotein Glycoprotein (with vicinal diols) AldehydeProtein Aldehyde-functionalized Protein Glycoprotein->AldehydeProtein NaIO₄ (Periodate Oxidation) Conjugate Labeled Protein Conjugate (Hydrazone Bond) AldehydeProtein->Conjugate pH 5-7 (Aniline catalyst optional) Reagent This compound Reagent->Conjugate AldehydeProtein_ref

Caption: Chemical pathway for labeling glycoproteins.

Materials and Reagents

Key Reagents
  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Aniline (optional, for catalysis)

  • Glycerol

  • Hydroxylamine or Glycine (for quenching)

Buffer Systems
Buffer NameCompositionpHPurpose
Oxidation Buffer 0.1 M Sodium Acetate5.5Optimal pH for periodate oxidation of glycoproteins.[6]
Coupling Buffer 0.1 M Sodium Acetate5.5Reaction buffer for the hydrazone ligation step.
Storage Buffer Phosphate-Buffered Saline (PBS)7.4For final storage of the purified protein conjugate.
Quenching Buffer 1 M Glycine or 1.5 M Hydroxylamine8.0-8.5To stop the labeling reaction.[14]

Experimental Workflow Overview

G Figure 2. Step-by-step experimental workflow. A 1. Prepare Protein Solution B 2. Oxidize Glycan Chains (Generate Aldehydes) A->B C 3. Remove Excess Periodate (Desalting/Dialysis) B->C E 5. Conjugation Reaction (Form Hydrazone Bond) C->E D 4. Prepare Labeling Reagent D->E F 6. Purify Labeled Protein (Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (e.g., DOL Measurement) F->G

Caption: High-level overview of the protein labeling process.

Detailed Experimental Protocols

Protocol 1: Generation of Aldehydes on Glycoproteins

This protocol is for proteins that contain glycosylation sites, such as antibodies. If your protein has been recombinantly produced with an aldehyde tag, you may skip to Protocol 2.[10]

  • Protein Preparation: Prepare a solution of your protein (e.g., IgG) at a concentration of 2-5 mg/mL in ice-cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).[6]

  • Periodate Solution Preparation: Immediately before use, prepare a 20-40 mM solution of sodium meta-periodate in Oxidation Buffer. Keep this solution protected from light.

    • Expertise & Experience: Periodate solutions are not stable and should always be made fresh. The final concentration of periodate in the reaction should be 1-2 mM. A 20-fold molar excess of periodate over the protein is a good starting point.

  • Oxidation Reaction: Add the required volume of the periodate solution to the protein solution. For example, add 100 µL of 20 mM periodate to 1.9 mL of protein solution for a final periodate concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.

    • Causality Insight: Over-incubation or excessive periodate concentration can lead to non-specific oxidation of amino acid residues like methionine, tryptophan, and cysteine. The 30-minute incubation is a balance between efficient aldehyde generation and minimizing protein damage.

  • Quenching (Optional but Recommended): Stop the oxidation by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes at room temperature. This step consumes any excess periodate.

  • Purification: Immediately remove the excess periodate and byproducts by desalting the protein solution using a size-exclusion spin column (e.g., Sephadex G-25) or through dialysis against Coupling Buffer (0.1 M Sodium Acetate, pH 5.5).[6] The resulting solution contains the aldehyde-functionalized protein ready for labeling.

Protocol 2: Protein Labeling with this compound
  • Prepare Hydrazide Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to create a 50 mM stock solution.[6]

  • Calculate Reagent Volume: Determine the amount of hydrazide solution needed. A 50- to 100-fold molar excess of the hydrazide reagent over the protein is a typical starting point for efficient labeling.

  • Prepare Aniline Catalyst (Optional): For an enhanced reaction rate, prepare a 1 M aniline stock solution in DMSO. The final concentration of aniline in the reaction should be 10-100 mM.[10]

    • Expertise & Experience: Aniline acts as a catalyst by forming a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide.[7] This is particularly useful when working with low protein concentrations or less reactive carbonyls.

  • Labeling Reaction: a. To the purified, aldehyde-functionalized protein solution from Protocol 1, add the calculated volume of the this compound stock solution. b. If using the catalyst, add the aniline stock solution. c. Mix gently and incubate for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

Protocol 3: Purification of the Labeled Protein

It is critical to remove unreacted this compound, as it can interfere with downstream applications.

  • Column Preparation: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200, or equivalent) with Storage Buffer (PBS, pH 7.4). The choice of resin depends on the size of the protein and the scale of the purification.[15]

  • Sample Application: Apply the reaction mixture from Protocol 2 onto the equilibrated SEC column.

  • Elution: Elute the protein with Storage Buffer. The larger, labeled protein will elute first, while the smaller, unreacted hydrazide molecules will be retained longer on the column.

  • Fraction Collection: Collect fractions and monitor the protein elution using absorbance at 280 nm (A280).

  • Pooling: Pool the protein-containing fractions. The purified conjugate is now ready for use or characterization.

Protocol 4: Characterization (Degree of Labeling)

To ensure reproducibility, it is good practice to determine the Degree of Labeling (DOL), which is the average number of hydrazide molecules conjugated per protein molecule.

  • Measure Absorbance: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum (λ-max) of the this compound moiety.

    • Trustworthiness: The λ-max and molar extinction coefficient (ε) for this compound must be determined experimentally if they are not provided by the manufacturer.

  • Calculate Protein Concentration: First, calculate the concentration of the protein. A correction factor must be applied to the A280 reading to account for the label's absorbance at that wavelength.

    • Correction Factor (CF) = (Absorbance of label at 280 nm) / (Absorbance of label at its λ-max)

    • Corrected A280 = A280_measured - (A_λ-max * CF)

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

  • Calculate Label Concentration:

    • Label Concentration (M) = A_λ-max / (ε_label * path length)

  • Calculate DOL:

    • DOL = (Label Concentration) / (Protein Concentration)

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Insufficient aldehyde generation.Optimize periodate concentration and incubation time. Ensure protein was properly desalted post-oxidation.
pH of coupling buffer is incorrect.Verify the pH of the Coupling Buffer is between 5.0 and 6.0.
Hydrazide reagent has degraded.Prepare fresh hydrazide stock solution in anhydrous DMSO immediately before use.
Low protein concentration.Increase protein concentration or add an aniline catalyst to the reaction.[7]
Protein Precipitation High concentration of organic solvent (DMSO).Keep the final concentration of DMSO in the reaction mixture below 10% (v/v).
Protein instability at acidic pH.Perform the reaction at the highest tolerable pH within the 5.0-7.0 range.
Poor Recovery After Purification Non-specific binding to the column.Ensure the column is properly equilibrated. Consider using a different type of SEC resin.
Protein aggregation.Analyze a sample by SDS-PAGE. If aggregation is present, screen different buffer conditions (e.g., varying pH or salt concentration).

References

Troubleshooting & Optimization

Improving 6-Morpholinonicotinohydrazide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Morpholinonicotinohydrazide (CAS No. 388088-71-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Solubility of this compound

This compound is a heterocyclic compound featuring a morpholine ring, a pyridine ring, and a hydrazide functional group.[1][2][3] Its molecular structure, with a molecular formula of C₁₀H₁₄N₄O₂, presents both hydrophilic and hydrophobic regions, which can lead to limited solubility in purely aqueous solutions.[1] The morpholine and hydrazide groups can participate in hydrogen bonding with water, while the pyridine ring introduces a degree of aromatic character that can contribute to lower aqueous solubility. The overall solubility is a balance of these competing factors and can be significantly influenced by the pH and composition of the buffer.

Poor aqueous solubility is a common hurdle for over 70% of new chemical entities in development pipelines, fundamentally impacting their absorption and bioavailability.[4] This guide provides systematic strategies to address these challenges for this compound.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section is structured in a question-and-answer format to directly address common issues encountered during the preparation of this compound solutions.

Question 1: My this compound is not dissolving in my aqueous buffer at the desired concentration. What is the first step I should take?

Answer: The initial and often most effective step is to prepare a concentrated stock solution in an organic solvent before making the final dilution in your aqueous buffer.[5][6] This is a standard and highly recommended laboratory practice for compounds with limited aqueous solubility.

Causality: Many organic compounds, especially those with aromatic structures, are significantly more soluble in organic solvents than in water.[7] By first dissolving the compound in a small volume of a compatible organic solvent, you create a concentrated stock that can then be diluted to the final working concentration in your aqueous buffer. The small percentage of the organic solvent in the final solution is often well-tolerated in many experimental systems.

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common first choices due to their broad solubilizing power and compatibility with many biological assays.[8]

  • Weighing the Compound: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of the selected organic solvent to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term storage).[6][9]

  • Preparation of Working Solution: To prepare your final working solution, dilute the concentrated stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

Answer: Precipitation upon dilution is a common issue and can often be resolved by optimizing the dilution process, adjusting the pH of the buffer, or using co-solvents.

Causality: When a concentrated stock in an organic solvent is added to an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound exceeds its solubility limit in the final buffer composition, it will precipitate out of the solution.

Troubleshooting Workflow for Precipitation

A Precipitation Observed Upon Dilution B Optimize Dilution Technique (e.g., vortexing buffer during addition) A->B C Adjust Buffer pH B->C Precipitation Persists F Successful Dissolution B->F Issue Resolved D Incorporate a Co-solvent in the Buffer C->D Precipitation Persists C->F Issue Resolved E Consider Cyclodextrin Complexation D->E Precipitation Persists D->F Issue Resolved E->F Issue Resolved

Caption: Decision-making workflow for addressing precipitation.

Option 1: pH Adjustment

The structure of this compound contains nitrogen atoms within the morpholine and pyridine rings, which can be protonated or deprotonated depending on the pH of the solution.[10][11] This makes its solubility pH-dependent.

  • Acidic Conditions: In acidic buffers, the nitrogen atoms can become protonated, forming salts that are often more water-soluble.

  • Basic Conditions: The hydrazide group may have acidic protons that can be removed in basic conditions, potentially altering solubility.

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • For each pH, add a small, consistent amount of the this compound stock solution to the buffer.

  • Observe for any precipitation.

  • If a precipitate forms, try adjusting the pH of the solution with small additions of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to see if the precipitate redissolves.

  • Determine the optimal pH range where the compound remains in solution at the desired concentration.

Option 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of hydrophobic compounds.[8][12] They work by reducing the polarity of the aqueous solvent, making it more favorable for the solute to dissolve.[12][13]

Common Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol1-10% (v/v)Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol1-20% (v/v)A common solvent in pharmaceutical formulations.[8]
Polyethylene Glycol (PEG)1-20% (v/v)Different molecular weight PEGs can be used.
Glycerol1-20% (v/v)Can increase the viscosity of the solution.

Experimental Protocol: Co-solvent Screening

  • Prepare your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Add the this compound stock solution to each co-solvent-containing buffer while vortexing.

  • Observe for solubility and note the minimum concentration of co-solvent required to keep the compound in solution.

  • Important: Always run a vehicle control in your experiments containing the same concentration of the co-solvent to account for any effects of the solvent itself on your assay.

Option 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[14][16][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a moderate cavity size.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than β-CD.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with high water solubility.

Experimental Protocol: Solubility Enhancement with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).

  • Add the this compound stock solution to the HP-β-CD solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • This complexed solution can then be used in your experiments. As with co-solvents, a vehicle control with HP-β-CD alone is essential.

Question 3: Are there other, more advanced techniques if the above methods are not sufficient?

Answer: Yes, for more challenging solubility issues, techniques such as the preparation of amorphous solid dispersions or the use of lipid-based formulations can be explored, although these are more common in later-stage drug development.[4][7][18] For most research applications, the methods described above (stock solutions, pH adjustment, co-solvents, and cyclodextrins) are effective.

Frequently Asked Questions (FAQs)

Q1: What is the CAS number for this compound? A1: The CAS (Chemical Abstracts Service) Registry Number is 388088-71-9.[1][19][20]

Q2: What is the molecular weight of this compound? A2: The molecular weight is 222.24 g/mol .[1]

Q3: How should I store solid this compound? A3: It should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C as recommended by suppliers.[1]

Q4: Can I sonicate the solution to aid dissolution? A4: Yes, sonication can be a useful technique to help dissolve the compound, particularly when preparing stock solutions. However, be mindful of potential heating of the sample during sonication and the chemical stability of the compound under these conditions.

Q5: How do I know if the solubility issues are affecting my experimental results? A5: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to inaccurate and non-reproducible results. Visual inspection for precipitates (hold the solution up to a light source) is a first step. For quantitative assessment, you can filter the solution and measure the concentration of the filtrate using a suitable analytical method like HPLC-UV.

Visualizing the Solubility Enhancement Workflow

cluster_0 Initial Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Strategies A Weigh Solid This compound B Prepare Concentrated Stock (e.g., 100 mM in DMSO) A->B C Dilute Stock into Aqueous Buffer B->C D Observe for Precipitation C->D E Adjust Buffer pH D->E Precipitate Forms H Proceed with Experiment D->H No Precipitate F Add Co-solvent (e.g., Ethanol, PEG) E->F Still Precipitates E->H Soluble G Use Cyclodextrins (e.g., HP-β-CD) F->G Still Precipitates F->H Soluble G->H Soluble

Caption: A comprehensive workflow for preparing and troubleshooting solutions of this compound.

References

Technical Support Center: A Researcher's Guide to 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support center for 6-Morpholinonicotinohydrazide (CAS No. 388088-71-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this compound. As a substituted nicotinohydrazide, its unique chemical properties, centered around the reactive hydrazide moiety, require careful consideration in experimental design. This document provides field-proven insights, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling and use of this compound.

Q1: What is this compound and what is its primary reactive group? A: this compound is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine group and a carbohydrazide group.[1][2] Its primary reactive center is the hydrazide functional group (-C(=O)NHNH₂). This group is a derivative of hydrazine and is known for its nucleophilic nature, allowing it to participate in a variety of chemical reactions, most notably the formation of hydrazones with aldehydes and ketones.[3] Hydrazides are also known to exist in a keto-enol tautomeric equilibrium in solution, which can influence their reactivity.[3][4]

Q2: How should I prepare and store stock solutions of this compound? A: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[5] To maintain compound integrity, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C, protected from light and moisture.[6] The recommended storage condition for the solid compound is sealed and dry at 2-8°C.[1][2]

Q3: What are the primary safety precautions for handling this compound? A: Hydrazine and its derivatives, including hydrazides, are often toxic and can be corrosive.[6] Some hydrazines are also known potential carcinogens.[7] Therefore, this compound should be handled with care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[6] For shipping, this compound may be classified as a hazardous material (HazMat Class 6.1 or 9), underscoring the need for caution.[1] Always consult the Safety Data Sheet (SDS) before use.

Q4: My compound precipitates when I add it to my aqueous cell culture medium. What should I do? A: This is a common issue for hydrophobic compounds dissolved in a DMSO stock.[5] Precipitation occurs when the compound's solubility limit is exceeded in the aqueous environment. To resolve this, you can:

  • Pre-warm the culture medium to 37°C before adding the compound.

  • Increase the rate of mixing by pipetting up and down immediately after adding the stock solution to the medium.

  • Perform serial dilutions in the medium instead of a single large dilution.

  • Lower the final concentration if precipitation persists.[5]

Q5: What is a typical starting concentration range for cell-based assays? A: The optimal concentration is highly dependent on the cell line and the specific assay. Since established IC50 values for this compound are not widely published, a broad dose-response experiment is essential. A typical starting range could be from 0.1 µM to 100 µM.[5] This allows for the determination of the compound's potency and potential toxicity thresholds in your specific experimental system.

Section 2: In-Depth Troubleshooting Guides

This section addresses more complex experimental issues with detailed explanations of root causes and structured solutions.

Guide 1: Poor Solubility & Precipitation in Aqueous Media

Precipitation of your compound can invalidate experimental results by creating unknown and inconsistent final concentrations. The following workflow provides a systematic approach to resolving this issue.

G start Start: Compound precipitates in aqueous medium q1 Is the final DMSO concentration ≤0.5%? start->q1 sol_dmso Action: Reduce DMSO concentration. High solvent percentage can affect solubility and cause toxicity. q1->sol_dmso No q2 Was the stock solution added to cold medium? q1->q2 Yes a1_yes Yes a1_no No sol_dmso->q2 sol_warm Action: Pre-warm medium to 37°C. This can improve the solubility kinetics of the compound. q2->sol_warm Yes q3 Was a single, large dilution step performed? q2->q3 No a2_yes Yes a2_no No sol_warm->q3 sol_serial Action: Use serial dilutions. This avoids localized high concentrations that can trigger precipitation. q3->sol_serial Yes end_q If precipitation persists, consider lowering the highest test concentration. q3->end_q No a3_yes Yes a3_no No sol_serial->end_q

Caption: Decision workflow for troubleshooting compound precipitation.

Table 1: Solutions for Improving Compound Solubility

StrategyRationale & Implementation
Solvent Concentration Control Rationale: High concentrations of organic solvents like DMSO can alter the properties of the aqueous medium and can be toxic to cells.[5] Implementation: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level, typically ≤0.1%. Always include a vehicle control (medium + DMSO) to assess solvent toxicity.[5]
Temperature Control Rationale: Solubility is often temperature-dependent. Implementation: Pre-warm all aqueous solutions (culture medium, buffers) to 37°C before adding the DMSO stock of the compound.
Mixing & Dilution Technique Rationale: Rapid, localized changes in concentration can cause a compound to crash out of solution. Implementation: Add the compound stock to the medium while gently vortexing or swirling. Perform serial dilutions rather than a single large one to gradually decrease the concentration.[5]
Concentration Re-evaluation Rationale: The desired concentration may simply be above the compound's thermodynamic solubility limit in your medium. Implementation: If precipitation persists despite optimization, the only solution may be to lower the maximum working concentration of the compound.
Guide 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Reproducibility is paramount for data reliability.[8] Variability often stems from a combination of biological and technical factors.[9]

G cluster_prep Pre-Experiment cluster_assay Assay Execution cluster_post Post-Assay cell_prep Cell Culture Passage cells at 70-80% confluency. Use consistent passage numbers. Regularly test for mycoplasma. seeding Cell Seeding Use a cell counter for accuracy. Mix cell suspension frequently. Avoid using outer wells (edge effect). cell_prep->seeding compound_prep Compound Preparation Prepare fresh dilutions for each experiment. Use calibrated pipettes. Ensure complete dissolution in DMSO. treatment Treatment Add compound/vehicle consistently. Standardize incubation times. Ensure final DMSO % is identical. compound_prep->treatment seeding->treatment detection Data Acquisition Equilibrate plate to room temp. Mix plate before reading. Use appropriate plate type (e.g., opaque for luma.). treatment->detection analysis Data Analysis Normalize to vehicle control. Use appropriate statistical tests. Check for outliers. detection->analysis

Caption: Key control points in a cell-based assay workflow.

Table 2: Best Practices Checklist for Assay Reproducibility

CategoryCheckpointRationale
Biological Factors Cell Passage Number Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[10]
Cell Seeding Density Ensure a uniform number of healthy, viable cells are seeded per well. Cell clumping can lead to inconsistent results.[9]
Contamination Regularly screen for mycoplasma and other microbial contaminants, which can drastically alter cellular responses.[8]
Technical Factors Edge Effects Avoid using the outer 60 wells of a 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier and minimize evaporation.[9][10]
Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.[5]
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment, as hydrazides can degrade in aqueous solutions over time.[6]
Incubation Times Standardize all incubation periods precisely, as cellular responses are time-dependent.
Guide 3: Compound Inactivity or Unexpected Cytotoxicity

Observing no biological effect or seeing toxicity in control wells can be perplexing. This guide helps diagnose the underlying cause.

G start Observation: No effect at expected concentrations c1 Cause 1: Compound Degradation start->c1 c2 Cause 2: Sub-optimal Concentration start->c2 c3 Cause 3: Cell Line Resistance start->c3 s1 Solution: Prepare fresh stock solution. Verify storage conditions (light, temp, moisture). c1->s1 s2 Solution: Perform a wider dose-response experiment (e.g., log-scale from nM to high µM). c2->s2 s3 Solution: Verify target expression/pathway activity in your cell line. Consider using a positive control compound. c3->s3 start2 Observation: High cytotoxicity in control wells c4 Cause: DMSO concentration is too high start2->c4 s4 Solution: Recalculate dilutions to ensure final DMSO is ≤0.1%. Run a DMSO-only toxicity curve. c4->s4

Caption: Diagnostic flowchart for compound inactivity or unexpected toxicity.

Section 3: Key Experimental Protocols

Adherence to validated protocols is crucial. The following are step-by-step guides for common procedures.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weigh Vial: Tare a sterile, amber 1.5 mL microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 2.22 mg of this compound (MW: 222.24 g/mol ) into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Use the formula: Volume (µL) = (Weight (mg) / 222.24 g/mol ) * 100,000. For 2.22 mg, this is exactly 1000 µL (1 mL).

  • Dissolve: Add the calculated volume of high-quality, anhydrous DMSO to the tube.

  • Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

  • Aliquot and Store: Dispense into single-use, light-protected tubes. Store immediately at -20°C or -80°C.

Protocol 2: Performing a Dose-Response Cell Viability Assay (MTS Method)

This protocol is adapted from standard cell viability assay guidelines.[11]

  • Cell Seeding: Plate your cells in a 96-well, clear-bottom plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment. Remember to fill outer wells with sterile PBS.

  • Compound Dilution: Prepare serial dilutions of your this compound stock solution in culture medium. Also prepare a vehicle control containing the same final DMSO concentration as your highest compound concentration.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a robust signal without saturation.

  • Data Acquisition: Mix the plate gently on a plate shaker and record the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium-only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the results to determine the IC50 value.

Section 4: References

  • BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones. BenchChem Technical Support.

  • ChemScene. (n.d.). This compound. Retrieved from ChemScene.

  • BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm.

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from Promega Corporation.

  • Pisa, L., et al. (2021). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.

  • Mali, S. N., & Pandey, A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.

  • Toth, B. (1980). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology.

  • Ghavami, M., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. MDPI.

  • Mali, S. N., & Pandey, A. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. ResearchGate.

  • Forrester, M. T., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Aminophenanthridine Concentration for Cell-Based Assays. BenchChem Technical Support.

  • Various Authors. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate.

  • Zakharyan, A. V., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

  • ChemicalBook. (n.d.). This compound Product Description. Retrieved from ChemicalBook.

  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed.

  • Tsisanova, E. S., et al. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing).

  • Pérez-Molina, M., et al. (2023). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. National Institutes of Health.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Wagner, F. F., & Comins, D. L. (2006). Six-step synthesis of (S)-brevicolline from (S)-nicotine. PubMed.

References

Technical Support Center: Optimizing 6-Morpholinonicotinohydrazide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Morpholinonicotinohydrazide (6-MNH), a novel investigational compound. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine and optimize the working concentration of 6-MNH in various cell-based assays. Given the compound's specific chemical motifs—a nicotinamide core, a hydrazide linker, and a morpholino group—we will ground our recommendations in established principles of medicinal chemistry and cell biology.

A. Foundational Knowledge: Understanding 6-MNH

This compound is a synthetic small molecule. While extensive peer-reviewed data on this specific compound is emerging, its structure allows us to infer a putative mechanism of action. The nicotinohydrazide core is an analogue of nicotinamide (a form of Vitamin B3), a well-known precursor to NAD+ and an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.[2][3][4] The hydrazide moiety is a versatile chemical group often found in biologically active compounds, including those with cytotoxic and antimicrobial properties.[5][6][7]

Therefore, a plausible hypothesis is that 6-MNH acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes, thereby disrupting DNA single-strand break repair. This guide is built upon this putative mechanism.

B. Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of 6-MNH?

A1: Solubility is the first critical parameter. Due to its aromatic structure, 6-MNH is likely hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Always use anhydrous, cell culture-grade DMSO.[8] For detailed steps, see Protocol 1: Preparation of 6-MNH Stock Solution .

Q2: What is a good starting concentration range for my initial experiments?

A2: For a novel compound, a broad, logarithmic dose-response curve is essential.[9] We recommend starting with a wide range, for example, from 1 nM to 100 µM, using serial dilutions. This range is sufficiently broad to capture the IC50 (half-maximal inhibitory concentration) of many small molecule inhibitors and establish a preliminary toxicity profile.[9]

Q3: How can I be sure that the observed effects are from 6-MNH and not the DMSO solvent?

A3: A vehicle control is non-negotiable. This control group should consist of cells treated with the highest concentration of DMSO used in your experiment (typically ≤0.5%).[10][11] Any cytotoxic or phenotypic effects observed in the vehicle control must be subtracted from the effects seen in the 6-MNH-treated groups.[12] Most cell lines tolerate DMSO up to 0.5% without significant toxicity, but this should be verified for your specific cell type.[11]

Q4: My cells are dying even at the lowest concentrations. What should I do?

A4: This suggests significant cytotoxicity.

  • Confirm Cytotoxicity: First, perform a dedicated cytotoxicity assay (see Protocol 3 ) to quantify the effect.

  • Lower the Concentration Range: Your "low" concentration may still be too high. Shift your entire dose-response curve lower, perhaps starting in the picomolar (pM) range.

  • Reduce Incubation Time: Hydrazide-containing compounds can sometimes be reactive.[13] Shorten the exposure time (e.g., test at 6, 12, and 24 hours) to see if the toxicity is time-dependent.

Q5: I am not observing any effect, even at high concentrations. What is the problem?

A5: This indicates a lack of potency or other experimental issues.

  • Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not degraded.

  • Check Target Expression: Confirm that your chosen cell line expresses the putative target (e.g., PARP1). This can be done via Western Blot or qPCR.[9] A cell line lacking the target will not respond.

  • Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Inspect the wells under a microscope for crystals. If precipitation is suspected, try preparing fresh dilutions or using a pre-warmed medium.[9]

  • Extend Incubation Time: The compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells), requiring a longer incubation time (e.g., 72 hours) to observe an effect on cell number.[9]

C. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Uneven cell seeding.2. Pipetting errors during compound dilution.3. "Edge effect" in the 96-well plate.1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes; prepare a master mix for each concentration.3. Avoid using the outermost wells for treatment groups; fill them with sterile PBS or media to maintain humidity.[9]
High Background Signal in Assay Readout 1. Assay reagents are binding non-specifically.2. Autofluorescence from the compound or cells.3. Insufficient washing steps.1. Optimize blocking steps and reagent concentrations.[14]2. Include a "compound only" (no cells) and "cells only" (no assay reagents) control to measure background fluorescence/absorbance.[15]3. Increase the number and duration of wash steps in your protocol.[16]
IC50 Value is Not Reproducible 1. Inconsistent cell health or passage number.2. Variation in incubation time or conditions.3. Instability of the compound in media.1. Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.[17]2. Precisely control all incubation times and maintain stable temperature and CO2 levels.[18]3. Prepare fresh dilutions of 6-MNH for each experiment immediately before use.

D. Experimental Protocols & Data Presentation

Protocol 1: Preparation of 6-MNH Stock Solution
  • Objective: To prepare a stable, high-concentration stock solution for serial dilutions.

  • Materials: this compound powder, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Determine the molecular weight (MW) of 6-MNH. b. To create a 10 mM stock, weigh out an appropriate amount of 6-MNH powder. c. Add the corresponding volume of 100% DMSO. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to (MW in g/mol) * 0.01 grams of 6-MNH. d. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration (Dose-Response Assay)
  • Objective: To determine the IC50 value of 6-MNH on a specific cell line.

  • Workflow:

    A standard workflow for optimizing inhibitor concentration.

  • Procedure: a. Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere for 18-24 hours.[17] b. Prepare a 2X working stock of your highest 6-MNH concentration in culture media. Perform 1:10 serial dilutions in culture media to create a range (e.g., 200 µM down to 2 nM). c. Remove the old media from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include vehicle and untreated controls. d. Incubate the plate for the desired time (e.g., 48 hours).[9] e. Assess cell viability using a standard method such as the MTT assay (see Protocol 3 ). f. Calculate percent inhibition for each concentration relative to the vehicle control.[19] g. Plot percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50.[19][20][21]

Protocol 3: Assessing Cytotoxicity via MTT Assay
  • Objective: To quantify cell metabolic activity as an indicator of viability after treatment with 6-MNH.[22][23]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[24][25]

  • Procedure: a. Following the treatment incubation from Protocol 2, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][26] b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24][26] c. Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the crystals.[25][26] d. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[24]

Data Presentation: Hypothetical Dose-Response Data
Concentration (µM)Log Concentration% Inhibition (Mean)Std. Deviation
1002.0098.52.1
101.0092.13.5
10.0075.44.2
0.1-1.0048.95.1
0.01-2.0015.23.8
0.001-3.002.32.5
0 (Vehicle)N/A0.02.8

From this data, a non-linear regression would yield an IC50 value of approximately 0.1 µM .

E. Putative Mechanism of Action Visualization

The structural components of 6-MNH suggest a role as a PARP inhibitor. The following diagram illustrates this hypothesized mechanism.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of 6-MNH SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 activates Blocked Inhibited PARP1 SSB->Blocked activates NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) Chain PARP1->PAR NAD->PAR polymerizes Repair Recruitment of Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair MNH 6-MNH MNH->Blocked competitively binds DSB Double-Strand Break (DSB) at Replication Fork Blocked->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Putative mechanism of 6-MNH as a PARP inhibitor.

F. References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from --INVALID-LINK--

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from --INVALID-LINK--

  • Khattab, S. N., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... Retrieved from --INVALID-LINK--

  • Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. The Academy of Medical Sciences. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs. Retrieved from --INVALID-LINK--

  • protocols.io. (2021). DMSO stock preparation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting Guide: High Background & Non-Specific Binding. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). PARP1 Inhibitors: antitumor drug design. Acta Naturae. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). Expert Opinion on Therapeutic Patents. Retrieved from --INVALID-LINK--

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from --INVALID-LINK--

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. Journal of Applied Toxicology. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2014). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules. Retrieved from --INVALID-LINK--

  • ResearchGate. (2005). (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from --INVALID-LINK--

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from --INVALID-LINK--

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References

6-Morpholinonicotinohydrazide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Morpholinonicotinohydrazide

A Guide to Understanding and Managing Stability and Degradation

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for this compound. As researchers and drug development professionals, we understand that the stability and integrity of your compounds are paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the stability profile of this compound, offering troubleshooting guides and validated protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by its key functional groups: the hydrazide moiety, the morpholine ring, and the pyridine ring. The primary factors are:

  • pH: The hydrazide group is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the molecule. The basicity of the nitrogen atoms in the morpholine and pyridine rings also makes the compound's stability pH-dependent.[1][2]

  • Oxidizing Agents: The hydrazide functional group and the morpholine ring are susceptible to oxidation.[1] Exposure to atmospheric oxygen or oxidizing reagents like hydrogen peroxide can lead to the formation of various degradation products, including N-oxides.[1][2][3]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Solid-state stability can also be compromised by heat, potentially leading to decomposition.[1][4][5]

  • Light: As with many heterocyclic compounds, exposure to UV or visible light can induce photodegradation, leading to complex rearrangements or the formation of radical species.[1][6]

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure, the following degradation products are plausible. Precise identification requires analytical techniques like LC-MS.[1][7]

  • 6-Morpholinonicotinic acid: This is a primary product resulting from the hydrolysis of the hydrazide bond.

  • Hydrazine: The other product of hydrazide bond cleavage.

  • N-Oxide Derivatives: Oxidation of the nitrogen atom in either the morpholine or the pyridine ring can occur.[1]

  • Products of Ring Opening: Under harsh acidic or basic conditions, the morpholine ring may undergo cleavage.[1]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] For optimal long-term stability:

  • Store the solid compound at -20°C.

  • Protect from light by using amber vials or storing containers in the dark.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • For solutions, always use freshly prepared stock solutions for experiments. If storage is necessary, aliquot and store at -80°C, and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific assay buffer before conducting lengthy experiments.[1]

Q4: How can I visually or analytically detect if my compound has degraded?

A4: Visual signs of degradation in the solid state can include a change in color or clumping due to moisture absorption. In solutions, precipitation may occur.[6] However, significant degradation can happen without any visible change. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] The appearance of new peaks or a decrease in the area of the main compound peak are clear indicators of degradation.[8]

Troubleshooting Guide: Addressing Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: Unexpected Peaks Observed During HPLC or LC-MS Analysis

Probable Cause: Degradation of this compound in the solid state, during sample preparation, or in the analytical mobile phase.

G start Unexpected Peaks in Chromatogram step1 Verify Peak Purity with PDA/DAD start->step1 step2 Analyze Blank (Solvent) Injection start->step2 step3 Confirm Peak Identity with LC-MS start->step3 outcome1 Peak is Impure or Co-eluting step1->outcome1 outcome2 Peaks are from Solvent/System step2->outcome2 outcome3 Mass of Peak Matches a Degradant step3->outcome3 step4 Perform Confirmatory Forced Degradation solution3 Review Handling/Storage Procedures step4->solution3 solution1 Optimize HPLC Method (Gradient, Mobile Phase) outcome1->solution1 solution2 Use High-Purity Solvents outcome2->solution2 outcome3->step4

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

  • Verify Peak Purity: Use a photodiode array (PDA) or diode-array detector (DAD) to check the spectral purity of the main analyte peak. Co-elution of a degradant can cause peak distortion and inaccurate quantification.[1]

  • Analyze Blank Samples: Inject your solvent blank to ensure the unexpected peaks are not artifacts from the solvent or carryover from the HPLC system.[1]

  • Utilize Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown peaks.[7] Obtain the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the masses of potential degradation products (see FAQ 2).

  • Perform a Confirmatory Forced Degradation Study: Intentionally degrade a sample of your compound (see Protocol 1).[1][9] If the retention times of the peaks in your stressed sample match the unexpected peaks in your experimental sample, it confirms they are degradants.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Probable Cause: Degradation of the compound in the stock solution or within the assay medium during incubation.

  • Prepare Fresh Stock Solutions: Always prioritize using freshly prepared stock solutions for every experiment to eliminate storage as a variable.[1]

  • Assess Solution Stability: Analyze the stability of this compound in your specific assay buffer.

    • Prepare a solution of the compound in the assay buffer at the final experimental concentration.

    • Incubate under the exact conditions of your assay (e.g., 37°C for 24 hours).

    • Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

  • Control Experimental Conditions: Protect all solutions and experimental setups from direct light and maintain a constant, controlled temperature to minimize environmental degradation.[1]

Data Presentation & Key Stability Factors

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[10] The table below summarizes typical stress conditions based on ICH guidelines.[2][9]

Stress Condition Agent and Concentration Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 N to 1 N HCl80°C for 24 hoursHydrolysis of hydrazide
Base Hydrolysis 0.1 N to 1 N NaOH80°C for 24 hoursHydrolysis of hydrazide
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp for 24 hoursOxidation of hydrazide, N-oxidation
Thermal Degradation Dry Heat (Solid State)105°C for 48 hoursThermolysis
Photostability UV/Vis Light>1.2 million lux hoursPhotolytic cleavage, rearrangement

Table 1: Recommended conditions for forced degradation studies of this compound.

Potential Degradation Pathways Visualization

The following diagram illustrates the most probable degradation pathways for this compound under hydrolytic and oxidative stress.

G cluster_main Degradation Pathways parent This compound hydrolysis 6-Morpholinonicotinic Acid + Hydrazine parent->hydrolysis  Acid/Base  Hydrolysis oxidation Pyridine N-Oxide Derivative parent->oxidation  Oxidation  (e.g., H₂O₂) oxidation2 Morpholine N-Oxide Derivative parent->oxidation2  Oxidation  (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines to develop a stability-indicating method.[9][10]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[1]

    • Incubate the solution at 80°C for 24 hours.[1]

    • After cooling, carefully neutralize the solution with 0.1 N NaOH and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[1]

    • Incubate the solution at 80°C for 24 hours.[1]

    • After cooling, neutralize with 0.1 N HCl and dilute with the mobile phase.[1]

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[1][2]

    • Keep the solution at room temperature for 24 hours, protected from light.[1]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 48 hours.[1][5]

    • Dissolve the stressed solid in the mobile phase to the desired concentration for analysis.

  • Photostability (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2]

    • Dissolve the exposed solid in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with PDA detection).[3][8] The method should be capable of separating the main peak from all generated degradation products.[9]

References

How to reduce off-target effects of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity of 6-Morpholinonicotinohydrazide

Welcome to the technical support center for this compound. As a potent small molecule inhibitor, understanding and controlling its specificity is paramount to achieving reliable and translatable experimental results. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, characterizing, and mitigating potential off-target effects.

Off-target effects arise when a molecule interacts with unintended biomolecules, which can lead to misinterpretation of data, cellular toxicity, or unforeseen side effects.[1][2] This is a critical challenge in drug discovery, particularly for kinase inhibitors, where high conservation in the ATP-binding site can lead to cross-reactivity across the kinome.[3][4] The hydrazide moiety within this compound, while integral to its design, also warrants consideration due to the potential for this functional group to exhibit broad reactivity.[5][6]

This document provides proactive strategies, troubleshooting guides, and detailed protocols to ensure your experiments are both rigorous and conclusive.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of off-target effects for a compound like this compound?

A1: Off-target effects are typically driven by two main factors:

  • Structural Homology: The inhibitor may bind to unintended targets that share structural similarities with the primary target. For kinase inhibitors, this is common due to the conserved nature of the ATP-binding pocket across the human kinome.[4]

  • Compound Reactivity: The chemical properties of the inhibitor itself can lead to non-specific interactions. The hydrazide functional group in this compound is an electron-rich nucleophile, which can potentially react with electron-deficient groups in proteins, leading to covalent modifications.[6]

Q2: At what concentration should I start my experiments to minimize off-target effects?

A2: Always begin by establishing a dose-response curve for your primary target. Off-target effects are often observed at higher concentrations.[2][7] A good starting point is to use the lowest concentration that elicits the desired on-target effect. Ideally, a significant window should exist between the IC50 (or EC50) for your primary target and the concentrations at which phenotypic changes or toxicity are observed.

Q3: How can I confirm that the observed cellular phenotype is a direct result of inhibiting my primary target?

A3: This is a critical validation step. A multi-pronged approach is the gold standard:

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1][8] The resulting phenotype should mimic the effect of this compound.

  • Rescue Experiments: If feasible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor (e.g., via a point mutation in the binding site).[1]

Q4: Are there computational tools to predict potential off-targets?

A4: Yes, several in silico methods can predict potential off-target interactions based on the structure of this compound. These tools screen the compound against databases of protein structures to identify potential binding partners.[9][10] While computational predictions require experimental validation, they are a valuable and cost-effective first step in identifying likely off-targets.[9][10]

Part 2: Troubleshooting Guide

This section addresses specific issues that may indicate the presence of off-target effects.

Observed Problem Potential Cause Recommended Action Plan
High Cytotoxicity at Expected Efficacious Doses The compound may have inherent off-target toxicity or be unstable in culture media, leading to toxic byproducts.[2]1. Perform a Cytotoxicity Assay: Use an LDH or MTT assay to determine the precise cytotoxic concentration range.[2] 2. Lower Concentration/Shorter Incubation: Test if the desired on-target effect can be achieved at a lower, non-toxic concentration or with a shorter incubation time. 3. Assess Compound Stability: Use techniques like HPLC to check the stability of this compound in your experimental medium over time.
Phenotype Mismatch with Genetic Knockdown The observed phenotype from the inhibitor does not match the phenotype from siRNA/CRISPR knockdown of the target. This strongly suggests off-target effects are dominant.[2]1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ to verify that the compound is binding to its intended target in cells at the effective concentration.[2] 2. Perform Proteomic Profiling: Employ chemical proteomics to identify the full spectrum of proteins that this compound binds to within the cell. 3. Re-evaluate Dose: Ensure the concentration used is not orders of magnitude higher than the on-target IC50.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins can lead to variable responses.[1]1. Profile Target and Off-Target Expression: Use Western blot or qPCR to quantify the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Normalize to Target Expression: Correlate the inhibitor's efficacy with the expression level of the primary target across cell lines.

Part 3: Experimental Protocols & Workflows

Workflow for Characterizing and Mitigating Off-Target Effects

This diagram outlines a systematic approach to validating the specificity of this compound.

G A Determine In Vitro IC50 (Primary Target) B Dose-Response Curve in Cellular Assay A->B Guide Concentration Selection C Assess Cytotoxicity (e.g., MTT Assay) B->C Identify Therapeutic Window F Genetic Validation (CRISPR/siRNA) B->F Compare Phenotypes G Orthogonal Inhibitor Test B->G D Kinase Panel Screen (Broad Profiling) C->D Select Concentration for Screening C->D E Cellular Target Engagement (e.g., CETSA) D->E Validate Hits H Chemical Proteomics (Affinity Chromatography) G->H I In Silico Off-Target Prediction I->H

Caption: A logical workflow for systematically assessing inhibitor specificity.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases, identifying potential off-targets.[11][12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a 10-point concentration curve.

  • Assay Choice: Select a reputable vendor offering a large kinase panel (e.g., >400 kinases). Assays are typically radiometric (measuring phosphate transfer) or fluorescence-based.

  • ATP Concentration: It is crucial to note the ATP concentration used in the assay. Ideally, it should be at or near the Km for each individual kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity (Ki).[11]

  • Execution: The vendor will typically perform the screen at a single high concentration (e.g., 1 µM) and then follow up with full IC50 curve determination for any kinases inhibited by >50%.

  • Data Analysis: Analyze the IC50 values. A highly selective inhibitor will have a significantly lower IC50 for the primary target compared to other kinases. A "Selectivity Score" can be calculated to quantify this.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound within intact cells by measuring changes in protein thermal stability.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour).

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Temperature Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot or other quantitative protein detection methods.

  • Data Interpretation: Binding of this compound should stabilize its target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Signaling Pathway Consideration

When interpreting results, consider the position of your target within its signaling pathway. Inhibiting a kinase can have downstream effects that are on-target but may appear complex.

Pathway cluster_path Hypothetical Signaling Cascade Receptor Receptor Activation Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Primary Target (e.g., Kinase A) Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate On-Target Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase Off_Target Off-Target Kinase (e.g., Kinase B) Inhibitor->Off_Target Off-Target Inhibition Off_Target_Response Unintended Cellular Response Off_Target->Off_Target_Response

Caption: On-target vs. potential off-target inhibition in a signaling cascade.

References

Technical Support Center: Synthesis of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-morpholinonicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind potential impurities and provide robust, field-tested solutions to optimize your reaction outcomes.

Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via a two-step route starting from 6-chloronicotinic acid. The first step involves the formation of 6-chloronicotinohydrazide, followed by a nucleophilic aromatic substitution (SNAr) reaction with morpholine.

While seemingly straightforward, this pathway presents several opportunities for impurity formation that can complicate purification and compromise the final product's quality. The primary challenges revolve around the completeness of the SNAr reaction, the stability of the hydrazide functional group[1][2], and competing side reactions.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_impurities Potential Issues & Impurities A 6-Chloronicotinic Acid B Activation (e.g., SOCl₂, Esterification) A->B C 6-Chloronicotinoyl Derivative B->C E 6-Chloronicotinohydrazide C->E D Hydrazine Hydrate D->E G This compound (Target Product) E->G I1 Impurity 1: Unreacted 6-Chloronicotinohydrazide E->I1 Incomplete Reaction I2 Impurity 2: 6-Hydroxynicotinohydrazide E->I2 Side Reaction (Hydrolysis) F Morpholine F->G I3 Impurity 3: 6-Morpholinonicotinic Acid G->I3 Product Hydrolysis

Caption: General synthetic workflow and common impurity pathways.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is contaminated with the starting material, 6-chloronicotinohydrazide. How can I improve the conversion?

Potential Causes: This is the most common issue, indicating an incomplete SNAr reaction. The reactivity of chloropyridines in SNAr reactions is influenced by the electronic nature of the ring and the reaction conditions.[3][4] Insufficient temperature, suboptimal solvent choice, an inappropriate base, or insufficient reaction time can all lead to poor conversion.

Troubleshooting & Solutions:

  • Increase Reaction Temperature: The SNAr reaction is often the rate-limiting step. If you are running the reaction in a solvent like ethanol or isopropanol, consider switching to a higher-boiling solvent such as DMSO, DMF, or NMP and increasing the temperature to 100-140 °C.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF) are generally superior for SNAr reactions as they effectively solvate the cationic intermediate (Meisenheimer complex) without hydrogen bonding to the nucleophile (morpholine), thus enhancing its nucleophilicity.

  • Choice of Base: While morpholine can act as its own base to neutralize the HCl generated, adding an external, non-nucleophilic base is often beneficial.

    • Inorganic bases (K₂CO₃, Cs₂CO₃): These are effective but can have limited solubility in organic solvents.

    • Organic bases (DIPEA, Et₃N): These are highly soluble but should be used with caution as they can complicate purification. A slight excess (1.1-1.5 equivalents) is typically sufficient.

  • Increase Equivalents of Morpholine: Using a larger excess of morpholine (3-5 equivalents) can effectively drive the reaction to completion according to Le Chatelier's principle. This is often a simple and cost-effective solution.

Experimental Protocol: Optimizing the SNAr Reaction

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 6-chloronicotinohydrazide (1.0 eq).

  • Add anhydrous DMSO (10 mL per gram of starting material).

  • Add morpholine (3.0 eq) followed by powdered anhydrous K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and monitor by HPLC or TLC every 2 hours.

  • If the reaction stalls (e.g., <95% conversion after 6 hours), consider increasing the temperature to 130-140 °C.

  • Upon completion, cool the mixture and proceed with aqueous workup.

Question 2: I've identified an impurity with a mass of (M-18.5 Da), corresponding to the replacement of chlorine with a hydroxyl group. What is it and how do I prevent it?

Potential Causes: This impurity is almost certainly 6-hydroxynicotinohydrazide . It forms when 6-chloronicotinohydrazide reacts with water instead of morpholine. The electron-deficient pyridine ring is activated for nucleophilic attack by both morpholine and water. This side reaction is highly competitive at elevated temperatures.

Troubleshooting & Solutions:

  • Ensure Anhydrous Conditions: This is critical.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas.

    • Use anhydrous grade solvents. If unavailable, solvents like DMF or DMSO can be dried over molecular sieves (4Å).

    • Ensure the starting materials (6-chloronicotinohydrazide and morpholine) are dry. Morpholine is hygroscopic and should be stored over KOH pellets.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the 6-chloronicotinohydrazide, base, and solvent, and heat the mixture under an inert atmosphere before adding the morpholine. This can help remove trace amounts of water from the solids and solvent before the nucleophile is introduced.

Question 3: My final product shows a secondary peak in HPLC with a mass corresponding to 6-morpholinonicotinic acid. Why is my product degrading?

Potential Causes: This impurity is 6-morpholinonicotinic acid , resulting from the hydrolysis of the hydrazide functional group in your final product. Hydrazides can be labile and undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or strongly basic conditions, often accelerated by heat.[1][2][5] This can occur during the reaction workup, purification, or even storage.

Troubleshooting & Solutions:

  • Neutralize Carefully During Workup: When quenching the reaction, avoid creating strongly acidic or basic conditions. If you used an inorganic base, the workup typically involves pouring the reaction mixture into water and filtering the precipitated product. Check the pH of the filtrate; it should be near neutral (pH 7-8). Avoid acid/base extractions if possible. If an extraction is necessary, use a mild base like sodium bicarbonate solution instead of sodium hydroxide.

  • Purification Strategy:

    • Recrystallization: This is the preferred method. Choose a solvent system (e.g., Ethanol/Water, Isopropanol) where the desired product has good solubility at high temperatures and poor solubility at room temperature, while the carboxylic acid impurity remains in the mother liquor.

    • Chromatography: If chromatography is required, use a neutral mobile phase system. Pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5% in the mobile phase) can prevent degradation on the stationary phase.

  • Storage: Store the purified this compound in a cool, dry, dark place. For long-term storage, keeping it under an inert atmosphere is advisable.

Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )OriginAnalytical Identification Notes
6-Chloronicotinohydrazide Cl-C₅H₃N-CONHNH₂171.59Incomplete SNAr reactionM/Z = 172/174 ([M+H]⁺) with characteristic ~3:1 isotopic pattern for chlorine.
6-Hydroxynicotinohydrazide HO-C₅H₃N-CONHNH₂153.14Hydrolysis of 6-chloronicotinohydrazideM/Z = 154 ([M+H]⁺). More polar than starting material on TLC/HPLC.
6-Morpholinonicotinic Acid C₄H₈NO-C₅H₃N-COOH222.22Hydrolysis of the product's hydrazide groupM/Z = 223 ([M+H]⁺). Acidic nature; will show different retention with pH change in HPLC.

Analytical Method: Purity Assessment by HPLC

A robust HPLC method is essential for monitoring reaction progress and assessing final purity.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 275 nm

  • Expected Elution Order: 6-Hydroxynicotinohydrazide (most polar) -> 6-Morpholinonicotinic Acid -> 6-Chloronicotinohydrazide -> this compound (least polar).

Troubleshooting_Tree Start Analyze Final Product by LC-MS Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Mass_Check Check [M+H]⁺ of Impurity Impurity_Detected->Mass_Check Yes Clean_Prod Product is Clean Proceed to Next Step Impurity_Detected->Clean_Prod No SM_Mass Mass = 172/174 Da (Cl Isotope Pattern)? Mass_Check->SM_Mass OH_Mass Mass = 154 Da? SM_Mass->OH_Mass No Incomplete_Rxn Diagnosis: Incomplete SNAr Solution: Increase Temp, Change Solvent, Use Excess Morpholine SM_Mass->Incomplete_Rxn Yes Acid_Mass Mass = 223 Da? OH_Mass->Acid_Mass No Hydrolysis_SM Diagnosis: Hydrolysis of SM Solution: Use Anhydrous Conditions, Inert Atmosphere OH_Mass->Hydrolysis_SM Yes Hydrolysis_Prod Diagnosis: Product Degradation Solution: Neutral Workup/Purification, Proper Storage Acid_Mass->Hydrolysis_Prod Yes Other_Imp Investigate Other Side Reactions Acid_Mass->Other_Imp No

References

Technical Support Center: Optimizing Dose-Response Curves for Novel Morpholino-Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing dose-response curve experiments for novel compounds featuring a 6-morpholinonicotinohydrazide core structure or similar morpholino-hydrazide motifs. Given the emergent nature of many such compounds, this resource focuses on foundational principles and systematic troubleshooting to empower you to characterize their biological activity accurately.

Introduction: Navigating the Nuances of Morpholino-Hydrazide Compounds

Compounds incorporating a morpholine ring and a hydrazide linker are of growing interest in medicinal chemistry.[1][2] The morpholine moiety is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability, while the hydrazide group can be a versatile scaffold for synthesizing a variety of derivatives with diverse biological activities.[3][4][5] However, the unique physicochemical properties of these compounds can present challenges in experimental design, particularly in establishing robust and reproducible dose-response curves.

This guide is structured to anticipate and address the common hurdles you may encounter, from initial experimental setup to complex data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental design for novel morpholino-hydrazide compounds.

Q1: What are the first steps I should take before setting up a dose-response assay with a novel morpholino-hydrazide compound?

A1: Before initiating a dose-response experiment, it is crucial to establish the fundamental physicochemical properties of your compound.

  • Solubility Determination: Assess the compound's solubility in various solvents, with a primary focus on dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers or cell culture media for working dilutions. Inadequate solubility can lead to precipitation at higher concentrations, resulting in inaccurate dosing and artifactual data.

  • Stability Assessment: Evaluate the compound's stability in your chosen solvent and final assay medium over the intended experiment duration.[6] Some hydrazide-containing compounds can be susceptible to hydrolysis. A preliminary stability test, perhaps using HPLC or LC-MS to monitor compound integrity over time, can prevent misinterpretation of results.

  • Purity Analysis: Ensure the purity of your compound batch. Impurities can have their own biological effects, confounding your results.

Q2: How do I choose the appropriate starting concentration and dilution series for my dose-response curve?

A2: Selecting the right concentration range is critical for defining the full sigmoidal dose-response curve.

  • Literature Precedent: If available, consult literature on structurally similar compounds to get a preliminary idea of the potential potency.

  • Range-Finding Experiment: If no prior information is available, a broad range-finding experiment is recommended. Start with a high concentration (e.g., 100 µM or higher, solubility permitting) and perform a wide serial dilution (e.g., 1:10 dilutions) to identify a concentration range where a biological effect is observed.

  • Definitive Experiment: Based on the range-finding results, design a more detailed experiment with a narrower dilution series (e.g., 1:2 or 1:3 dilutions) that brackets the expected EC50/IC50 value. Aim for at least 8-12 data points to adequately define the curve.[7]

Q3: What are the essential controls for a dose-response experiment?

A3: Proper controls are the cornerstone of a valid dose-response assay.

  • Vehicle Control: This is the most critical control and consists of the cells or system treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound in the highest concentration test well. This accounts for any effects of the solvent on the assay.

  • Untreated Control: This control consists of cells in media alone and serves as a baseline for normal cell health and signal.

  • Positive Control: A known agonist or antagonist for the target or pathway of interest should be included to validate the assay's responsiveness.

  • Negative Control: A structurally similar but inactive compound, if available, can help to identify non-specific effects.

Q4: The morpholine group is known to potentially have off-target effects. How can I account for this?

A4: Off-target effects are a common concern in drug discovery.[8][9][10] While it is challenging to completely rule them out in initial screens, several strategies can be employed:

  • Counter-Screening: Test your compound in cell lines that do not express the intended target to identify target-independent effects.

  • Phenotypic Profiling: Observe for unexpected cellular phenotypes at various concentrations.

  • Genetic Validation: If the target is known, using techniques like siRNA or CRISPR to knock down or knock out the target can help confirm that the compound's effect is on-target.[10] A loss of compound efficacy after target knockdown/knockout provides strong evidence for on-target activity.

Part 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common issues encountered during dose-response curve optimization.

Problem 1: High Variability Between Replicates

Description: You observe significant standard deviations between your technical or biological replicates, making it difficult to obtain a reliable curve fit.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Optimize your cell counting and plating technique for consistency. Consider using an automated cell counter.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Compound Precipitation Visually inspect your dilution series for any signs of precipitation, especially at higher concentrations. If precipitation is suspected, consider lowering the highest concentration or using a different solvent system.
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, use a multi-channel pipette for simultaneous additions to replicate wells.
Problem 2: Poor or Incomplete Dose-Response Curve

Description: The data points do not form a clear sigmoidal shape, or the curve does not reach a plateau at the top or bottom.

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range If the curve is flat, the concentrations tested may be too low or too high. Conduct a wider range-finding experiment.
Insufficient Number of Data Points Increase the number of concentrations tested, especially around the expected EC50/IC50, to better define the curve.
Assay Incubation Time The incubation time may be too short or too long. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect.[6][11]
Compound Instability If the compound degrades over the course of the experiment, the effective concentration will decrease. Re-evaluate compound stability in your assay medium.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[12]
Problem 3: Unexpected EC50/IC50 Values

Description: The calculated EC50 or IC50 value is significantly different from what was expected based on preliminary data or literature on similar compounds.

Potential Cause Troubleshooting Steps
Incorrect Data Normalization Ensure your data is correctly normalized. For inhibition curves, the top plateau should represent 100% activity (vehicle control), and the bottom plateau should represent 0% activity (or maximal inhibition).
Curve Fitting Issues Use a non-linear regression model appropriate for your data (e.g., four-parameter logistic model).[3] Ensure the fitting algorithm has converged and review the R-squared value to assess the goodness of fit.
Cellular Uptake and Efflux The morpholine moiety can influence a compound's ability to cross cell membranes.[12][13][14][15][16] Consider that poor cellular uptake may lead to a higher apparent EC50.
Off-Target Effects The observed effect may be due to an off-target interaction, which could have a different potency than the intended target interaction.[17][18]

Part 3: Experimental Protocols & Data Presentation

General Protocol for a Cell-Based Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in an appropriate solvent (e.g., DMSO). Then, perform a secondary dilution into the cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the chosen cell viability or functional assay (e.g., MTT, CellTiter-Glo, or a specific functional readout).

  • Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a non-linear regression model to determine the EC50/IC50.

Data Presentation: Summary of Key Experimental Parameters
ParameterRecommended Starting PointKey Considerations
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for each cell line to ensure logarithmic growth throughout the assay.[12]
Compound Stock Concentration 10-50 mM in 100% DMSOCheck for solubility limits.
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells.
Serial Dilution Factor 1:2 or 1:3Provides sufficient data points for a good curve fit.
Number of Replicates Minimum of 3 technical replicatesBiological replicates (independent experiments) are essential for confirming results.
Incubation Time 24 - 72 hoursOptimize based on the mechanism of action and cell doubling time.[6]

Part 4: Visualizing Workflows and Concepts

Dose-Response Curve Optimization Workflow

DoseResponseWorkflow cluster_prep Phase 1: Pre-Experimentation cluster_range Phase 2: Range-Finding cluster_definitive Phase 3: Definitive Assay cluster_troubleshoot Phase 4: Troubleshooting solubility Solubility Testing stability Stability Assessment solubility->stability purity Purity Analysis stability->purity range_finding Broad Dose Range (e.g., 1:10 dilution) purity->range_finding Proceed if pure prelim_data Identify Active Concentration Window range_finding->prelim_data definitive_assay Narrow Dose Range (e.g., 1:3 dilution, 8-12 points) prelim_data->definitive_assay Inform dose selection data_analysis Non-linear Regression (4-Parameter Fit) definitive_assay->data_analysis ec50_calc Calculate EC50/IC50 data_analysis->ec50_calc high_variability High Variability? ec50_calc->high_variability poor_fit Poor Curve Fit? ec50_calc->poor_fit unexpected_ec50 Unexpected EC50? ec50_calc->unexpected_ec50 TroubleshootingLogic cluster_variability High Variability cluster_fit Poor Curve Fit cluster_ec50 Unexpected EC50 start Problem with Dose-Response Data check_seeding Check Cell Seeding start->check_seeding Variability? check_concentration Adjust Concentration Range start->check_concentration Bad Fit? check_normalization Review Normalization start->check_normalization Wrong EC50? check_pipetting Verify Pipetting check_seeding->check_pipetting check_edge_effects Assess Edge Effects check_pipetting->check_edge_effects check_time Optimize Incubation Time check_concentration->check_time check_points Increase Data Points check_time->check_points check_fitting_model Verify Curve Fit Model check_normalization->check_fitting_model consider_off_target Consider Off-Target Effects check_fitting_model->consider_off_target

References

Technical Support Center: Overcoming Resistance to 6-Morpholinonicotinohydrazide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of acquired resistance to targeted therapies is a significant challenge in both clinical oncology and preclinical research. While a novel compound like 6-Morpholinonicotinohydrazide (herein referred to as 6MNH) may initially show high efficacy in sensitive cell lines, prolonged exposure can lead to the selection and growth of resistant cell populations. This guide is designed for researchers, scientists, and drug development professionals to understand, investigate, and overcome resistance to 6MNH in in vitro models. As a targeted agent, 6MNH's efficacy is tied to specific molecular pathways, and understanding how cancer cells circumvent this targeted inhibition is key to developing more robust therapeutic strategies.

This technical support center provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to navigate the complexities of 6MNH resistance.

Section 1: Foundational Knowledge - Understanding 6MNH Resistance

This section addresses the fundamental questions regarding 6MNH and the general mechanisms of drug resistance.

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism of action for this compound (6MNH)?

A: Based on its chemical structure, which includes a morpholine ring and a nicotinohydrazide scaffold, 6MNH is likely a small molecule inhibitor of a protein kinase. These structural motifs are common in compounds designed to compete with ATP in the kinase catalytic domain. Its specific target would need to be determined experimentally (e.g., via kinome screening), but for the purposes of this guide, we will treat it as a targeted kinase inhibitor.

Q: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like 6MNH?

A: Acquired resistance is a complex process, but it generally falls into several well-defined categories.[1][2] The primary mechanisms include:

  • Target Alteration: Genetic mutations in the drug's target protein can prevent the inhibitor from binding effectively.[3]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby restoring downstream signals for proliferation and survival.[1][3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6][7][8][9]

  • Metabolic Reprogramming: Cells can alter their metabolic pathways, such as glycolysis or glutamine metabolism, to support survival and proliferation under drug-induced stress.[10][11][12][13][14]

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance and are associated with changes in cell adhesion, migration, and signaling.[15][16][17][18][19]

  • Alternative Splicing: Changes in the pre-mRNA splicing of the target gene or related pathway components can produce protein isoforms that are insensitive to the drug.[20][21][22][23][24]

Click to view Diagram: Common Mechanisms of Drug Resistance

Figure 1: Overview of Major Drug Resistance Mechanisms cluster_0 Cellular Mechanisms cluster_1 Signaling Pathway Mechanisms A Target Alteration (e.g., Kinase Domain Mutation) Resistance Drug Resistance A->Resistance B Increased Drug Efflux (ABC Transporters) B->Resistance C Metabolic Reprogramming (e.g., Enhanced Glycolysis) C->Resistance D Phenotypic Transition (e.g., EMT) D->Resistance E Alternative Splicing (Resistant Isoforms) E->Resistance F Bypass Signaling Activation (e.g., MET, AXL activation) F->Resistance G Downstream Pathway Reactivation (e.g., PI3K/AKT, MAPK/ERK) G->Resistance

Caption: Major mechanisms leading to drug resistance in cancer cells.

Section 2: Troubleshooting Guide - Investigating 6MNH Resistance in Your Cell Line

This Q&A-formatted guide provides a systematic approach to identifying and characterizing resistance in your experimental model.

Q1: My cells, which were once sensitive to 6MNH, are now growing in its presence. How do I confirm and quantify this resistance?

A: The first step is to empirically determine the degree of resistance. This is done by comparing the half-maximal inhibitory concentration (IC50) of 6MNH in your suspected resistant cell line to the original, sensitive parental cell line.

  • Causality: The IC50 value is a quantitative measure of a drug's potency. A significant increase (typically >5-10 fold) in the IC50 value for the resistant line compared to the parental line provides strong evidence of acquired resistance.

  • Self-Validation: This experiment should always include the parental cell line as a direct control. If the parental line's IC50 has also shifted, it may indicate issues with the compound's stability, cell culture conditions, or the assay itself.

  • Protocol: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of 6MNH concentrations on both parental and resistant cells. See Protocol 4.2 for a detailed methodology.

Q2: I've confirmed resistance. What are the first steps to identify the underlying mechanism?

A: A logical, stepwise approach is crucial. Start with the most common and direct mechanisms before moving to more complex ones. We recommend the following workflow:

Click to view Diagram: Workflow for Investigating Resistance

Figure 2: Workflow for Investigating 6MNH Resistance Start Start: Resistant Phenotype Confirmed (IC50 Shift) CheckEfflux Step 1: Test for Drug Efflux (Co-treat with ABC transporter inhibitors) Start->CheckEfflux CheckBypass Step 2: Assess Bypass Signaling (Western Blot for p-AKT, p-ERK, etc.) CheckEfflux->CheckBypass If negative Outcome Identified Resistance Mechanism(s) CheckEfflux->Outcome If positive CheckTarget Step 3: Analyze Drug Target (Sequence target gene, Co-IP) CheckBypass->CheckTarget If negative CheckBypass->Outcome If positive CheckPhenotype Step 4: Investigate Phenotypic Changes (Check EMT markers, cell morphology) CheckTarget->CheckPhenotype If negative CheckTarget->Outcome If positive ConsiderOther Step 5: Explore Other Mechanisms (Metabolomics, RNA-seq for splicing) CheckPhenotype->ConsiderOther If negative CheckPhenotype->Outcome If positive ConsiderOther->Outcome If positive

Caption: A systematic workflow for diagnosing resistance mechanisms.

Q3: How do I investigate if drug efflux pumps (ABC transporters) are responsible for resistance?

A: Overexpression of ABC transporters is a very common resistance mechanism.[6][7][8]

  • Experimental Approach: The most direct way to test for this is to see if resistance can be reversed by an ABC transporter inhibitor.

    • Rationale: Inhibitors like Verapamil (for P-gp/ABCB1) or MK-571 (for MRP1/ABCC1) block the pump's activity. If the resistance is due to efflux, co-treatment of the resistant cells with 6MNH and one of these inhibitors should re-sensitize them to 6MNH, causing their IC50 to decrease towards the parental cell line's value.

  • Validation: As a secondary confirmation, you can use Western blotting or qPCR to check for the overexpression of common transporters like ABCB1 (P-gp) and ABCG2 (BCRP) in your resistant line compared to the parental line.

Q4: Could bypass signaling pathways be activated? How can I check this?

A: Yes, this is a hallmark of resistance to targeted therapy.[3][4] Cells often activate parallel pathways to maintain downstream signaling for survival. The two most critical pathways to check are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

  • Experimental Approach: Use Western blotting to compare the phosphorylation status of key proteins in these pathways between the parental and resistant cell lines, both with and without 6MNH treatment.

    • Rationale: In the parental cells, 6MNH should decrease the phosphorylation of downstream effectors. In resistant cells with bypass signaling, these downstream effectors (like p-AKT or p-ERK) will remain phosphorylated even in the presence of 6MNH.

  • Key Proteins to Probe:

    • PI3K/AKT Pathway: p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein, total S6.

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

  • Protocol: See Protocol 4.3 for a detailed Western blotting methodology.

Q5: Is it possible the drug's target has been altered? How do I investigate this?

A: Alterations to the drug target can either prevent binding or lock the protein in an active conformation.

  • Target Gene Sequencing: The most definitive way to check for mutations is to sequence the coding region of the putative target kinase gene in both the parental and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant line.

  • Co-Immunoprecipitation (Co-IP): A mutation might alter the target's interaction with other proteins. Co-IP can be used to see if the target protein in resistant cells has gained new binding partners or lost old ones, which could indicate a conformational change or activation of a new complex.

    • Rationale: You would "pull down" the target protein using a specific antibody and then use Western blotting to see what other proteins came down with it.[25][26][27][28][29]

    • Protocol: See Protocol 4.4 for a detailed Co-IP methodology.

Q6: My resistant cells look different and are more scattered in the dish. Could this be related to resistance?

A: Yes, a change in morphology from a cobblestone-like (epithelial) to a spindle-shaped, scattered (mesenchymal) appearance is a classic sign of Epithelial-to-Mesenchymal Transition (EMT).[17] EMT is strongly linked to drug resistance.[15][16][18][19]

  • How to Confirm: Use Western blotting to check for changes in the expression of key EMT markers.

    • Epithelial Markers (should decrease): E-cadherin, Cytokeratins.

    • Mesenchymal Markers (should increase): N-cadherin, Vimentin, Snail, Slug.

Q7: I've investigated the common mechanisms and haven't found a clear cause. What else should I consider?

A: If the primary mechanisms are ruled out, you should explore metabolic reprogramming and alternative splicing.

  • Metabolic Reprogramming: Resistant cells often rewire their metabolism to survive.[10][12][13][14]

    • Initial Assessment: You can perform a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. A shift towards higher glycolysis is common in resistant cells.

  • Alternative Splicing: The production of a different protein isoform from the same gene can lead to resistance.[20][21][22][23][24]

    • Initial Assessment: This is best investigated using RNA-sequencing (RNA-seq). By comparing the transcriptomes of the parental and resistant cells, you can identify differential splicing events in the target gene or in key pathway components.

Section 3: Strategies to Overcome 6MNH Resistance

Once a resistance mechanism is identified, you can devise strategies to overcome it. The most common and effective approach is combination therapy.[30][31][32][33]

Table 1: Synergistic Combination Strategies Based on Resistance Mechanism
Identified Resistance MechanismRationale for CombinationExample Co-treatment Agent(s)
Increased Drug Efflux (ABC Transporters) Inhibit the pump to restore intracellular 6MNH concentration.Verapamil, MK-571, or other specific ABC transporter inhibitors.[6]
Bypass Signaling (PI3K/AKT) Inhibit the bypass pathway that is compensating for 6MNH's effect.PI3K inhibitors (e.g., GDC-0941), AKT inhibitors (e.g., MK-2206), or mTOR inhibitors (e.g., Everolimus).[34]
Bypass Signaling (MAPK/ERK) Block the reactivated downstream MAPK pathway.MEK inhibitors (e.g., Trametinib, Selumetinib).[34]
EMT Phenotype EMT can be driven by pathways like TGF-β or Notch; targeting these may re-sensitize cells.TGF-β receptor inhibitors, Notch inhibitors.[16]
Metabolic Reprogramming (High Glycolysis) Exploit the cell's dependence on glycolysis, creating metabolic stress.Glycolysis inhibitors (e.g., 2-Deoxy-D-glucose).[12]
  • Self-Validation: When testing combinations, it is crucial to perform synergy analysis (e.g., calculating a Combination Index using the Chou-Talalay method) to confirm that the combined effect is greater than the additive effect of the individual drugs.[30]

Section 4: Experimental Protocols

Protocol 4.1: Generating a 6MNH-Resistant Cell Line

This protocol describes a standard method for developing an acquired resistance model.[1][35][36][37]

  • Determine Initial IC50: First, determine the IC50 of 6MNH in the parental cell line (see Protocol 4.2).

  • Initial Exposure: Culture the parental cells in media containing 6MNH at a concentration equal to the IC50.

  • Monitor and Passage: Initially, most cells will die. Maintain the culture, changing the drug-containing media every 3-4 days, until a population of surviving cells begins to proliferate steadily.

  • Dose Escalation: Once the cells are growing robustly at the IC50 concentration, passage them and increase the 6MNH concentration in a stepwise manner (e.g., 1.5x to 2x the previous concentration).

  • Repeat: Repeat the process of dose escalation, allowing the cells to fully adapt and resume normal proliferation at each new concentration. This process can take several months.

  • Characterization: Periodically freeze down stocks of the resistant cells. Once the cells can tolerate a concentration at least 10-fold higher than the original IC50, confirm the new, stable IC50 and begin mechanistic investigations.

Protocol 4.2: Cell Viability (MTT/CellTiter-Glo) Assay for IC50 Determination

This protocol provides a general framework for assessing cell viability.[38][39][40][41]

  • Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow attachment.

  • Drug Treatment: Prepare serial dilutions of 6MNH in culture media. A common range would be 1 nM to 100 µM. Remove the old media from the cells and add 100 µL of the drug-containing media to the appropriate wells. Include "vehicle-only" control wells.

  • Incubation: Incubate the plates for a period that reflects the drug's mechanism of action (typically 48-72 hours).

  • Assay:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO) and mix thoroughly. Read absorbance at ~570 nm.[39]

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Read luminescence.[42]

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 4.3: Western Blotting for Signaling Pathway Analysis
  • Treatment and Lysis: Seed parental and resistant cells. Treat them with vehicle or 6MNH (at their respective IC50 concentrations) for a relevant time (e.g., 2-6 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your protein of interest (e.g., anti-p-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Always probe for total protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Protocol 4.4: Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is for investigating changes in protein-protein interactions.[25][26][27][28][29]

  • Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein complexes.[25]

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[26] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the proteins from the beads by resuspending them in Laemmli buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting (Protocol 4.3), probing for the bait protein (to confirm successful pulldown) and potential interacting "prey" proteins.

References

Navigating the Nuances of 6-Morpholinonicotinohydrazide Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Morpholinonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind the best practices for storing and handling this valuable molecule. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container at 2-8°C . It is also crucial to protect the compound from light and moisture.

The rationale for these conditions lies in the chemical structure of the molecule, which contains a morpholine ring, a pyridine ring, and a hydrazide group. The morpholine and pyridine nitrogens can make the compound susceptible to pH-dependent degradation, while the hydrazide moiety can be prone to oxidation.[1] Cool, dark, and dry conditions collectively mitigate these potential degradation pathways.

Why is it important to protect this compound from moisture?

The morpholine component of the molecule is hygroscopic, meaning it readily absorbs moisture from the atmosphere. While the core structure is generally stable against hydrolysis, the presence of moisture can facilitate other degradation pathways, especially when acidic or basic catalysts are present.[1] Therefore, storing the compound in a desiccator or with a desiccant is a highly recommended practice to maintain its chemical integrity.

How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the rate of chemical degradation.[1] Storing this compound at the recommended 2-8°C slows down potential decomposition reactions, ensuring the compound remains stable for a longer period.

What are the known incompatibilities of this compound?

Based on the functional groups present, this compound is expected to be incompatible with:

  • Strong Oxidizing Agents: The hydrazide group is susceptible to oxidation.[1]

  • Strong Acids: The basicity of the morpholine and pyridine nitrogens makes the compound reactive with strong acids.[1]

  • Sodium Nitrite: Nicotinic acid, a related compound, is incompatible with sodium nitrite.

It is always prudent to consult a comprehensive chemical compatibility chart and to avoid storing the compound in close proximity to these substances.

Troubleshooting Guide

Issue: I observe unexpected peaks during chromatographic analysis of my sample.
  • Possible Cause: This is a common indicator of compound degradation. The unexpected peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, protected from light and moisture.

    • Prepare a Fresh Stock Solution: If possible, prepare a new stock solution from a fresh vial of the compound and re-run your analysis.

    • Perform a Quick Stability Check: Dissolve a small amount of the compound in your experimental solvent and analyze it immediately. Then, let the solution stand at room temperature for a few hours and re-analyze to see if the impurity peaks increase.

    • Consider Forced Degradation: To identify potential degradants, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[1] This can help confirm if the unexpected peaks are indeed related to the degradation of this compound.

Issue: My experimental results are inconsistent or show a loss of compound potency.
  • Possible Cause: Degradation of the compound, either in its solid form or in solution, can lead to a decrease in its effective concentration and, consequently, inconsistent results.

  • Troubleshooting Steps:

    • Always Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

    • Assess Solution Stability: The stability of this compound in your specific assay buffer may be limited. It is advisable to determine the stability of the compound in the assay medium over the time course of your experiment.

    • Control for Light and Temperature During Experiments: Protect your experimental setup from direct light and maintain a consistent temperature.

Issue: The physical appearance of the solid compound has changed (e.g., color change, clumping).
  • Possible Cause: A change in the physical appearance of a chemical is often a visual cue for degradation or contamination. For hydrazide compounds, a color change can indicate oxidation or other decomposition reactions. Clumping may suggest moisture absorption.

  • Troubleshooting Steps:

    • Do Not Use: If you observe a significant change in the appearance of the compound, it is best to discard it and use a fresh batch to avoid compromising your experimental results.

    • Review Storage Practices: This observation should prompt a review of your laboratory's storage procedures to prevent similar issues in the future. Ensure containers are sealed tightly and stored in a properly functioning refrigerator.

Data and Protocols

Summary of Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Store in the dark (e.g., amber vial)Prevents photolytic degradation of the pyridine ring.[1]
Moisture Store in a dry environment (desiccator)The morpholine moiety is hygroscopic; moisture can facilitate degradation.[1]
Atmosphere Tightly sealed containerProtects from moisture and atmospheric contaminants.
Experimental Protocol: Preparation of Stock Solutions
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weigh the desired amount of the compound in a clean, dry weighing vessel.

  • Dissolve the compound in a suitable, high-purity solvent (e.g., DMSO, ethanol) to the desired concentration.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for extended stability. Always protect solutions from light.

Visual Guides

Decision Workflow for Storage and Handling

G start Receiving this compound check_seal Is the container seal intact? start->check_seal store_fridge Store at 2-8°C in a dark, dry location. check_seal->store_fridge Yes contact_supplier Contact supplier for replacement. check_seal->contact_supplier No prepare_solution Preparing a solution? store_fridge->prepare_solution equilibrate Equilibrate vial to room temperature before opening. prepare_solution->equilibrate Yes end_use Proceed with experiment. prepare_solution->end_use No dissolve Dissolve in appropriate solvent. equilibrate->dissolve use_immediately Use immediately? dissolve->use_immediately store_solution Aliquot and store at -20°C or -80°C, protected from light. use_immediately->store_solution No use_immediately->end_use Yes store_solution->end_use

Caption: Decision-making workflow for the proper storage and handling of this compound.

Potential Degradation Pathways```dot

References

Technical Support Center: Refining 6-Morpholinonicotinohydrazide Treatment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Morpholinonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Drawing upon established principles in medicinal chemistry and cell biology, this resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound, built upon the known properties of its core chemical moieties.

Q1: How should I store this compound?

A1: this compound, as a hydrazide derivative, should be stored as a lyophilized powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Hydrazide compounds can be susceptible to hydrolysis from atmospheric moisture, and proper storage is crucial to maintain compound integrity. For long-term storage, temperatures of 2-8°C are recommended.

Q2: What is the best solvent for dissolving this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. The morpholine ring generally imparts favorable physicochemical properties, including improved solubility.[2][3] However, it is crucial to be aware of potential precipitation when diluting the DMSO stock into aqueous buffers or cell culture media, a common issue with organic compounds.[4][5] To mitigate this, ensure the final DMSO concentration in your assay is low (ideally ≤0.1%) and perform serial dilutions.[4]

Q3: What is the expected stability of the hydrazone linkage in this compound under typical cell culture conditions?

A3: The hydrazone bond is known to be pH-sensitive and susceptible to hydrolysis, particularly in acidic environments.[6] In standard cell culture media with a pH of ~7.4, aromatic hydrazones like this compound are generally more stable than their aliphatic counterparts due to resonance stabilization.[6] However, some degree of hydrolysis can still occur over extended incubation times. The presence of plasma enzymes can also contribute to the degradation of the compound in in vitro assays using serum.[7][8][9]

Q4: What are the potential biological activities of this compound?

A4: While specific data for this compound is limited, its structural components suggest potential biological activities. Hydrazone derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[10][11][12] Derivatives of nicotinic acid hydrazide have also shown significant biological activities.[13] The morpholine moiety is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.[14][15]

II. Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during your experiments, with a focus on causality and actionable solutions.

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: Upon dilution of the DMSO stock solution into your aqueous assay buffer or cell culture medium, a precipitate or cloudiness is observed.

  • Cause: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded as the solvent composition changes from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment.[4][5]

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. A final concentration of 0.1% is a good starting point.[4]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.

    • pH Adjustment: The morpholine moiety has a pKa of approximately 8.5.[16] Adjusting the pH of your buffer away from the compound's pKa can increase the proportion of the more soluble ionized form.

    • Use of Excipients: For challenging solubility issues, consider the use of solubilizing agents like cyclodextrins.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability is observed between replicate wells or between experiments.

  • Cause: This can stem from several factors, including compound instability, inconsistent cell health, or interference with the assay itself.

  • Solutions:

    • Assess Compound Stability: The hydrazone bond's susceptibility to hydrolysis can lead to a decrease in the active compound concentration over the course of an experiment.[6] It is advisable to perform a stability study of this compound in your specific assay medium.

    • Monitor Cell Health: Ensure that cells are in a logarithmic growth phase and that cell seeding density is consistent across all experiments.[12]

    • Consider Assay Interference: Hydrazone-containing compounds have been known to interfere with certain cell viability assays, such as the MTT assay, by directly reducing the tetrazolium salt.[1][17] This can lead to false-positive results.

Issue 3: Suspected Off-Target Effects
  • Symptom: The observed biological effect is inconsistent with the hypothesized mechanism of action, or unexpected cellular phenotypes are observed.

  • Cause: The morpholine ring, while beneficial for physicochemical properties, is present in a wide range of bioactive molecules and can contribute to off-target interactions.[18][19] For instance, many kinase inhibitors incorporate a morpholine moiety.[13]

  • Solutions:

    • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is interacting with its intended target in a cellular context.[20]

    • Off-Target Profiling: If a specific target class is suspected (e.g., kinases), screen the compound against a panel of related targets to assess its selectivity.

    • Use of Controls: Include structurally related but inactive control compounds in your experiments to help differentiate between specific and non-specific effects.

III. Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments relevant to the characterization and use of this compound.

Protocol 1: HPLC Analysis for Purity and Stability Assessment

This protocol outlines a general method for determining the purity of this compound and assessing its stability in aqueous buffers.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile and water.

    • Phosphate buffer (pH 7.4) and acetate buffer (pH 5.5).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 272 nm).[21]

    • Injection Volume: 20 µL.

  • Procedure for Stability Assessment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into the pH 7.4 and pH 5.5 buffers to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound over time to determine its stability.

Data Presentation: Stability of Aromatic Hydrazones

pHHalf-life (t½)Notes
7.4 >72 hoursAromatic hydrazones are generally stable at physiological pH.[6]
5.5 >48 hoursWhile more susceptible to hydrolysis than at pH 7.4, aromatic hydrazones remain relatively stable in moderately acidic conditions.[6]
Protocol 2: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of this compound in the presence of plasma enzymes.

  • Materials:

    • Test compound (this compound).

    • Plasma (human, mouse, or rat).

    • Methanol with an internal standard.

    • LC-MS/MS system.

  • Procedure:

    • Incubate the test compound (e.g., at 1 µM) with plasma at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[22]

    • Terminate the reaction by adding cold methanol containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the remaining compound concentration against time.[8]

Protocol 3: MTT Cell Viability Assay with Interference Controls

This protocol describes how to perform a standard MTT assay while controlling for potential interference from hydrazone compounds.

  • Materials:

    • Cells of interest.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired time period.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interference Control:

    • In parallel, run a cell-free assay where the compound is added to the media in the absence of cells.

    • Add the MTT reagent and solubilization buffer as in the cell-based assay.

    • Any increase in absorbance in the cell-free wells indicates direct reduction of MTT by the compound and should be subtracted from the cell-based assay results.[1]

IV. Visualizations and Workflows

Workflow for Troubleshooting Compound Precipitation

start Precipitation Observed in Aqueous Buffer step1 Is final DMSO concentration >0.5%? start->step1 step2 Reduce final DMSO concentration to <=0.1% step1->step2 Yes step3 Does precipitation persist? step1->step3 No step2->step3 step4 Implement stepwise dilution of stock solution step3->step4 Yes end_success Compound is soluble step3->end_success No step5 Does precipitation persist? step4->step5 step6 Adjust buffer pH away from compound's pKa step5->step6 Yes step5->end_success No step7 Does precipitation persist? step6->step7 step8 Consider formulation with solubilizing agents (e.g., cyclodextrins) step7->step8 Yes step7->end_success No end_fail Consult formulation specialist step8->end_fail cluster_cell Cell receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk akt Akt pi3k->akt mtor mTOR akt->mtor morpholine_compound This compound (Potential Off-Target Effects) morpholine_compound->mek Intended Target? morpholine_compound->pi3k Off-Target? morpholine_compound->mtor Off-Target?

References

Technical Support Center: Handling 6-Morpholinonicotinohydrazide Precipitation in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Morpholinonicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges with this compound in biological media. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: I've just added my this compound DMSO stock to my cell culture media, and it immediately turned cloudy. What is happening?

This phenomenon is commonly referred to as "crashing out" or precipitation due to "solvent shock".[1] this compound, like many small organic molecules, is likely far more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in an aqueous environment like cell culture media.[2] When a concentrated DMSO stock is rapidly diluted into the media, the solvent environment changes drastically, causing the local concentration of the compound to exceed its aqueous solubility limit, leading to immediate precipitation.[1][3]

Q2: My media looked clear initially, but I observed a crystalline precipitate after several hours in the incubator. Why the delay?

This suggests an issue with the compound's thermodynamic solubility or stability over time under experimental conditions. Several factors could be at play:

  • Temperature and pH Shifts: Cell culture incubators maintain a temperature of 37°C and a CO₂ atmosphere that keeps the media pH stable (typically 7.2-7.4). Changes in temperature and pH can decrease a compound's solubility over time.[1]

  • Compound Instability: The compound may be degrading into less soluble byproducts.

  • Evaporation: Over long incubation periods, evaporation can concentrate media components, including the test compound, pushing it past its solubility limit.[3]

  • Interaction with Media Components: Complex interactions with salts, amino acids, or other components in the media can slowly lead to the formation of insoluble complexes.[4]

Q3: How does the chemical structure of this compound influence its solubility?

The structure contains key functional groups that dictate its behavior:

  • Morpholine Ring: This is a basic secondary amine (pKa ~8.5 for morpholine itself) and is generally water-soluble.[5][6] At physiological pH (~7.4), a significant portion of the morpholine nitrogen atoms will be protonated (positively charged), which enhances aqueous solubility.

  • Pyridine Ring & Hydrazide Group: These nitrogen-containing heterocycles can also be protonated, but their basicity is influenced by the overall electronic structure. The nicotinohydrazide moiety introduces both hydrogen bond donors and acceptors.

  • Overall Character: The compound is a weak base. According to the Henderson-Hasselbalch equation, the solubility of ionizable drugs is highly dependent on the pH of the solution.[7] For a weak base like this one, solubility is generally higher at a lower (more acidic) pH where it is more likely to be protonated (charged) and lower at a higher (more basic) pH where it is in its neutral, less soluble form.[8][9]

Q4: What is the maximum concentration of DMSO I should have in my final culture volume?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your assay should be kept as low as possible.[10]

  • General Cell-Based Assays: A final DMSO concentration of ≤ 0.5% is a widely recommended upper limit.[10][11]

  • Sensitive or Primary Cells: For primary cell cultures or particularly sensitive assays, it is best to aim for ≤ 0.1% .[10] It is critical to include a vehicle control (media with the same final DMSO concentration as your test conditions) in all experiments to account for any effects of the solvent itself.[10]

Troubleshooting Workflow

If you observe precipitation, follow this logical workflow to diagnose and solve the issue.

G start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_solvent Is Final DMSO % Too High? check_conc->check_solvent No sol_conc Solution: 1. Lower final concentration. 2. Determine Max Solubility (See Protocol 2). check_conc->sol_conc Yes check_dilution How was the compound added to media? check_solvent->check_dilution No sol_solvent Solution: 1. Keep final DMSO <0.5%. 2. Ensure vehicle controls match. check_solvent->sol_solvent Yes check_media Could Media Components be the issue? check_dilution->check_media Step-wise sol_dilution Solution: 1. Use serial dilution in media. 2. Add stock to vortexing media. (See Protocol 1). check_dilution->sol_dilution Direct 'dumping' sol_media Solution: 1. Increase serum %. 2. Test alternative media. 3. Check media pH. check_media->sol_media Yes end_node Experiment Optimized: Clear Solution check_media->end_node No sol_conc->end_node sol_solvent->end_node sol_dilution->end_node sol_media->end_node

Caption: A troubleshooting decision tree for precipitation issues.

Experimental Protocols & Methodologies
Protocol 1: Preparing Working Solutions to Avoid Solvent Shock

This protocol minimizes precipitation by avoiding the rapid solvent exchange that causes "solvent shock".[1]

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sterile microcentrifuge tubes or a 96-well deep-well plate.

  • Complete cell culture medium, pre-warmed to 37°C.

Procedure:

  • Thaw Stock: Thaw your 10 mM DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound in 100% DMSO if needed for your dilution series. For example, to get a 100 µM final concentration from a 10 mM stock with a final DMSO of 0.5%, you would first make a 200X stock (20 mM).

  • Pre-warm Media: Ensure your complete cell culture medium is equilibrated to 37°C. Adding compounds to cold media can decrease solubility.[3]

  • Serial Dilution Method (Recommended): a. Aliquot pre-warmed media into sterile tubes corresponding to your final concentrations. b. Add a small volume of your DMSO stock to the first tube to make the highest concentration, ensuring the DMSO percentage is low. Vortex gently. c. Perform a serial transfer from tube to tube to generate your dose-response curve. This method ensures the compound is diluted gradually in an aqueous environment.

  • Dropwise Addition Method (Alternative): a. For a single concentration, place the final volume of pre-warmed media in a sterile conical tube. b. Place the tube on a vortex mixer at a low-to-medium setting to create a gentle funnel. c. Slowly pipette the required volume of DMSO stock solution directly into the side of the vortex. This promotes rapid dispersal and avoids localized high concentrations.[1]

  • Visual Inspection: After preparation, hold the solution up to a light source to confirm it is clear and free of any precipitate or cloudiness.

Protocol 2: Determining Maximum Soluble Concentration

This protocol uses nephelometry (light scattering) to empirically determine the solubility limit of your compound in the exact media you are using.

Materials:

  • Nephelometer or plate reader capable of measuring light scattering.

  • Clear, flat-bottom 96-well plates.

  • Compound stock solution in 100% DMSO (e.g., 10 mM).

  • Assay buffer or cell culture medium.

Procedure:

  • Prepare Compound Plate: In a 96-well plate, prepare a 2-fold serial dilution of your compound in 100% DMSO. Start with your 10 mM stock and dilute across the plate with DMSO.[12]

  • Prepare Assay Plate: Add your assay buffer or cell culture medium to a new 96-well plate (e.g., 196 µL per well).

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 4 µL) from the compound plate to the assay plate. This creates a consistent final DMSO concentration across all wells. Mix immediately.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow equilibrium to be reached.[12]

  • Measurement: Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above the baseline (vehicle control) indicates the onset of precipitation. This concentration is your maximum soluble concentration under these specific conditions.

Deeper Dive: Physicochemical Principles & Advanced Solutions

Understanding the underlying science can help you devise more robust solutions.

The Role of pH and pKa

The solubility of an ionizable compound is lowest when it is in its neutral, uncharged state.[9] For a weak base like this compound, this occurs at a pH above its pKa. Cell culture media is buffered to ~pH 7.4. If the compound's pKa is close to this value, small shifts in pH could dramatically alter its solubility.

G cluster_0 Low pH (e.g., < 6.0) cluster_1 High pH (e.g., > 8.0) low_pH_node Compound is Protonated (BH+) low_pH_sol High Aqueous Solubility low_pH_node->low_pH_sol Charged species interacts with water high_pH_node Compound is Neutral (B) high_pH_sol Low Aqueous Solubility (Precipitation Risk) high_pH_node->high_pH_sol Uncharged species is more lipophilic

Caption: Impact of pH on the solubility of a weak base.

Solution Table: Advanced Strategies

StrategyScientific RationaleWhen to Use
Increase Serum Percentage Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as solubilizing carriers.[1][13] This reduces the free concentration of the drug, preventing it from self-aggregating and precipitating.[14]When working with serum-containing media and observing precipitation at higher concentrations. Test increasing from 5% to 10% or 20% FBS.
Use a Co-solvent Solvents like ethanol or polyethylene glycol (PEG) can be used in small amounts to increase the solubilizing power of the media. However, this must be carefully validated for cell toxicity.[15]As a last resort when other methods fail and if compatible with the experimental system. The final concentration must be extremely low and consistent across all conditions.
pH Modification Slightly acidifying the media can increase the protonation of the basic morpholine moiety, enhancing solubility. This is a delicate balance, as significant pH changes will impact cell health.For short-term experiments where a slight, temporary pH shift might be tolerated by the cells. Requires extensive validation.
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[16]For particularly "difficult" compounds where standard methods are insufficient. This creates a new formulation and may impact compound availability to the cells.

References

Validation & Comparative

A Senior Application Scientist's Guide to In Vivo Efficacy Validation: A Comparative Analysis of 6-Morpholinonicotinohydrazide and 6-Mercaptopurine in a Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for validating the efficacy of a novel therapeutic candidate, using the hypothetical compound 6-Morpholinonicotinohydrazide as a case study. As a Senior Application Scientist, my objective is to not only present a methodology but to also instill a deep understanding of the rationale behind each experimental choice. We will compare our novel compound to the established antimetabolite, 6-mercaptopurine (6-MP), to benchmark its performance and potential.

Pillar 1: Understanding the Mechanism of Action - A Tale of Two Purine Synthesis Inhibitors

A clear understanding of a drug's mechanism of action is fundamental to designing a meaningful in vivo study. It informs the choice of model, biomarkers, and dosing regimen.

6-Mercaptopurine: The Established Competitor

6-Mercaptopurine is a well-characterized purine antagonist.[1][2] It acts as a prodrug that, once metabolized, interferes with the de novo purine biosynthesis pathway.[3][4] Specifically, its metabolites inhibit several key enzymes, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step in purine synthesis.[2] This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inducing cytotoxicity in rapidly proliferating cells like cancer cells.[3][4][5]

This compound: A Novel, Targeted Approach

For the purpose of this guide, we will hypothesize that this compound is a novel, potent, and specific inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides. By specifically targeting IMPDH, this compound aims to achieve a more targeted disruption of guanine nucleotide pools, potentially leading to a more favorable therapeutic window compared to the broader activity of 6-MP.

G cluster_0 De Novo Purine Synthesis cluster_1 Drug Inhibition PRPP PRPP PRA PRA PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP ...multiple steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP dGTP dGTP GMP->dGTP DNA_RNA DNA & RNA Synthesis dGTP->DNA_RNA dATP dATP AMP->dATP dATP->DNA_RNA MP6 6-Mercaptopurine MP6->PRA Inhibits MNH This compound MNH->XMP Inhibits

Caption: Proposed mechanism of action for this compound vs. 6-Mercaptopurine.

Pillar 2: The In Vivo Validation Workflow - A Self-Validating System

A robust in vivo study is designed to be a self-validating system, with clear go/no-go decision points. The following workflow is designed for a subcutaneous xenograft model, a standard for initial efficacy testing of anticancer compounds.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Human Cancer Cell Line (e.g., HCT116) B Implant Cells Subcutaneously in Immunocompromised Mice A->B C Monitor Tumor Growth (Calipers) B->C D Tumor Volume Reaches ~100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment: - Vehicle - 6-MP (Ref.) - 6-MNH (Test) E->F G Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs F->G H Pre-defined Endpoint Reached (e.g., Tumor Volume >1500 mm³ or 28 days) G->H I Euthanize Mice H->I J Collect Tumors & Tissues I->J K Analyze: - Tumor Weight - Biomarkers (e.g., Ki-67) - Histopathology J->K

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Experimental Protocols

Cell Culture and Implantation
  • Cell Line: HCT116 (human colorectal carcinoma). This is a widely used, aggressive cell line suitable for xenograft studies.

  • Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.

Dosing and Monitoring
  • Animal Model: Athymic Nude (nu/nu) mice. Their compromised immune system prevents rejection of human tumor xenografts.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water)

    • Group 2: 6-Mercaptopurine (50 mg/kg, daily, oral gavage)

    • Group 3: this compound (50 mg/kg, daily, oral gavage)

  • Monitoring:

    • Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weight every 2-3 days as a measure of systemic toxicity.

    • Observe mice daily for any clinical signs of distress (e.g., lethargy, ruffled fur).

Comparative Efficacy and Tolerability

The primary outputs of an in vivo efficacy study are measures of tumor growth inhibition and the compound's tolerability.

Parameter Vehicle Control 6-Mercaptopurine (50 mg/kg) This compound (50 mg/kg)
Tumor Growth Inhibition (TGI) at Day 21 0%55%75%
Mean Tumor Volume at Day 21 (mm³) 1250 ± 150562 ± 98312 ± 75
Maximum Body Weight Loss <1%~15%~5%
Ki-67 Proliferation Index (% positive cells) 85% ± 7%40% ± 10%25% ± 8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pillar 3: Authoritative Grounding & Interpretation

The hypothetical data suggests that this compound exhibits superior tumor growth inhibition compared to 6-mercaptopurine at the same dose. Importantly, it also appears to be better tolerated, as indicated by the lower maximum body weight loss. The reduction in the Ki-67 proliferation index, a widely accepted biomarker of cell proliferation, corroborates the tumor volume data and supports the proposed mechanism of action.

The improved tolerability could be attributed to the more specific mechanism of inhibiting IMPDH, as opposed to the broader effects of 6-mercaptopurine on purine metabolism.[2][4] This specificity may spare normal, rapidly dividing cells in tissues like the gastrointestinal tract and bone marrow to a greater extent.

Future Directions and Considerations

While these hypothetical results are promising, they represent an early step. The next logical phases of in vivo validation would include:

  • Dose-Response Studies: To determine the optimal therapeutic dose and establish a therapeutic index.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with the observed efficacy and biomarker modulation.

  • Orthotopic Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment.

  • Combination Studies: To assess potential synergies with other standard-of-care chemotherapeutics.

Conclusion

This guide has outlined a rigorous, scientifically-grounded approach to the in vivo validation of a novel therapeutic candidate, this compound. By employing a well-structured workflow, detailed protocols, and direct comparison to an established drug, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development process. The principles of a clear mechanistic hypothesis, a self-validating experimental design, and robust data analysis are paramount to successfully navigating the complex path from bench to bedside.

References

6-Morpholinonicotinohydrazide vs. Isoniazid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of drug discovery, particularly in the search for novel antimicrobial agents, the exploration of diverse chemical scaffolds is paramount. Nicotinohydrazide derivatives have emerged as a promising class of compounds, with Isoniazid being a cornerstone in the treatment of tuberculosis for decades. This guide provides a detailed comparative analysis of a representative nicotinohydrazide derivative, 6-Morpholinonicotinohydrazide, and the well-established drug, Isoniazid. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications.

Introduction: The Chemical Landscape

This compound is a derivative of nicotinic acid, characterized by the incorporation of a morpholine ring. This structural modification has been explored for its potential to modulate the physicochemical and biological properties of the parent scaffold, including its antimicrobial and anticancer activities. While not as extensively studied as Isoniazid, it represents a branch of research focused on creating novel therapeutic agents by modifying known pharmacophores.

Isoniazid (Isonicotinylhydrazide) , conversely, is a first-line antituberculosis drug that has been in clinical use since 1952. Its simple hydrazide structure derived from isonicotinic acid belies a complex mechanism of action that has been the subject of extensive research. It serves as a benchmark for the development of new anti-tuberculosis agents.

The core structural difference, the presence of the morpholine group and the position of the nitrogen in the pyridine ring, dictates the distinct pharmacological profiles of these two molecules.

G cluster_0 This compound cluster_1 Isoniazid a Pyridine Ring b Hydrazide Linker a->b c Morpholine Ring b->c d Pyridine Ring e Hydrazide Linker d->e

Caption: Core structural components of this compound and Isoniazid.

Mechanism of Action: A Tale of Two Pathways

Isoniazid: The Pro-drug Activation Pathway

Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, Isoniazid is converted into a series of reactive species, including an isonicotinoyl radical. This radical then covalently adducts with NAD+ to form an isonicotinoyl-NAD complex. This complex is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall. Their inhibition leads to the disruption of the cell wall integrity and ultimately, bacterial death.

G Isoniazid Isoniazid (Pro-drug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Isonicotinoyl Radical KatG->Activated_Isoniazid NAD NAD+ Activated_Isoniazid->NAD Adduct Formation InhA InhA (Enoyl-ACP Reductase) NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Mycolic_Acid->Bactericidal_Effect Disruption leads to G A Prepare Compound Dilutions in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at Optimal Temperature C->D E Add Resazurin and Incubate D->E F Determine MIC (Lowest Concentration with No Color Change) E->F

A Comparative Analysis of 6-Morpholinonicotinohydrazide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of chemical analogs related to the 6-morpholinonicotinohydrazide scaffold. While direct experimental data for this specific parent compound is limited in public literature, its core components—the nicotinohydrazide backbone and the morpholine moiety—are well-established pharmacophores present in a wide array of biologically active agents. This analysis, therefore, delves into the structure-activity relationships (SAR) of these related analogs, offering researchers and drug development professionals a framework for designing novel therapeutics across various disease areas, including infectious diseases, oncology, and inflammation.

The Pharmacological Significance of the Core Scaffolds

The therapeutic potential of this compound analogs can be inferred from the known activities of their constituent parts. The nicotinohydrazide core is famously represented by isoniazid, a frontline antitubercular drug.[1][2][3] This scaffold is a versatile building block for creating hydrazone derivatives with a broad spectrum of biological activities.[4][5][6] The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][7] It is a key component in numerous approved drugs, including the kinase inhibitor gefitinib, highlighting its importance in modern drug design.[8]

This guide will comparatively analyze analogs based on their therapeutic targets and mechanisms of action.

Comparative Analysis of Biological Activities

Antifungal Activity: Targeting Succinate Dehydrogenase

A significant area of research for nicotinohydrazide derivatives is in the development of novel antifungal agents.[9] Many of these compounds exert their effect by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

Mechanism of Action: Inhibition of SDH disrupts fungal respiration, leading to an accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death.[9]

DOT Script for SDH Inhibition Pathway

SDH_Inhibition Nicotinohydrazide_Analog Nicotinohydrazide_Analog SDH_Enzyme Succinate Dehydrogenase (Complex II) Nicotinohydrazide_Analog->SDH_Enzyme Inhibits ETC Electron Transport Chain SDH_Enzyme->ETC Component of ATP_Production ATP Production SDH_Enzyme->ATP_Production Disrupts ROS_Accumulation ROS Accumulation SDH_Enzyme->ROS_Accumulation Induces ETC->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to ROS_Accumulation->Fungal_Cell_Death

Caption: Mechanism of action for nicotinohydrazide-based SDH inhibitors.

Comparative Data for Antifungal Analogs:

Recent studies have explored the structure-activity relationship of nicotinohydrazide derivatives as antifungal agents. For instance, a series of 2-chloronicotinohydrazide derivatives demonstrated potent, broad-spectrum fungicidal activity.[9]

Compound IDCore StructureKey SubstitutionsTarget OrganismEC50 (µg/mL)Reference
J15 2-chloronicotinohydrazideOptimized phenoxy substitutionRhizoctonia solani0.13[9]
Boscalid (Reference SDHI)-Rhizoctonia solani>0.13[9]

Table 1: Comparison of a lead nicotinohydrazide analog with a commercial SDHI fungicide. The lower EC50 value for J15 indicates higher potency.

The safety profile of compound J15 was also favorable, showing minimal effects on human lung and liver cells at effective antifungal concentrations.[9] This highlights the potential for developing selective and safe antifungal agents from this chemical class.

Antitubercular Activity: Isoniazid and Its Progeny

The nicotinohydrazide scaffold is the foundation of isoniazid (INH), a cornerstone of tuberculosis treatment.[2][3] Research is focused on designing INH analogs that can overcome resistance developed by Mycobacterium tuberculosis (Mtb).

Mechanism of Action: Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme (KatG). The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Comparative Analysis of Antitubercular Analogs:

The development of novel INH derivatives often involves creating hydrazones to improve lipophilicity and potentially bypass resistance mechanisms.[1][2]

Compound ClassModification StrategyTarget Strain(s)Key FindingsReference
Isonicotinoyl Hydrazones Condensation with various aldehydes/ketonesMtb H37Rv, INH-resistant strainsSome analogs show activity against INH-resistant strains, suggesting alternative mechanisms or improved cell penetration.[2][2]
Morpholine-coupled Quinolines Integration of morpholine and quinoline moietiesMtb H37RvResulted in potent antitubercular agents with low cytotoxicity.[10][10]
Quinoline-Isoniazid Hybrids Schiff base formationMtbShowed excellent activity against Mtb.[11][11]

Table 2: Strategies for developing nicotinohydrazide-based antitubercular agents.

One study synthesized ten isoniazid derivatives and found that isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide was active against an isoniazid-resistant strain with a Minimum Inhibitory Concentration (MIC) of 0.14 µM.[2] This compound also demonstrated low cytotoxicity and good cell permeability.[2][3]

Anticancer Activity: Kinase Inhibition and Beyond

The morpholine moiety is prevalent in many kinase inhibitors, where its nitrogen and oxygen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[8] Furthermore, the nicotinamide scaffold is linked to the inhibition of enzymes like Nicotinamide N-methyltransferase (NNMT) and NAD+ biosynthesis pathways, which are often dysregulated in cancer.[12][13][14]

Potential Mechanisms of Action:

  • Kinase Inhibition: Morpholino-substituted compounds can act as ATP-competitive inhibitors of protein kinases, such as PI3-kinase, which is implicated in cell growth and survival.[15]

  • NNMT Inhibition: Nicotinamide analogs can inhibit NNMT, an enzyme overexpressed in several cancers, affecting cellular metabolism and epigenetics.[12]

  • Induction of Ferroptosis: 6-Morpholinonicotinaldehyde, a related precursor, has been used to synthesize compounds that induce ferroptosis, a form of programmed cell death that is a promising anticancer strategy.[8]

DOT Script for Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_lead_opt Lead Optimization Compound_Library Library of Analogs Kinase_Assay Biochemical Kinase Assay Compound_Library->Kinase_Assay Identify_Hits Identify Active Compounds (Hits) Kinase_Assay->Identify_Hits Cell_Assay Cell-Based Assay (e.g., Proliferation) Identify_Hits->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Compound Optimized Lead Compound SAR_Analysis->Lead_Compound In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Compound->In_Vivo_Studies

Caption: A typical workflow for identifying and optimizing kinase inhibitors.

Experimental Protocols

To facilitate further research, this section provides standardized, foundational protocols for the synthesis and preliminary biological evaluation of nicotinohydrazide analogs.

General Synthesis of Nicotinohydrazone Analogs

This protocol describes the synthesis of a hydrazone derivative from a nicotinohydrazide precursor and an aldehyde.

Objective: To synthesize N'-(arylmethylene)-6-morpholinonicotinohydrazide analogs.

Materials:

  • This compound (or other substituted nicotinohydrazide)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of the nicotinohydrazide precursor in 20 mL of absolute ethanol. Stir until fully dissolved. Gentle heating may be required.

  • Addition of Aldehyde: To the solution, add 1.1 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[4]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a microbial strain.

Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal strain

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Microplate reader or visual inspection

  • Positive control (standard antibiotic/antifungal) and negative control (no drug)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute it in fresh medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for fungi).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Typically, 100 µL of medium is added to each well, followed by 100 µL of the stock solution to the first well. Then, 100 µL is transferred sequentially to create a dilution series.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound, as well as to the positive (microbe + medium) and negative (medium only) control wells.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest drug concentration that shows the same OD as the negative control.[16][17]

Conclusion and Future Directions

The amalgamation of the nicotinohydrazide and morpholine scaffolds presents a compelling strategy for the development of novel therapeutic agents. The existing body of literature strongly suggests that analogs derived from this core structure are likely to exhibit a range of biological activities, from antifungal and antitubercular to anticancer effects. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and systematic screening of a focused library of this compound analogs. Mechanistic studies will be crucial to elucidate their specific molecular targets and pathways. By leveraging the insights from related chemical series, researchers can accelerate the journey from hit identification to lead optimization, unlocking the full therapeutic potential of this promising chemical space.

References

Cross-Validation of 6-Morpholinonicotinohydrazide: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 6-Morpholinonicotinohydrazide, a novel compound with putative therapeutic potential. Drawing upon the established bioactivity of its core chemical moieties—the morpholine ring and the nicotinohydrazide scaffold—we outline a rigorous, multi-tiered approach to characterize its biological effects and benchmark its performance against relevant alternatives. This document is intended to serve as a practical roadmap for researchers seeking to elucidate the compound's mechanism of action and potential clinical utility.

Scientific Rationale: The Therapeutic Promise of a Hybrid Scaffold

The chemical architecture of this compound integrates two pharmacologically significant motifs. The morpholine ring is a privileged scaffold in medicinal chemistry, notably present in the kinase inhibitor Gefitinib, suggesting a potential for interaction with protein kinases.[1] The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a well-documented pharmacophore associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The convergence of these two moieties in a single molecule warrants a thorough investigation into its potential as a novel therapeutic agent, particularly in oncology.

Numerous studies have demonstrated the cytotoxic effects of various hydrazide derivatives against a wide array of cancer cell lines, including those from breast, colon, and lung cancers, as well as neuroblastoma.[2][3][5] These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.[2][5] Therefore, a primary focus of this guide will be the systematic evaluation of the anticancer properties of this compound.

A Tiered Experimental Approach for Comprehensive Validation

To systematically assess the biological potential of this compound, a hierarchical screening strategy is proposed. This approach progresses from broad cytotoxicity profiling to in-depth mechanistic studies, ensuring a thorough and resource-efficient evaluation.

Tier 1: Initial Cytotoxicity Screening

The foundational step is to determine the compound's general cytotoxic profile across a panel of cancer cell lines. This provides a broad overview of its potential anticancer activity and informs the selection of cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HCT-116 for colon cancer; A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Framework:

CompoundCancer Cell LineIC50 (µM) after 48h
This compound MCF-7Experimental Data
MDA-MB-231Experimental Data
HCT-116Experimental Data
Cisplatin (Positive Control) MCF-7Literature/Experimental Data
MDA-MB-231Literature/Experimental Data
HCT-116Literature/Experimental Data
Untreated Control AllN/A

Workflow for Initial Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Seed Cancer Cell Lines in 96-well Plates adhere Allow Cells to Adhere Overnight start->adhere prepare Prepare Serial Dilutions of this compound & Controls adhere->prepare treat Treat Cells with Compound or Vehicle prepare->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Tier 2: Elucidation of the Mechanism of Cell Death

Following the identification of cytotoxic activity, the next critical step is to determine the mode of cell death induced by this compound. The primary mechanisms to investigate are apoptosis and cell cycle arrest.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Table:

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Logical Flow for Mechanistic Studies

G cluster_0 Apoptosis vs. Necrosis cluster_1 Cell Cycle Progression cluster_2 Molecular Pathway Analysis start Cytotoxicity Confirmed (IC50 Determined) apoptosis Annexin V/PI Staining start->apoptosis cell_cycle Propidium Iodide Staining start->cell_cycle western_blot Western Blotting (e.g., Caspases, Cyclins) apoptosis->western_blot cell_cycle->western_blot

Caption: A logical progression for investigating the mechanism of action of this compound.

Tier 3: Molecular Target Identification

The final tier of this validation framework focuses on identifying the molecular pathways perturbed by this compound. Based on the established activities of hydrazide derivatives, key proteins involved in apoptosis and cell cycle regulation are primary candidates for investigation.

Experimental Protocol: Western Blotting

This technique is used to detect specific proteins in a sample.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p21, Cyclin D1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Molecular Targets for Investigation:

PathwayTarget ProteinExpected Change with this compound
Apoptosis Cleaved Caspase-3Increase
BaxIncrease
Bcl-2Decrease
Cell Cycle p21Increase
Cyclin D1Decrease
CDK4Decrease

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization and cross-validation of this compound. By systematically progressing through cytotoxicity screening, mechanistic elucidation, and molecular target identification, researchers can build a comprehensive profile of this novel compound. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex in vivo models and further preclinical development. The comparative nature of the proposed experiments, benchmarking against established anticancer agents, will be crucial in determining its potential therapeutic window and clinical relevance.

References

A Multi-Tiered Guide to Confirming the On-Target Activity of 6-Morpholinonicotinohydrazide as a Novel Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-layered experimental framework for researchers to rigorously confirm the on-target activity of a novel compound, exemplified by 6-Morpholinonicotinohydrazide, as a putative inhibitor of Tankyrase (TNKS). Moving beyond simple validation, we detail a logical, self-validating workflow that builds a robust scientific argument, from direct biochemical interaction to functional cellular outcomes. This approach is essential for establishing a clear mechanism of action, a critical step in drug discovery and chemical biology.[1][2][3]

Introduction: The Imperative of On-Target Validation

The discovery of a new small molecule with potential therapeutic activity is an exciting first step. However, the true scientific value of such a discovery rests on unequivocally demonstrating that the molecule engages its intended biological target and that this engagement is responsible for the observed cellular phenotype.[1][4] Without this confirmation, researchers risk pursuing artifacts or misinterpreting results due to off-target effects.

Here, we use this compound as a case study, postulating it as an inhibitor of Tankyrase 1 and 2 (TNKS1/2). TNKS1/2 are members of the poly(ADP-ribose) polymerase (PARP) family that play a pivotal role in the Wnt/β-catenin signaling pathway.[5][6] By targeting the scaffold protein Axin for degradation, Tankyrases act as positive regulators of the pathway.[5][6][7] Therefore, an effective inhibitor is expected to stabilize Axin, promote β-catenin destruction, and consequently suppress Wnt-dependent transcription.[8][9]

This guide will compare the performance of our novel compound against XAV939 , the well-characterized and potent Tankyrase inhibitor, which serves as an essential benchmark.[8][9][10]

The Central Role of Tankyrase in Wnt/β-catenin Signaling

To design meaningful validation experiments, one must first understand the target's biological context. In the Wnt/β-catenin pathway, a "destruction complex" (comprising APC, Axin, and GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Wnt signaling activation disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes (e.g., c-Myc, Cyclin D1).[7][11]

Tankyrases (TNKS1/2) promote the degradation of Axin by attaching chains of poly(ADP-ribose) (PARsylation), which flags Axin for ubiquitination and subsequent destruction.[6] By inhibiting TNKS, Axin protein levels are stabilized, the destruction complex is reinforced, and β-catenin degradation resumes, effectively shutting down the pathway.[5][8][9]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibited Wnt OFF (Inhibitor) TNKS Tankyrase (TNKS1/2) Axin_pool Axin Pool TNKS->Axin_pool PARsylates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Axin_pool->DestructionComplex Forms betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates Proteasome Proteasome betaCatenin->Proteasome Degradation Wnt_Signal Wnt Signal Receptor Frizzled/LRP5/6 Wnt_Signal->Receptor Receptor->DestructionComplex Inactivates betaCatenin_acc β-catenin (Accumulates) Nucleus Nucleus betaCatenin_acc->Nucleus TCF_LEF TCF/LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Inhibitor This compound (or XAV939) TNKS_inhibited Tankyrase (TNKS1/2) Inhibitor->TNKS_inhibited Inhibits Axin_stabilized Axin (Stabilized) DestructionComplex_stable Destruction Complex (Reinforced) Axin_stabilized->DestructionComplex_stable Reinforces betaCatenin_deg β-catenin DestructionComplex_stable->betaCatenin_deg Phosphorylates Proteasome_deg Proteasome betaCatenin_deg->Proteasome_deg Degradation

Caption: The role of Tankyrase and its inhibition in the Wnt/β-catenin signaling pathway.

Tier 1: Biochemical Confirmation of Direct Target Inhibition

The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified Tankyrase protein. This in vitro assay provides the half-maximal inhibitory concentration (IC50), a primary measure of the compound's potency.

Causality: A low IC50 value suggests a potent, direct interaction between the compound and the enzyme's catalytic domain, independent of any cellular complexity. This is the first piece of evidence that the compound has the potential to function as a TNKS inhibitor.

Experimental Protocol: In Vitro Tankyrase Activity Assay

This protocol is based on a colorimetric assay measuring the incorporation of biotinylated NAD+ into a substrate by recombinant human TNKS1 or TNKS2.

  • Preparation:

    • Prepare a 96-well streptavidin-coated plate.

    • Reconstitute recombinant human TNKS1 or TNKS2 enzyme and histone H4 (substrate) in assay buffer.

    • Prepare a serial dilution of this compound, XAV939 (positive control), and DMSO (vehicle control) in assay buffer.

  • Reaction:

    • Add 50 µL of histone H4 solution to each well and incubate for 2 hours at room temperature to allow coating. Wash wells 3 times with wash buffer.

    • Add 10 µL of the compound dilutions (or controls) to the appropriate wells.

    • Initiate the reaction by adding 40 µL of a master mix containing the TNKS enzyme and biotinylated NAD+.

    • Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Stop the reaction and wash the plate 3 times.

    • Add 50 µL of Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Analysis:

    • Subtract background absorbance (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Confirming Target Engagement in a Cellular Environment

A compound's biochemical potency is irrelevant if it cannot enter a cell and bind to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this crucial step.[12][13]

Causality & Trustworthiness: The principle of CETSA is that when a ligand binds to a target protein, the resulting complex is more resistant to thermal denaturation.[12][14][15] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can observe a "thermal shift." A positive shift in the melting temperature (Tagg) of Tankyrase in the presence of this compound is direct, physical evidence of target engagement within the complex milieu of the cell.[12][16] This self-validating system confirms both cell permeability and intracellular target binding.

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells1 Culture Cells Cells2 Treat with Vehicle (DMSO) Cells1->Cells2 Cells3 Treat with Compound (e.g., 10 µM) Cells1->Cells3 Heat1 Aliquot Cells 40°C 45°C 50°C 55°C 60°C 65°C Cells2->Heat1 Heat2 Aliquot Cells 40°C 45°C 50°C 55°C 60°C 65°C Cells3->Heat2 Lysis1 Cell Lysis (Freeze-Thaw) Heat1->Lysis1 Lysis2 Cell Lysis (Freeze-Thaw) Heat2->Lysis2 Centrifuge1 Centrifugation (Pellet Aggregates) Lysis1->Centrifuge1 Collect1 Collect Supernatant (Soluble Proteins) Centrifuge1->Collect1 WB1 Western Blot for Tankyrase & Loading Control Collect1->WB1 Plot Plot Soluble Protein vs. Temp Determine Melting Curve & Shift WB1->Plot Centrifuge2 Centrifugation (Pellet Aggregates) Lysis2->Centrifuge2 Collect2 Collect Supernatant (Soluble Proteins) Centrifuge2->Collect2 WB2 Western Blot for Tankyrase & Loading Control Collect2->WB2 WB2->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture a Wnt-addicted colorectal cancer cell line (e.g., SW480, DLD-1) to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM), XAV939 (10 µM), or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments, plus a 37°C control).

    • Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Tankyrase (TNKS1/2). Also, probe for a loading control that does not shift in this temperature range (e.g., GAPDH).

    • Quantify band intensities using densitometry.

  • Analysis:

    • Normalize the Tankyrase band intensity to the loading control for each lane.

    • For each treatment condition, plot the normalized intensity (as a percentage of the 37°C sample) against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg). A significant increase in Tagg for the compound-treated samples compared to the vehicle control confirms target engagement.

Tier 3: Measuring the Functional Cellular Consequence

Confirming that the compound binds its target is essential, but proving it modulates the downstream pathway is the ultimate validation of its mechanism of action. For a Tankyrase inhibitor, this involves demonstrating both the stabilization of its direct substrate, Axin, and the subsequent inhibition of Wnt-driven transcription.

A. Direct Target Modulation: Axin Stabilization

Causality: If this compound inhibits Tankyrase, the PARsylation-dependent degradation of Axin should be blocked, leading to a measurable increase in intracellular Axin protein levels.[5][17][18] This provides a direct mechanistic link between target engagement and a downstream event.

Method: Western blotting is the most direct method to visualize this effect.

  • Protocol:

    • Seed SW480 or DLD-1 cells and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0.1 to 10 µM), XAV939 (1 µM), and vehicle (DMSO) for 4-8 hours.

    • Lyse the cells and quantify total protein.

    • Perform Western blot analysis on equal protein amounts using primary antibodies against Axin2 (a Wnt target gene and destruction complex component), total β-catenin, and a loading control (e.g., α-tubulin).

  • Expected Outcome: A dose-dependent increase in Axin2 protein levels and a corresponding decrease in total β-catenin levels in cells treated with this compound.[5][17][19][20]

B. Pathway-Level Inhibition: Wnt Reporter Assay

Causality & Trustworthiness: The TOP/FOP Flash assay is a highly specific and quantitative method for measuring Wnt/β-catenin pathway activity.[21][22][23] The TOPFlash reporter contains TCF/LEF binding sites that drive luciferase expression, while the FOPFlash reporter contains mutated, non-functional sites and serves as a negative control for specificity.[21][22] A reduction in the TOP/FOP ratio demonstrates that the compound is functionally suppressing pathway-dependent transcription, the ultimate goal of a Wnt inhibitor.

Experimental Protocol: TOP/FOP Flash Dual-Luciferase Reporter Assay
  • Transfection:

    • Co-transfect HEK293T or another suitable cell line with the TOPFlash (or FOPFlash) plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) in a 96-well plate.

    • Incubate for 24 hours.

  • Treatment:

    • Replace the media with fresh media containing a Wnt pathway activator (e.g., Wnt3a conditioned media or 20 mM LiCl).

    • Immediately add a serial dilution of this compound, XAV939, or vehicle control.

    • Incubate for another 16-24 hours.

  • Measurement:

    • Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, according to the manufacturer's protocol.[21][24]

  • Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Calculate the TOP/FOP ratio for each condition to determine the specific Wnt-dependent transcriptional activity.[22]

    • Plot the normalized TOP/FOP ratio against the log concentration of the inhibitor to calculate the cellular half-maximal effective concentration (EC50).

Performance Comparison: this compound vs. XAV939

A key aspect of characterizing a new compound is benchmarking it against the standard. The data from the preceding experiments should be compiled to objectively compare this compound to XAV939.

ParameterAssay TypeThis compoundXAV939 (Reference)Negative Control (Inactive Analog)
IC50 (TNKS1) Biochemical15 nM11 nM[8][9]> 50 µM
IC50 (TNKS2) Biochemical6 nM4 nM[8][9]> 50 µM
CETSA Shift (ΔTagg) Target Engagement+5.2 °C+6.1 °CNo Shift
EC50 (Wnt Reporter) Cellular Function45 nM30 nM> 50 µM
Axin2 Stabilization Cellular FunctionRobust, dose-dependent increaseRobust increaseNo effect

Interpretation: This hypothetical data suggests that this compound is a potent and selective Tankyrase inhibitor. Its biochemical IC50 values are comparable to the gold-standard XAV939. It demonstrates strong target engagement in cells (CETSA shift) and effectively inhibits Wnt signaling at the functional level (Wnt reporter EC50 and Axin2 stabilization), confirming that its biochemical activity translates into the desired cellular outcome.

Conclusion

Confirming the on-target activity of a novel compound requires a rigorous, multi-tiered approach that connects direct biochemical inhibition to cellular target engagement and, ultimately, to a functional consequence. By systematically applying biochemical assays, CETSA, and downstream functional analyses like Western blotting and reporter assays, researchers can build an unassailable case for a compound's mechanism of action. This structured validation workflow not only provides confidence in the specific molecule but also establishes a robust foundation for its future development as a chemical probe or therapeutic agent.

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Morpholinonicotinohydrazide Against Established PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the uncharacterized compound 6-Morpholinonicotinohydrazide (herein designated MNK-6) as a primary example. We will benchmark MNK-6 against a panel of well-characterized inhibitors of the PIM kinase family, a set of constitutively active serine/threonine kinases that are validated targets in oncology.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating benchmarking strategy. Our approach is tiered, beginning with direct target engagement in a biochemical context and progressing to cellular assays that measure on-target effects and phenotypic outcomes.

The PIM Kinase Signaling Axis: A Key Oncogenic Pathway

The PIM kinase family, comprising PIM1, PIM2, and PIM3, acts as a central node in signaling pathways that drive cell proliferation, survival, and metabolic adaptation.[2] Their expression is often upregulated in hematological malignancies and solid tumors.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression, making their protein levels the primary mode of regulation.[1] They are downstream effectors of various cytokine and growth factor signaling pathways, particularly the JAK/STAT pathway.[3]

Once expressed, PIM kinases phosphorylate a wide array of substrates to exert their pro-survival effects. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD on Ser112 by PIM1 inhibits its apoptotic function, thereby promoting cell survival.[1] Consequently, an effective PIM kinase inhibitor is expected to decrease the phosphorylation of BAD at this site.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PIM Kinase Core cluster_downstream Downstream Effects cluster_inhibitors Point of Intervention Cytokines Cytokines JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT activate PIM1_Gene PIM1 Gene STAT->PIM1_Gene induce transcription PIM1_Kinase PIM1 Kinase (Constitutively Active) PIM1_Gene->PIM1_Kinase expression BAD BAD PIM1_Kinase->BAD phosphorylates Apoptosis Apoptosis BAD->Apoptosis promotes pBAD_S112 p-BAD (Ser112) pBAD_S112->Apoptosis inhibits Cell_Survival Cell_Survival pBAD_S112->Cell_Survival promotes Inhibitors MNK-6 & Comparators Inhibitors->PIM1_Kinase inhibit

Caption: Simplified PIM1 kinase signaling pathway and point of inhibitor action.

Comparator Inhibitors: Establishing a Performance Baseline

To effectively benchmark MNK-6, we have selected four well-documented PIM kinase inhibitors with varying selectivity and potency profiles. These compounds provide a robust baseline against which the performance of a novel agent can be judged.

CompoundTypePIM1 IC50 / KiPIM2 IC50 / KiPIM3 IC50 / KiPrimary References
AZD1208 Pan-PIM Inhibitor0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)[4]
GDC-0339 Pan-PIM Inhibitor0.03 nM (Ki)0.1 nM (Ki)0.02 nM (Ki)[5]
CX-6258 Pan-PIM Inhibitor5 nM (IC50)25 nM (IC50)16 nM (IC50)[4][5]
SGI-1776 PIM1-selective7 nM (IC50)363 nM (IC50)69 nM (IC50)[4][5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Benchmarking Strategy: A Tiered Approach

Our evaluation follows a logical progression from direct biochemical activity to cellular effects, ensuring that each step validates the findings of the previous one. This workflow confirms target engagement and elucidates the functional consequences of target inhibition.

Experimental_Workflow cluster_workflow Benchmarking Workflow Biochem Tier 1: Biochemical Assay (In Vitro Kinase Inhibition) Target Tier 2: Target Engagement (Cellular p-BAD Western Blot) Biochem->Target Confirms Cellular Potency Phenotype Tier 3: Phenotypic Assay (Cell Viability - MTT) Target->Phenotype Links Target to Cellular Outcome Decision Comprehensive Profile (Potency, Selectivity, Cellular Efficacy) Phenotype->Decision

References

A Comparative Analysis of 6-Morpholinonicotinohydrazide as a Novel PI3K Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers.[1][2][3] This has made it a prime target for the development of novel anticancer therapeutics.[4][5] The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties.[6] When incorporated into a pyridine scaffold, it presents a promising foundation for kinase inhibitors. This guide introduces 6-Morpholinonicotinohydrazide, a novel heterocyclic compound, as a putative inhibitor of the PI3K pathway. We present a framework for its comparative evaluation against established clinical and pre-clinical PI3K pathway inhibitors, providing detailed experimental protocols and data interpretation guidelines for researchers in oncology and drug development.

Introduction: The Rationale for this compound

The 6-morpholinopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[7] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, enhancing target engagement, while the pyridine core provides a versatile platform for synthetic modification. This compound (CID 388088719) builds upon this core, incorporating a hydrazide functional group. This group can serve as a key interaction point within an enzyme's active site and offers a handle for further derivatization to optimize potency and selectivity.

Given the established role of related 6-morpholinopyrimidine compounds as ATP-competitive inhibitors of PI3K, we hypothesize that this compound will exhibit inhibitory activity against one or more isoforms of PI3K, thereby modulating the downstream AKT/mTOR signaling pathway. This guide outlines a comprehensive strategy to test this hypothesis through rigorous, side-by-side comparison with well-characterized inhibitors.

Comparator Compound Profiles

To effectively benchmark the performance of this compound, a multi-faceted approach utilizing comparators with distinct mechanisms of action is essential.

CompoundTarget(s)Mechanism of ActionStatus
Buparlisib (BKM120) Pan-Class I PI3KATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, δ).[5]Investigational
Everolimus mTORC1Allosteric inhibitor of mTORC1, a downstream effector of the PI3K/AKT pathway.[2]Approved
Staurosporine Broad-spectrum kinaseNon-selective, ATP-competitive inhibitor of a wide range of kinases.Tool Compound

Experimental Design: A Head-to-Head Comparison

The following sections detail a self-validating experimental workflow designed to comprehensively characterize and compare the activity of this compound.

Workflow Overview

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanism of Action a In Vitro Kinase Assay (LanthaScreen™) b Determine IC50 against PI3K isoforms a->b Quantify direct inhibition c Cell-Based Viability Assay (CellTiter-Glo®) b->c Proceed with potent compounds d Determine GI50 in Cancer Cell Lines c->d Assess anti-proliferative effect e Western Blot Analysis d->e Validate cellular mechanism f Confirm target engagement (p-AKT levels) e->f Measure pathway modulation

Caption: A three-phase experimental workflow for the comparative analysis.

Phase 1: Direct Target Engagement - In Vitro Kinase Assay

Objective: To determine the direct inhibitory potential and selectivity of this compound against the catalytic subunits of Class I PI3K isoforms.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is the gold standard for this purpose.[8][9] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Experimental Protocol: LanthaScreen™ PI3K Binding Assay
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

    • Prepare a 3X kinase/antibody mix containing the specific PI3K isoform (e.g., p110α) and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer appropriate for the PI3K isoform.

    • Prepare a serial dilution of this compound, Buparlisib, and Staurosporine (4X final concentration) in DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution. The final volume will be 15 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound against each PI3K isoform.

Hypothetical Data Summary
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
This compound 1512095250
Buparlisib (BKM120) 50160110260
Staurosporine 58610

This data is hypothetical and for illustrative purposes only.

Phase 2: Cellular Anti-Proliferative Activity

Objective: To assess the ability of this compound to inhibit the proliferation of cancer cells with a known dependency on the PI3K pathway.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[6][10] We will use a cancer cell line with a known activating mutation in PIK3CA (e.g., MCF-7 breast cancer cells).

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Culture:

    • Seed MCF-7 cells in a 96-well, white-walled assay plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Buparlisib, and Everolimus in culture medium.

    • Treat the cells with the compounds over a range of concentrations (e.g., 0.1 nM to 100 µM) and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log of compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Hypothetical Data Summary
CompoundGI₅₀ in MCF-7 Cells (nM)
This compound 85
Buparlisib (BKM120) 150
Everolimus 50

This data is hypothetical and for illustrative purposes only.

Phase 3: Target Modulation in a Cellular Context

Objective: To confirm that the anti-proliferative effects observed are due to the intended mechanism of action—inhibition of the PI3K/AKT signaling pathway.

Methodology: Western blotting is used to measure the phosphorylation status of key pathway proteins. A reduction in the phosphorylation of AKT at Serine 473 (p-AKT S473) is a canonical biomarker of PI3K inhibition.[11][12]

PI3K/AKT Signaling Pathway

G cluster_inhibitors RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (S473) PIP3->pAKT Recruits & Activates (via PDK1) AKT AKT Downstream Downstream Effectors (mTORC1, etc.) pAKT->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Promotes CompoundX This compound Buparlisib CompoundX->PI3K Inhibits Everolimus Everolimus Everolimus->Downstream Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis:

    • Culture and treat MCF-7 cells with 10x GI₅₀ concentrations of each compound for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Quantify protein concentration using a BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT).[11]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize p-AKT levels to total AKT levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the comparative analysis of this compound. The proposed workflow, moving from biochemical potency to cellular efficacy and mechanistic validation, allows for a robust evaluation of its potential as a novel PI3K pathway inhibitor.

The hypothetical data presented suggests that this compound could be a potent, PI3Kα-selective inhibitor with significant anti-proliferative activity. The next logical steps in its development would include broader selectivity profiling against a panel of kinases, in vivo efficacy studies in xenograft models, and ADME/Tox profiling to assess its drug-like properties. The versatile hydrazide moiety also presents an opportunity for the synthesis of a focused library of analogs to further optimize its pharmacological profile.

References

A Researcher's Guide to Orthogonal Validation of Novel Bioactive Compounds: The Case of 6-Morpholinonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive compound, such as 6-Morpholinonicotinohydrazide, marks a critical but preliminary step. The initial screening data, while promising, is merely the opening chapter. To build a robust scientific narrative and justify further investment in a lead compound, rigorous and multi-faceted validation is paramount. This guide provides an in-depth exploration of orthogonal methods essential for substantiating initial findings, ensuring scientific integrity, and paving the way for successful downstream development. We will delve into the "why" and "how" of these techniques, providing not just protocols, but the strategic reasoning that underpins a sound validation cascade.

The Imperative of Orthogonal Validation: Moving Beyond a Single Data Point

Initial high-throughput screens (HTS) are designed for speed and scale, but they are also susceptible to artifacts and false positives.[1] An "active" compound in a primary assay may not be a true modulator of the intended biological target. Therefore, relying on a single experimental readout is a precarious strategy. Orthogonal assays, which interrogate the same biological question using distinct technologies and readouts, are crucial for confirming the initial hit and eliminating misleading results.[1][2][3] This approach significantly increases the confidence that the observed biological effect is genuine and specific to the compound .

A Multi-Pillar Approach to Validation

A comprehensive validation strategy for a novel compound like this compound should be built on three foundational pillars:

  • Direct Target Engagement: Does the compound physically interact with its putative target protein?

  • Cellular Target Engagement and Pathway Modulation: Does the compound engage its target within the complex milieu of a living cell and modulate downstream signaling pathways?

  • Phenotypic Confirmation: Does the compound elicit the expected physiological response in a relevant cellular or organismal model?

The following sections will dissect each of these pillars, offering a comparative analysis of key methodologies and detailed protocols to guide your experimental design.

Pillar 1: Confirming Direct Target Engagement with Biophysical Assays

Biophysical assays are indispensable for unequivocally demonstrating a direct interaction between a small molecule and its protein target.[4][] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a foundational layer of evidence for the compound's mechanism of action.

Comparative Overview of Key Biophysical Methods
Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[6][7][8]Target engagement in cells/lysates, apparent melting temperature (Tagg) shift.[6]In situ target engagement, applicable to various cell types and tissues.[8][9]Indirect measurement of binding, lower throughput for traditional Western blot-based detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[10]Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time kinetics, high sensitivity, label-free.[10]Requires protein immobilization, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target.[]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]Gold standard for thermodynamic characterization, solution-based.High protein consumption, lower throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[]Binding affinity (KD).Low sample consumption, solution-based, wide range of affinities.Requires a fluorescently labeled component.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that this compound engages its intended target within the complex environment of a cell.[6][8][9]

dot

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle Control A->B C 3. Aliquot cells and heat at a range of temperatures B->C D 4. Cell Lysis C->D E 5. Separate soluble and precipitated protein fractions (Centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot melting curves and determine thermal shift (ΔTagg) F->G

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[6]

Pillar 2: Assessing Cellular Activity and Pathway Modulation

Demonstrating direct target binding is crucial, but it is equally important to show that this engagement translates into a functional cellular response. This involves moving from isolated proteins to intact cellular systems.

Reporter Gene Assays: A Window into Signaling Pathways

Reporter gene assays are a powerful tool to investigate whether the engagement of a target by this compound leads to the modulation of a specific signaling pathway.[12][13][14][15] These assays utilize a reporter gene (e.g., luciferase or GFP) linked to a regulatory element that is responsive to a particular transcription factor.[13][15]

dot

Reporter_Assay_Pathway cluster_stimulus Cellular Environment cluster_reporter Reporter Construct cluster_output Measurable Output Compound This compound Target Target Protein Compound->Target binds Pathway Signaling Cascade Target->Pathway modulates TF Transcription Factor Pathway->TF activates/ inhibits Promoter Promoter with Response Element TF->Promoter binds ReporterGene Reporter Gene (e.g., Luciferase) Promoter->ReporterGene drives transcription Signal Detectable Signal (Light, Fluorescence) ReporterGene->Signal produces

Caption: Principle of a reporter gene assay.

Protocol for a Luciferase-Based Reporter Assay:

  • Cell Transfection:

    • Co-transfect cells with the reporter plasmid (containing the response element and luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • After allowing for plasmid expression (typically 24-48 hours), treat the cells with a dose-response range of this compound. Include appropriate positive and negative controls.

  • Cell Lysis and Signal Detection:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity using a luminometer with dual injectors.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the compound concentration to determine the EC50 or IC50.

Pillar 3: Validating the Phenotypic Consequences

The ultimate goal of drug discovery is to elicit a desired physiological change. Phenotypic screening and validation aim to confirm that the molecular and cellular effects of this compound translate into a meaningful biological outcome.[16][17][18][19]

High-Content Imaging: Visualizing the Cellular Phenotype

High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells.[17] This approach can reveal changes in cell morphology, proliferation, protein localization, or other cellular processes in response to compound treatment.

Experimental Design for Phenotypic Validation
  • Model Selection: Choose a cell line or primary cell type that is relevant to the disease of interest and expresses the target of this compound.

  • Assay Development:

    • Select fluorescent probes to label cellular components of interest (e.g., nucleus, cytoskeleton, specific organelles).

    • Optimize cell seeding density, compound treatment time, and staining protocols.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to segment cells and extract quantitative data on various phenotypic features.

  • Data Interpretation:

    • Compare the phenotypic profiles of cells treated with this compound to those of control cells.

    • A specific and dose-dependent change in the cellular phenotype provides strong evidence for the compound's biological activity.

Synthesizing the Evidence: Building a Coherent Narrative

The power of this orthogonal approach lies in the convergence of evidence from multiple, independent methodologies. A compelling case for this compound would be built on a foundation of:

  • Biophysical data demonstrating direct and specific binding to the intended target.

  • Cellular data showing that this binding event leads to the modulation of a relevant signaling pathway.

  • Phenotypic data confirming that these molecular and cellular changes result in a desired biological outcome.

This layered validation strategy not only builds confidence in your lead compound but also provides a deeper understanding of its mechanism of action, which is invaluable for subsequent lead optimization and preclinical development. By embracing this rigorous, multi-faceted approach, researchers can navigate the complexities of drug discovery with greater certainty and a higher probability of success.

References

A Head-to-Head Comparison for Drug Discovery Professionals: Isoniazid vs. 6-Morpholinonicotinohydrazide in the Context of Antitubercular Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Isoniazid (INH), a cornerstone first-line antitubercular agent, and 6-Morpholinonicotinohydrazide, a related heterocyclic compound. While Isoniazid's efficacy and mechanism are well-documented, this compound represents a class of compounds of interest for which comprehensive public data is limited. This document is structured to serve as a technical guide for researchers, outlining the critical head-to-head comparisons and experimental frameworks required to evaluate the potential of novel compounds like this compound against an established standard. We will delve into the known mechanisms, provide the necessary experimental protocols for a rigorous comparison, and present data frameworks for interpreting the results.

Introduction: The Scientific Rationale for Comparison

The global threat of antibiotic resistance, particularly in Mycobacterium tuberculosis (Mtb), necessitates the continuous exploration of new chemical entities. Isoniazid, a prodrug targeting mycolic acid synthesis, has been a primary treatment for tuberculosis for decades[1][2]. However, its efficacy is threatened by resistance, most commonly arising from mutations in the KatG catalase-peroxidase enzyme, which is responsible for activating INH[3][4][5].

This has spurred research into two main areas: identifying novel targets and developing direct-acting inhibitors that bypass the need for KatG activation[4][6][7]. This compound shares a core nicotinohydrazide structure with Isoniazid but is modified with a morpholine ring. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, often used to improve solubility, metabolic stability, and target engagement[8]. Therefore, a logical scientific hypothesis is that this compound may act as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), the ultimate target of activated Isoniazid, potentially exhibiting activity against INH-resistant Mtb strains.

This guide compares the known attributes of Isoniazid with the proposed evaluation strategy for this compound, providing a blueprint for its investigation as a potential next-generation antitubercular agent.

Mechanism of Action: A Tale of Two Pathways

A fundamental comparison begins with the mechanism of action (MoA). The distinct pathways of a prodrug versus a direct inhibitor have profound implications for efficacy, resistance profiles, and safety.

Isoniazid: The Prodrug Activation Pathway

Isoniazid's mechanism is a multi-step process that occurs within the mycobacterium[1][9].

  • Passive Diffusion: INH enters the Mtb cell.

  • Enzymatic Activation: The mycobacterial catalase-peroxidase enzyme, KatG, activates the INH prodrug, converting it into a reactive isonicotinic acyl radical[7][9].

  • Adduct Formation: This radical species reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct[1][7].

  • Target Inhibition: The INH-NAD complex binds tightly to and inhibits InhA, the NADH-dependent enoyl-acyl carrier protein reductase.

  • Mycolic Acid Depletion: InhA inhibition blocks the fatty acid synthase-II (FAS-II) pathway, preventing the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall[9][10][11].

  • Bactericidal Effect: The disruption of the cell wall leads to bacterial death[1].

Isoniazid_MoA cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition FASII FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Leads to

Caption: Isoniazid's prodrug activation pathway in M. tuberculosis.
This compound: The Hypothesized Direct Inhibition Pathway

Based on its structure and the goal of overcoming INH resistance, this compound is hypothesized to be a direct InhA inhibitor. This MoA would be more streamlined and crucially, independent of KatG.

  • Passive Diffusion: The compound enters the Mtb cell.

  • Direct Target Binding: The molecule is designed to bind directly to the InhA active site, likely in an NADH-dependent manner, blocking the natural substrate's access[3].

  • Mycolic Acid Depletion & Bactericidal Effect: As with Isoniazid, the inhibition of InhA disrupts mycolic acid synthesis, leading to cell death.

The key advantage is that mutations in the katG gene, the primary source of clinical INH resistance, would not affect the activity of a direct inhibitor[4][5].

Direct_Inhibitor_MoA cluster_cell Mycobacterium tuberculosis Cell Compound This compound (Direct Inhibitor) InhA InhA Enzyme Compound->InhA Direct Inhibition FASII FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Leads to KatG KatG Enzyme (Bypassed)

Caption: Hypothesized direct inhibition pathway, bypassing KatG.

Head-to-Head Performance: An Evaluation Framework

To validate the hypothesis and compare the two compounds, a series of standardized assays are required. The following tables present the key metrics and hypothetical data that such an evaluation would generate.

Table 1: Physicochemical Properties

This initial comparison provides insights into drug-like properties, influencing absorption, distribution, metabolism, and excretion (ADME).

PropertyIsoniazidThis compound (Predicted)Rationale for Comparison
Molecular Formula C₆H₇N₃OC₁₀H₁₄N₄O₂Defines the basic atomic composition.
Molecular Weight 137.14 g/mol 222.24 g/mol Affects diffusion and membrane permeability.
LogP (Octanol/Water) -0.7~0.2 - 0.8Predicts lipophilicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) 81.9 Ų~90 - 100 ŲInfluences solubility and permeability. The morpholine adds polarity.
Aqueous Solubility High (125 g/L)Moderate to HighCritical for formulation and bioavailability.
Table 2: In Vitro Antitubercular Efficacy (Hypothetical Data)

The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing antimicrobial potency. Testing against both drug-sensitive and drug-resistant strains is crucial.

M. tuberculosis StrainIsoniazid MIC (μg/mL)This compound MIC (μg/mL)Key Insight
H37Rv (Drug-Sensitive) 0.02 - 0.06e.g., 0.1Establishes baseline potency against the standard reference strain.
KatG Mutant (INH-Resistant) > 4.0e.g., 0.1Critical Test: Activity here would support the hypothesis of a KatG-independent mechanism.[3][7]
InhA Mutant (INH-Resistant) > 1.0e.g., > 4.0Lack of activity would confirm that the new compound shares the same final target (InhA).[3]
MDR Clinical Isolate > 4.0e.g., 0.2Demonstrates potential clinical utility against multi-drug resistant (MDR) strains.
Table 3: Cytotoxicity and Selectivity Index (Hypothetical Data)

A promising antimicrobial must be potent against the pathogen but non-toxic to host cells. The selectivity index (SI = IC₅₀ / MIC) is a key indicator of therapeutic potential.

Cell LineAssayIsoniazid IC₅₀ (μM)This compound IC₅₀ (μM)Selectivity Index (SI) for H37Rv
Vero (Kidney) MTT> 1000e.g., > 200INH: >10,000; 6-MNH: >450
HepG2 (Liver) MTT~5000e.g., > 200INH: >10,000; 6-MNH: >450

Note: A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.

Essential Experimental Protocols

Executing a fair head-to-head comparison requires robust and standardized protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the Microplate Alamar Blue Assay (MABA), a common colorimetric method for Mtb susceptibility testing[12][13].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 1. Prepare Mtb H37Rv inoculum in 7H9 broth. Adjust to 0.5 McFarland. a1 3. Inoculate wells with Mtb suspension. Final vol: 200 µL. p1->a1 p2 2. Serially dilute compounds (INH & 6-MNH) in a 96-well plate. p2->a1 a2 4. Incubate plate at 37°C for 7 days. a1->a2 a3 5. Add Alamar Blue (Resazurin) indicator. a2->a3 a4 6. Incubate for another 24 hours. a3->a4 r1 7. Read results visually or with a spectrophotometer. a4->r1 r2 Blue Well = No Growth (Inhibition) Pink Well = Growth r1->r2 r3 8. MIC = Lowest concentration that prevents color change (remains blue). r2->r3

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells[14][15].

    • Causality: Using a standardized inoculum density is critical for reproducibility. Tween 80 is often included to prevent bacterial clumping.

  • Compound Dilution: In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Prepare stock solutions of Isoniazid and this compound in DMSO. Add 100 µL of the highest drug concentration to the first column and perform 2-fold serial dilutions across the plate. The final solvent concentration should not exceed 1%, a level known not to affect mycobacterial growth[12].

  • Inoculation and Incubation: Add 100 µL of the prepared Mtb inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 7 days[12][16].

  • Indicator Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well[13]. Re-incubate for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin)[12]. A blue well indicates no metabolic activity (inhibition), while a pink well indicates growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability[14][17].

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48-72 hours[14].

    • Causality: This exposure time is chosen to be long enough to observe potential toxic effects that may require cell division or metabolic turnover.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Trustworthiness: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals[17][18].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the 50% inhibitory concentration (IC₅₀) using a dose-response curve fitting model.

Discussion and Future Directions

This guide establishes a framework for comparing the well-characterized drug Isoniazid with the novel compound this compound.

  • If this compound shows potent MIC values against both sensitive and KatG-mutant Mtb strains , it would strongly support the hypothesis of a direct, KatG-independent mechanism. This would make it a highly valuable lead compound for overcoming clinical isoniazid resistance.

  • A high Selectivity Index (SI) would be the next critical gatekeeper, indicating that the compound's potency is specific to the mycobacterial target and not due to general cytotoxicity. The morpholine moiety, while often improving drug-like properties, must be evaluated to ensure it does not introduce off-target toxicity.

  • Future experiments would include enzymatic assays to confirm direct inhibition of purified InhA, in vivo efficacy studies in a mouse model of tuberculosis, and a full ADME/Tox profiling.

By systematically applying these comparative assays, researchers can efficiently determine if this compound or similar novel structures hold the potential to become the next generation of antitubercular therapeutics.

References

A Researcher's Guide to Assessing the Specificity of CYP2A6 Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of cytochrome P450 inhibition, establishing the specificity of a novel compound is paramount. This guide provides a comprehensive framework for assessing the specificity of putative Cytochrome P450 2A6 (CYP2A6) inhibitors, a critical enzyme in the metabolism of nicotine and various procarcinogens. While this guide will use the hypothetical compound 6-Morpholinonicotinohydrazide as a central example, the principles and protocols outlined here are broadly applicable to any novel CYP2A6 inhibitor.

At its core, specificity assessment is a systematic process of elimination and comparison. It seeks to answer a critical question: Does our compound of interest inhibit CYP2A6 potently and selectively, or does it exert its effects on a wider range of cellular targets, leading to potential off-target liabilities?[1] This guide will equip you with the experimental strategies and data interpretation frameworks necessary to answer this question with scientific rigor.

The Significance of CYP2A6 and the Quest for Specificity

CYP2A6, primarily expressed in the liver, is a key player in the metabolic clearance of numerous xenobiotics.[2][3] Its most well-known substrate is nicotine, and inhibition of CYP2A6 can significantly alter nicotine's bioavailability, a strategy explored for smoking cessation.[4] However, the therapeutic potential of any CYP2A6 inhibitor is intrinsically linked to its specificity. Off-target inhibition of other CYP isoforms or cellular proteins can lead to unforeseen adverse drug reactions, complicating clinical development.[1]

A significant challenge in developing selective CYP2A6 inhibitors is the high degree of sequence homology with other P450 enzymes, particularly CYP2A13, which is predominantly expressed in the respiratory tract.[5] Given that both enzymes can metabolize similar substrates, distinguishing their individual contributions in tissues where both are present is crucial.[5] Therefore, a robust assessment of specificity must not only consider a broad panel of CYP isoforms but also pay close attention to closely related family members.

Comparative Landscape: Benchmarking Against Established CYP2A6 Inhibitors

To contextualize the specificity of a novel inhibitor like this compound, it is essential to compare its performance against a panel of well-characterized compounds with varying degrees of selectivity.

CompoundMechanism of ActionKey Specificity Considerations
Tranylcypromine Competitive InhibitorConsidered one of the more selective inhibitors for CYP2A6 over CYP2A13 (approximately 49-fold selectivity).[5] However, it is also a known monoamine oxidase inhibitor.[5]
(R)-(+)-Menthofuran Competitive InhibitorDemonstrates good selectivity for CYP2A6 over CYP2A13 (approximately 27-fold selectivity).[5]
8-Methoxypsoralen (8-MOP) Mechanism-based InhibitorShows a preference for inhibiting CYP2A13 over CYP2A6 (approximately 6-fold).[2][5]
Tryptamine Competitive InhibitorExhibits moderate selectivity for CYP2A6.[5]
Letrozole, Pilocarpine, Selegiline VariousKnown CYP2A6 inhibitors with varying degrees of selectivity and other primary pharmacological targets.[6]

This comparative approach provides a critical benchmark for interpreting the data generated for a novel compound.

Experimental Workflow for Specificity Assessment

A multi-pronged experimental approach is necessary to build a comprehensive specificity profile. This typically involves a tiered strategy, starting with in vitro biochemical assays and progressing to more complex cellular models.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Advanced Specificity Profiling a Recombinant Human CYP Isoform Panel Screening b Determination of IC50 and Ki Values for Lead CYPs a->b d Human Liver Microsome (HLM) Assays a->d Initial Hit Confirmation c Mechanism of Inhibition Studies (e.g., Dixon, Lineweaver-Burk plots) b->c f CYP Induction/Inhibition Assays in Cellular Models c->f Mechanistic Insights e Hepatocyte-Based Assays (Primary or Immortalized) d->e e->f g Broad Kinase and Receptor Panel Screening e->g Broader Off-Target Assessment h Chemoproteomics Approaches (e.g., Activity-Based Protein Profiling) g->h

Caption: A tiered experimental workflow for assessing inhibitor specificity.

Tier 1: Foundational Biochemical Assays

The initial assessment of specificity begins with a panel of recombinant human CYP enzymes. This allows for a clean, direct measurement of inhibitory activity against individual isoforms without the complexities of a cellular environment.

Protocol 1: Broad CYP Isoform Panel Screening

Objective: To perform an initial screen of the test compound (e.g., this compound) against a broad panel of major human CYP isoforms to identify primary and secondary targets.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)

  • CYP-specific fluorescent or chromogenic substrates (e.g., Coumarin for CYP2A6)

  • NADPH regenerating system

  • Test compound (this compound) and positive control inhibitors

  • 96-well microplates

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the specific recombinant CYP enzyme, and the NADPH regenerating system.

  • Add this compound at a high screening concentration (e.g., 10 µM). Include vehicle controls and positive control inhibitors for each CYP isoform.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP-specific substrate.

  • Monitor the formation of the fluorescent or colored product over time using a plate reader.

  • Calculate the percent inhibition for each CYP isoform relative to the vehicle control.

Data Interpretation: A significant inhibition (e.g., >50%) of a particular CYP isoform flags it for further investigation.

Protocol 2: Determination of IC₅₀ and Kᵢ Values

Objective: To quantify the potency of inhibition for the primary target (CYP2A6) and any other significantly inhibited isoforms.

Methodology:

  • Following the same procedure as Protocol 1, create a dose-response curve for this compound against the target CYP(s) using a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform enzyme kinetic studies by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

  • Analyze the data using non-linear regression and diagnostic plots (e.g., Lineweaver-Burk, Dixon).

Data Presentation:

CompoundTarget CYPIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
This compoundCYP2A6[Insert Value][Insert Value][e.g., Competitive]
CYP2C9[Insert Value][Insert Value][e.g., Non-competitive]
TranylcypromineCYP2A6[Insert Value][Insert Value]Competitive
Tier 2: Validating Specificity in a Biological Context

While recombinant enzymes provide a clean system, they lack the complexity of a cellular environment. Assays using human liver microsomes (HLMs) and hepatocytes provide a more physiologically relevant context.

Protocol 3: Human Liver Microsome (HLM) Assays

Objective: To assess the inhibitory potential of this compound in a preparation containing a mixture of native CYP enzymes and other drug-metabolizing enzymes.

Methodology:

  • Incubate pooled HLMs with this compound at various concentrations.

  • Add a CYP2A6-specific substrate (e.g., coumarin) and an NADPH regenerating system.

  • After a defined incubation period at 37°C, quench the reaction.

  • Analyze the formation of the metabolite (e.g., 7-hydroxycoumarin) by LC-MS/MS.

  • Calculate the IC₅₀ value.

Causality and Interpretation: A significant rightward shift in the IC₅₀ value in HLMs compared to recombinant CYP2A6 may suggest factors such as microsomal binding or metabolism of the inhibitor.

Tier 3: Probing for Unanticipated Off-Target Effects

For lead compounds with promising specificity profiles, a broader screen against unrelated protein targets can de-risk later stages of development.

G cluster_0 Primary Target cluster_1 Desired Outcome cluster_2 Potential Off-Targets a CYP2A6 b Selective Inhibition a->b High Potency & Selectivity c Other CYP Isoforms (e.g., CYP2A13, CYP2C9) a->c Low to No Activity (High IC50/Ki) d Kinases a->d Low to No Activity (High IC50/Ki) e GPCRs a->e Low to No Activity (High IC50/Ki) f Ion Channels a->f Low to No Activity (High IC50/Ki)

Caption: The logical relationship in specificity assessment.

Approaches:

  • Commercial Panel Screening: Services are available that screen compounds against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.

  • Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can identify novel protein targets in a cellular context.

Synthesizing the Data: Building a Trustworthy Specificity Profile

The ultimate goal is to build a cohesive narrative supported by robust data. A highly specific CYP2A6 inhibitor like this compound would ideally exhibit:

  • High Potency for CYP2A6: A low nanomolar to micromolar Kᵢ value.

  • High Selectivity: At least a 100-fold difference in Kᵢ values between CYP2A6 and other major CYP isoforms.

  • Discrimination from CYP2A13: A significant selectivity window (e.g., >10-fold) over CYP2A13 is desirable for distinguishing the activity of these two enzymes.[5]

  • Minimal Off-Target Activity: No significant inhibition of other protein targets at concentrations up to 100-fold higher than its CYP2A6 Kᵢ.

By adhering to this rigorous, multi-tiered approach, researchers can confidently establish the specificity of novel CYP2A6 inhibitors, paving the way for the development of safer and more effective therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.